(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(dibenzylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNVOFMPUPOZDF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427090 | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111060-52-7 | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physical and chemical properties of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
An In-depth Technical Guide to (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral amino alcohol of significant interest in the field of organic chemistry, particularly in asymmetric synthesis. Derived from the natural amino acid L-phenylalanine, this compound serves as a valuable building block and chiral auxiliary. Its rigid stereochemical structure, conferred by the chiral center and the sterically demanding dibenzylamino group, makes it a powerful tool for controlling the stereochemical outcome of chemical reactions. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, characterization, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Molecular Structure
This compound is systematically named (2S)-2-(dibenzylamino)-3-phenylpropan-1-ol. Its identity is well-defined by several key identifiers and structural features.
The molecule's chirality originates from the stereocenter at the second carbon (C2), which adopts the (S)-configuration, a direct consequence of its synthesis from L-phenylalanine.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application, dictating its behavior in various solvents and reaction conditions. The properties of this compound are summarized below.
Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid | [6] |
| Melting Point | 72-74 °C | [1][4][6] |
| Boiling Point | 488 °C | [4] |
| Density | 1.111 g/cm³ | [4] |
| Specific Rotation ([α]²⁰/D) | +8.0° (c=4 in methanol) | [1][6] |
| Flash Point | 191.3 °C | [4] |
| Refractive Index | 1.613 | [4] |
| Vapor Pressure | 2.45 x 10⁻¹⁰ mmHg at 25°C | [4] |
| Purity | Typically ≥ 99% | [1][3][6] |
Optical Activity: The Signature of Chirality
A defining characteristic of this molecule is its optical activity. The specific rotation, [α], is a quantitative measure of a chiral compound's ability to rotate the plane of polarized light.[7][8] For this compound, the positive sign (+) in its name and the measured value of +8.0° indicate that it rotates plane-polarized light in a clockwise (dextrorotatory) direction under the specified conditions (20°C, using the D-line of a sodium lamp, at a concentration of 4 g/dL in methanol).[1][6]
Causality : This rotation is a direct consequence of the molecule's three-dimensional structure and the specific arrangement of its atoms around the chiral center. There is no simple correlation between the (S/R) designation and the direction (+/-) of optical rotation; it must be determined experimentally.[9]
Protocol for Measuring Specific Rotation
A precise measurement of specific rotation is critical for confirming the enantiomeric purity of the compound.
-
Preparation : Accurately prepare a solution of the compound in methanol at a concentration of 4 g per 100 mL (c=4).
-
Instrumentation : Calibrate a polarimeter using a blank (pure methanol). The instrument should use a sodium D-line light source (589 nm).[8]
-
Measurement : Fill a 1.0 dm sample tube with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.
-
Data Acquisition : Record the observed rotation (α) at a constant temperature, typically 20°C.
-
Calculation : Use the formula: [α] = α / (l * c) , where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.[7][9]
Chemical Profile and Synthetic Utility
The reactivity of this compound is governed by its three key functional groups: the primary alcohol (-CH₂OH), the tertiary amine (-N(CH₂Ph)₂), and the phenyl group of the phenylalanine backbone.
Role as a Chiral Auxiliary
The primary application of this molecule is in asymmetric synthesis, where it acts as a "chiral auxiliary." A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to form one enantiomer of the product in excess over the other.
Mechanism of Action : The bulky N,N-dibenzyl group provides significant steric hindrance. When the molecule is attached to a substrate, this group effectively blocks one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This steric control leads to high levels of stereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered. Its precursor aldehyde, (S)-2-(dibenzylamino)-3-phenylpropanal, is particularly noted for its high 1,2-stereocontrol in nucleophilic additions.[10]
Synthetic Precursor
This compound is a key building block for more complex chiral molecules. For instance, it is a documented precursor in the synthesis of certain HIV protease inhibitors, where precise stereochemistry is critical for biological activity.[1]
Synthesis Workflow
The synthesis of this compound is a multi-step process that leverages the readily available chiral pool of amino acids. The workflow ensures the preservation of the original stereochemistry.
Caption: Standard workflow for chemical characterization.
Expected Spectroscopic Data
While raw spectra are lot-specific, the expected signals can be predicted based on the molecule's structure.
-
¹H NMR : The proton NMR spectrum would be complex but show characteristic signals. A broad singlet for the hydroxyl (-OH) proton, multiple peaks in the aromatic region (7.0-7.5 ppm) corresponding to the three phenyl rings, singlets for the benzylic protons of the N-benzyl groups, and multiplets for the aliphatic backbone protons (-CH₂-CH-CH₂OH).
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for the aliphatic carbons (C1, C2, C3), the benzylic carbons of the N-benzyl groups, and multiple signals for the aromatic carbons. [11]* FT-IR : The infrared spectrum would display a broad absorption band around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol, sharp peaks around 3000-3100 cm⁻¹ for aromatic C-H stretches, peaks around 2850-2950 cm⁻¹ for aliphatic C-H stretches, and C-N stretching bands. [3]* Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 331.45. [3][11]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Hazard Identification
According to safety data, the compound is classified with the following hazards:
-
Signal Word : Warning [6]* Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6]* Hazard Classifications : Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system). [6]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. A dust mask (type N95) is recommended when handling the solid form. [6]* Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [12][13][14]* Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [6]
Storage
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place. Room temperature storage is generally acceptable. [1][15]* Shelf Life : The typical shelf life is around 12 months under proper storage conditions. [1]
Conclusion
This compound is a highly valuable chiral building block in modern organic synthesis. Its well-defined stereochemistry, derived from L-phenylalanine, combined with the steric influence of the dibenzylamino group, provides an effective platform for asymmetric transformations. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is crucial for its successful application in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
- National Analytical Corporation. (n.d.). This compound.
- Echemi. (n.d.). (S)-(+)-2-dibenzylamino-3-phenyl-1-propanol.
- Sigma-Aldrich. (n.d.). This compound, 99%. Product Page 421731.
- Sigma-Aldrich. (n.d.). Properties for this compound.
- ChemicalBook. (n.d.). (S)-(+)-2-DIBENZYLAMINO-3-PHENYL-1-PROPANOL - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound. CAS 111060-52-7.
- SpectraBase. (n.d.). This compound. Compound ID 9eEAMj7SRu8.
- SpectraBase. (n.d.). ¹³C NMR Spectrum for this compound.
- ResearchGate. (n.d.). ChemInform Abstract: (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary.
- Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-3-phenyl-1-propanol. Product Page 190438.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet for 3-Phenyl-1-propanol.
- The Royal Society of Chemistry. (2019). Electronic supplementary information.
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Benzylamino-1-propanol.
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Phenyl-1-propanol.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0031628).
- FooDB. (2010, April 8). Showing Compound (±)-2-Phenyl-1-propanol (FDB008270).
- PubChem. (n.d.). 2,3-Diphenylpropanol. CID 107120.
- Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes.
- ChemicalBook. (n.d.). 3-Phenyl-1-propanol. CAS 122-97-4.
- Organic Syntheses. (n.d.). 3-phenyl-1-propanol.
- Fisher Scientific. (2021, December 25). Safety Data Sheet for 3-Amino-3-phenyl-1-propanol.
- ChemicalBook. (n.d.). (S)-2-Benzylamino-3-phenyl-1-propanol. CAS 42807-45-4.
- Sigma-Aldrich. (n.d.). (R)-(-)-2-(dibenzylamino)-3-phenyl-1-propanol.
- ChemicalBook. (2025, December 20). 3-Phenyl-1-propanol - Safety Data Sheet.
- Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity.
- PubMed. (n.d.). Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase.
- Google Patents. (n.d.). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.
- Chemistry Steps. (n.d.). Specific Rotation.
- University Course Material. (n.d.). Lecture outline on optical rotation.
- MDPI. (n.d.). Advances in the Asymmetric Synthesis of BINOL Derivatives.
- YouTube. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity.
- RSC Publishing. (n.d.). Efficient asymmetric synthesis of chiral alcohols.
- PubMed Central. (2025, July 1). Stereodivergent synthesis of benzylic alcohol derivatives.
- Thermo Scientific Chemicals. (n.d.). 3-Phenyl-1-propanol, 98%.
- Google Patents. (n.d.). CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) ¹H NMR spectrum.
- National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol - NIST WebBook.
- ChemicalBook. (n.d.). 4566-58-9 (3-anilino-1,3-diphenyl-1-propanol) Product Description.
- PubChem. (n.d.). 1-Phenyl-1-propanol. CID 7147.
- TCI Chemicals. (n.d.). 2-Phenyl-1-propanol. CAS 1123-85-9.
Sources
- 1. This compound High Purity Chemical at Best Price, 99% Assay [nacchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. This compound 99 111060-52-7 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 9. amherst.edu [amherst.edu]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structural Analysis of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Abstract
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, also known as L-N,N-Dibenzylphenylalaninol, is a pivotal chiral amino alcohol extensively utilized as a chiral auxiliary and a precursor in the asymmetric synthesis of pharmaceuticals and other fine chemicals.[1][2] Its stereochemical integrity is paramount to its function, necessitating a rigorous and multi-faceted approach to structural analysis for quality control and research applications. This guide provides a comprehensive framework for the complete structural elucidation and stereochemical confirmation of this compound, intended for researchers, scientists, and drug development professionals. We detail the synergistic application of spectroscopic and chromatographic techniques, explaining the causality behind experimental choices and presenting a self-validating system for analysis.
Introduction: The Significance of a Chiral Building Block
In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. This compound (Figure 1) is a prime example of a molecule whose value is intrinsically tied to its specific stereoconfiguration.
Figure 1. Chemical Structure of this compound.
Derived from the natural amino acid L-phenylalanine, this compound serves as a versatile chiral building block. Its utility stems from the defined (S)-configuration at the C2 stereocenter, which can be used to direct the stereochemical outcome of subsequent chemical reactions. Therefore, confirming not only the covalent structure but also the absolute configuration and enantiomeric purity is a non-negotiable aspect of its quality assurance. This guide outlines the logical workflow, from foundational property assessment to definitive stereochemical assignment.
Foundational Physicochemical Characterization
Before delving into complex spectroscopic analysis, the foundational physicochemical properties of a sample must be verified against established literature values. This initial step serves as a rapid, cost-effective screen for identity and gross purity.
Rationale: Discrepancies in these basic properties can indicate significant impurities, the presence of a different polymorph, or even a completely incorrect substance, saving valuable time and resources on more advanced analyses.
Experimental Protocol: Physical Properties Assessment
-
Melting Point: Determined using a calibrated digital melting point apparatus. The sample is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1 °C/min) near the expected melting point.
-
Optical Rotation: A solution of known concentration (e.g., c = 4 in methanol) is prepared. The specific rotation ([α]D) is measured at 20 °C using a polarimeter with a sodium D-line lamp (589 nm).
Data Presentation: Key Physicochemical Properties
| Property | Typical Value | Source |
| CAS Number | 111060-52-7 | [3][4][5] |
| Molecular Formula | C₂₃H₂₅NO | [3][4] |
| Molecular Weight | 331.45 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 72-74 °C | [4] |
| Specific Optical Rotation | [α]²⁰/D +8.0° (c=4, Methanol) |
Elucidation of the Covalent Structure: A Spectroscopic Triad
A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy is employed to confirm the molecular formula, identify functional groups, and map the precise connectivity of atoms.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight, a fundamental piece of the structural puzzle. For a molecule like this, soft ionization techniques such as Electrospray Ionization (ESI) are preferred over harsh methods like Electron Ionization (EI) for the initial determination of the molecular ion. ESI typically generates the protonated molecule [M+H]⁺, preserving the parent structure and providing a clear confirmation of molecular weight. High-Resolution Mass Spectrometry (HRMS) is then used to determine the exact mass, which validates the elemental composition against the theoretical formula (C₂₃H₂₅NO).
Fragmentation Analysis: While EI is often too harsh for a parent ion, its fragmentation pattern can be informative. Key fragmentation pathways for amino alcohols include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen) and dehydration (loss of H₂O).[6][7][8]
Expected Fragments:
-
[M+H]⁺: ~332.20 m/z (confirms molecular weight)
-
Loss of Benzyl (C₇H₇): A peak at ~240 m/z resulting from the cleavage of a benzyl group from the nitrogen atom.
-
Tropylium Ion: A prominent peak at m/z 91, characteristic of the stable C₇H₇⁺ cation from the benzyl groups.
-
α-Cleavage: Cleavage between C1 and C2 could yield a [CH₂OH]⁺ fragment (m/z 31) or the complementary, larger fragment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Trustworthiness: FT-IR is a rapid, non-destructive technique that acts as a molecular fingerprint, confirming the presence of key functional groups.[9] The spectrum provides a self-validating checklist: if a key functional group is expected, its corresponding absorption band must be present.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact.
-
The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3300 (broad) | O-H Stretch | Alcohol |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH) |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring |
| ~1200-1000 | C-N Stretch, C-O Stretch | Amine, Alcohol |
| ~750, ~700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule.[10] A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of atomic connectivity.[11][12]
Experimental Protocol: NMR Sample Preparation
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectral Interpretation: The proton NMR spectrum reveals the chemical environment and connectivity of all hydrogen atoms.
-
Aromatic Protons (δ ~7.0-7.4 ppm): A complex multiplet integrating to 15H, corresponding to the three phenyl rings.
-
Benzylic Protons (N-CH₂-Ph, δ ~3.5-3.9 ppm): Two distinct signals, likely appearing as doublets due to geminal coupling, integrating to 4H total.
-
Methine Proton (C2-H, δ ~3.0-3.3 ppm): A multiplet, coupled to the adjacent CH₂ protons.
-
Diastereotopic Protons (C1-H₂ and C3-H₂): The two protons on C1 and C3 are diastereotopic and will appear as distinct multiplets, coupled to each other and to the C2 proton.
-
Alcohol Proton (O-H): A broad singlet, whose chemical shift is concentration-dependent.
¹³C NMR Spectral Interpretation: The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule.[13][14][15]
-
Aromatic Carbons (δ ~125-140 ppm): Multiple signals for the carbons of the three phenyl rings.
-
Benzylic Carbon (N-CH₂-Ph, δ ~55-60 ppm): A signal for the two equivalent benzylic carbons.
-
Methine Carbon (C2, δ ~60-65 ppm): The chiral carbon atom.
-
Methylene Carbons (C1 and C3): Signals for the CH₂OH carbon (~60-65 ppm) and the Ph-CH₂ carbon (~35-40 ppm).
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow for combining spectroscopic data to determine the covalent structure.
Confirmation of Stereochemistry
Once the covalent structure is confirmed, the crucial task is to verify the absolute stereochemistry and determine the enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC is the industry-standard method for quantifying the enantiomeric excess (e.e.) of a chiral compound.[16][17] The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.[18] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral molecules, including amino alcohols.[18]
Experimental Protocol: Chiral HPLC Method
-
Column: A polysaccharide-based chiral column (e.g., Lux Amylose-2 or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol (like ethanol or isopropanol). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic rings absorb (e.g., 254 nm).
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas of the (S)- and (R)-enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Trustworthiness: A validated chiral HPLC method provides a robust and reproducible measure of enantiomeric purity. The system is self-validating; a racemic sample must show two peaks of equal area, while the pure (S)-enantiomer should ideally show only one peak.[19]
X-ray Crystallography
Authoritative Grounding: While chiral HPLC quantifies purity, X-ray crystallography provides the ultimate, unambiguous proof of absolute configuration.[20][21][22][23] By diffracting X-rays off a single, high-quality crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. This technique directly confirms the (S)-configuration at the stereocenter.
Methodology Overview:
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution.
-
Data Collection: The crystal is mounted in an X-ray diffractometer, and diffraction data are collected.
-
Structure Solution & Refinement: The data are processed to solve the phase problem and refine the atomic positions, yielding a final, detailed 3D structure.
Integrated Stereochemical Analysis Workflow
The following diagram illustrates how foundational data, covalent structure determination, and stereochemical analysis integrate into a complete quality control workflow.
Conclusion
The structural analysis of this compound is a comprehensive process that relies on the logical integration of multiple analytical techniques. From foundational melting point tests to the definitive 3D structure provided by X-ray crystallography, each step provides a critical layer of evidence. This guide underscores a best-practice approach where techniques are used synergistically to build a complete, self-validating profile of the molecule's identity, purity, and absolute stereochemistry. For professionals in research and drug development, adherence to such a rigorous analytical workflow is essential for ensuring the quality and efficacy of this vital chiral building block.
References
-
National Analytical Corporation. This compound. Available from: [Link]
-
ResearchGate. Structures of chiral amino alcohols and amino acids tested. Available from: [Link]
-
SpectraBase. This compound [13C NMR]. Available from: [Link]
-
SpectraBase. This compound [ATR-IR]. Available from: [Link]
-
SciELO. Chiral Amino and Imino-Alcohols Based on (R)-Limonene. Available from: [Link]
-
Phenomenex. Technical Guide To Chiral HPLC Separations. Available from: [Link]
-
Kitamura, M., et al. Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. Available from: [Link]
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. This compound High Purity Chemical at Best Price, 99% Assay [nacchemical.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. rsc.org [rsc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. tsijournals.com [tsijournals.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scilit.com [scilit.com]
- 23. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol: Synthesis, Properties, and Applications in Drug Discovery
Abstract
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a chiral amino alcohol, is a highly valuable building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its stereochemically defined structure makes it an essential precursor for complex, biologically active molecules. This technical guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, spectroscopic signature, key synthetic strategies, and critical applications in drug development. Detailed experimental protocols and workflow visualizations are included to provide researchers, scientists, and drug development professionals with a practical and comprehensive resource.
Introduction: The Significance of this compound
Chiral amino alcohols are a privileged class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] The specific three-dimensional arrangement, or stereochemistry, of the amine and alcohol functional groups is often paramount for selective interaction with biological targets like enzymes and receptors, which is fundamental to a drug's efficacy and safety.[1]
This compound, also known as N,N-Dibenzyl-L-phenylalaninol, belongs to this critical family of molecules. It is derived from the natural amino acid L-phenylalanine, inheriting its (S)-chirality. The presence of the bulky dibenzylamino group provides steric hindrance that can be strategically exploited in asymmetric synthesis to control the stereochemical outcome of subsequent reactions. This compound serves as a key chiral synthon, most notably in the synthesis of HIV protease inhibitors, where precise stereochemistry is crucial for therapeutic activity.[2]
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthesis.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 111060-52-7 | [2][3] |
| Molecular Formula | C₂₃H₂₅NO | [3] |
| Molecular Weight | 331.45 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 72-74 °C | [3][4] |
| Optical Activity | [α]20/D +8.0°, c = 4 in methanol | [4] |
| Purity | Typically ≥97-99% | [2][4][5] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the compound.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic peaks for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹) and C-H stretches from the aromatic and aliphatic portions.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show distinct signals for the aromatic protons of the three phenyl rings, the diastereotopic protons of the benzyl CH₂ groups, and the protons of the propanol backbone.
-
¹³C NMR : Will display characteristic resonances for the aromatic carbons, the benzylic carbons, and the carbons of the amino alcohol core, including the carbinol carbon (C-OH).[7]
-
-
Mass Spectrometry (MS) : Will show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[7]
Synthesis of Chiral Amino Alcohols: Core Strategies
The enantioselective synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry.[1] The synthesis of this compound is a direct application of one of the most reliable strategies: synthesis from the chiral pool.
Chiral Pool Synthesis: A Direct and Efficient Route
This methodology leverages the vast supply of naturally occurring, enantiomerically pure starting materials, such as α-amino acids.[1] L-phenylalanine, which possesses the desired (S)-stereochemistry, serves as the ideal precursor. The synthesis involves two primary transformations:
-
N-Protection : The primary amine of L-phenylalanine is protected with benzyl groups. This is typically achieved via reductive amination or direct alkylation with benzyl bromide in the presence of a base. The resulting N,N-dibenzyl-L-phenylalanine is an intermediate.
-
Carboxylic Acid Reduction : The carboxylic acid moiety of the protected amino acid is reduced to a primary alcohol. This is commonly accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
This approach is highly effective because the stereocenter of the starting amino acid is preserved throughout the reaction sequence, ensuring the high enantiopurity of the final product.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow from L-phenylalanine.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a chiral building block for synthesizing more complex molecules, particularly pharmaceuticals.[8][9]
Precursor for HIV Protease Inhibitors
This compound is a well-established precursor in the synthesis of several HIV protease inhibitors.[2] The core structure of many of these drugs contains a hydroxyethylamine isostere, which is designed to mimic the transition state of peptide cleavage by the viral protease. The (S)-amino alcohol moiety of N,N-Dibenzyl-L-phenylalaninol provides a crucial stereocenter that is incorporated into this isostere, ensuring the correct spatial orientation for potent binding to the enzyme's active site.
Role as a Chiral Auxiliary
Beyond being a direct precursor, chiral amino alcohols like this one can be used as chiral auxiliaries.[10] In this capacity, the molecule is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, having imparted its chirality to the new molecule. The bulky dibenzyl groups are particularly effective at creating a defined chiral environment to maximize stereocontrol.
Logical Flow in Drug Synthesis
Caption: Role as a chiral building block in API synthesis.
Experimental Protocol: Reduction of a Protected Amino Acid
The following is a representative, generalized protocol for the reduction of an N,N-dibenzyl amino acid to its corresponding amino alcohol, which is the key step in synthesizing the title compound.
Objective: To reduce N,N-Dibenzyl-L-phenylalanine to this compound.
Materials:
-
N,N-Dibenzyl-L-phenylalanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with a suspension of lithium aluminum hydride (approx. 1.5 equivalents) in anhydrous THF under an inert atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of N,N-Dibenzyl-L-phenylalanine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the highly exothermic reaction between LiAlH₄ and the carboxylic acid.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Workup (Quenching): The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of water and then a saturated Na₂SO₄ solution. Trustworthiness: This specific quenching procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easily filtered, simplifying purification.
-
Purification: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.[1]
-
Analysis: The final product's identity and purity are confirmed using NMR, IR, and by measuring its melting point and optical rotation.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool in the field of medicinal chemistry and drug development.[11][12] Its synthesis from the chiral pool provides a reliable and scalable source of a key stereocenter. Its application as a foundational building block for complex therapeutics, particularly HIV protease inhibitors, underscores the critical importance of stereochemically pure synthons in modern drug design. The methodologies and data presented in this guide offer a robust framework for professionals engaged in the synthesis and application of high-value chiral intermediates.
References
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (1998). Chemical Reviews. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Chem-Station. [Link]
-
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (2023). ACS Catalysis. [Link]
-
(S) -(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. National Analytical Corporation. [Link]
-
This compound, min 97%, 1 gram. HBARSCI. [Link]
-
This compound - Spectrum. SpectraBase. [Link]
-
This compound - ATR-IR Spectrum. SpectraBase. [Link]
-
3-phenyl-1-propanol - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Catalytic enantioselective addition of dialkylzincs to aldehydes. Organic Syntheses. [Link]
-
Prodrugs as empowering tools in drug discovery and development. (2024). Chemical Society Reviews. [Link]
-
Applications in drug development. (2005). European Pharmaceutical Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound High Purity Chemical at Best Price, 99% Assay [nacchemical.com]
- 3. echemi.com [echemi.com]
- 4. (S)-(+)-2-联苄基氨基-3-苯基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. calpaclab.com [calpaclab.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 9. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Spectroscopic data (NMR, IR, MS) of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
An In-Depth Spectroscopic Guide to (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral amino alcohol, a class of compounds that serves as a cornerstone in asymmetric synthesis.[1] Their utility as chiral ligands, auxiliaries, and synthons for biologically active molecules makes their precise structural characterization a matter of critical importance.[1] This guide provides a comprehensive technical analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and validate the structure of this specific stereoisomer.
The presence of a stereocenter at the C2 position profoundly influences the spectroscopic output, particularly in NMR, by inducing magnetic non-equivalence in otherwise identical protons. Understanding these nuances is paramount for researchers in drug development and synthetic chemistry. This document moves beyond a simple data repository, offering causal explanations for the observed spectral features and providing robust, field-tested protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chiral Environment
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The chiral center at C2 renders adjacent methylene protons diastereotopic, a key feature that is diagnostic in the ¹H NMR spectrum.
Expertise & Causality: The Concept of Diastereotopicity
In a chiral molecule, protons that cannot be interchanged by any rotational or reflectional symmetry operation are termed diastereotopic.[2][3] For the title compound, the chiral environment created by the (S)-configured C2 center means that the two protons of any adjacent CH₂ group (the C1 propanol methylene, the C3 phenyl methylene, and the two N-benzyl methylenes) are chemically non-equivalent.[4][5] Consequently, they will have different chemical shifts and will couple to each other, often resulting in complex multiplets where a simple singlet might be expected in an achiral analogue.[2][5] This phenomenon is a definitive spectroscopic confirmation of the molecule's chirality.
¹H NMR Spectral Data (Predicted & Interpreted)
The following table outlines the expected proton resonances. Due to diastereotopicity, the methylene protons are labeled as Hₐ and Hₑ to denote their distinct chemical environments.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| Phenyl (3x C₆H₅) | 7.10 - 7.40 | m | 15H | Protons from the three aromatic rings overlap in a complex multiplet, typical for unsubstituted phenyl groups. |
| N-CH₂ (Benzylic, 2x) | 3.50 - 3.90 | ABq or m | 4H | These four protons are diastereotopic due to the C2 chiral center. They appear as two sets of AB quartets or a complex multiplet, a direct consequence of their non-equivalence. |
| C1-Hₐ, C1-Hₑ (CH₂OH) | 3.40 - 3.60 | m | 2H | These protons are diastereotopic. They couple to each other and to the C2 proton, resulting in a complex multiplet. |
| C2-H | 3.00 - 3.20 | m | 1H | This methine proton is coupled to the protons on C1 and C3, leading to a multiplet. Its position is characteristic of a proton alpha to an amino group. |
| C3-Hₐ, C3-Hₑ (CH₂Ph) | 2.70 - 2.90 | m | 2H | These benzylic protons are also diastereotopic and couple with the C2 proton, appearing as a multiplet. |
| O-H | Variable | br s | 1H | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D₂O. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a clear count of the unique carbon environments. Data is referenced from publicly available spectra.[6]
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| Phenyl (C, 3x) | ~140.0 | Quaternary carbons of the benzyl groups attached to nitrogen and the C3-phenyl group. |
| Phenyl (CH, 15x) | 126.0 - 129.5 | Aromatic carbons from all three phenyl rings, typically appearing as a cluster of intense peaks. |
| C1 (CH₂OH) | ~64.0 | Carbon bearing the primary alcohol, shifted downfield by the electronegative oxygen. |
| C2 (CH-N) | ~62.5 | The chiral carbon attached to the nitrogen atom. |
| N-CH₂ (Benzylic, 2x) | ~55.0 | The two benzylic carbons of the N-dibenzyl group. |
| C3 (CH₂Ph) | ~36.0 | The benzylic carbon of the C3-phenyl group. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to prevent signal broadening.[7]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard single-pulse experiment.[7]
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Caption: NMR data acquisition and processing workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups within the molecule.
IR Spectral Data
The analysis is based on a typical Attenuated Total Reflectance (ATR) IR spectrum.[8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Interpretation |
| ~3400 (broad) | O-H Stretch | Alcohol (-OH) | Medium-Broad | The broadness is due to hydrogen bonding. Confirms the presence of the hydroxyl group. |
| 3000 - 3100 | C-H Stretch (sp²) | Aromatic C-H | Medium-Sharp | Characteristic of C-H bonds on the phenyl rings. |
| 2850 - 3000 | C-H Stretch (sp³) | Aliphatic C-H | Medium-Sharp | Arises from the various CH₂ and CH groups in the propanol backbone and benzyl groups. |
| 1450, 1495 | C=C Stretch | Aromatic Ring | Medium-Strong | These two sharp peaks are highly characteristic of the benzene ring skeleton. |
| ~1150 | C-N Stretch | Amine | Medium | Indicates the presence of the dibenzylamino group. |
| ~1050 | C-O Stretch | Primary Alcohol | Strong | A strong absorption confirming the C-O bond of the primary alcohol. |
Experimental Protocol: ATR-IR Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.[7]
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[7] The instrument software will automatically subtract the background spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Caption: Standard workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which will primarily form the protonated molecular ion [M+H]⁺.
MS Data (Predicted)
The molecular formula is C₂₃H₂₅NO, with an exact mass of 331.1936 g/mol .[6]
| m/z Value (Predicted) | Ion Formula | Identity | Rationale of Formation |
| 332.2014 | [C₂₃H₂₆NO]⁺ | [M+H]⁺ | Protonated molecular ion. This should be the base peak or a very prominent peak in ESI-MS. |
| 241.1467 | [C₁₆H₁₉N]⁺ | [M - CH₂OH - H]⁺ | Loss of the hydroxymethyl group via cleavage of the C1-C2 bond. |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion | A very common and stable fragment resulting from the cleavage of a benzyl group. This peak is expected to be highly abundant. |
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[7]
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions ([M+H]⁺).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da) to observe the molecular ion and key fragments.
Caption: Workflow for ESI-Mass Spectrometry analysis.
Conclusion
The collective data from NMR, IR, and MS provide a definitive spectroscopic signature for this compound. The ¹H NMR spectrum confirms the chiral nature of the molecule through the clear presence of diastereotopic protons. The ¹³C NMR spectrum accounts for all 23 carbon atoms in their unique chemical environments. IR spectroscopy validates the presence of the key hydroxyl, amine, and aromatic functional groups, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. Together, these techniques form a robust analytical framework for the unambiguous identification and quality control of this important chiral building block.
References
- A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol. Benchchem.
- Hassan D.S., Thanzeel F.Y., Wolf C. Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Chemistry – An Asian Journal.
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. (2022-02-08).
- Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn.
- This compound - Optional[13C NMR] - Spectrum. SpectraBase.
- From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. University of Calgary.
- 5.4: Types of Protons. Chemistry LibreTexts. (2024-10-28).
- Gheorghiu, M. D., et al. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.
- This compound - Optional[ATR-IR] - Spectrum. SpectraBase.
- This compound. Sigma-Aldrich.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health (NIH). (2022-05-24).
- (S) -(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. National Analytical Corporation.
Sources
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide on the Chirality of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Abstract: This technical guide provides a comprehensive overview of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a pivotal chiral amino alcohol in modern asymmetric synthesis. The document delves into its stereoselective synthesis, rigorous analytical protocols for confirming chiral integrity, and its critical application as a precursor to powerful stereoselective catalysts. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with practical, field-proven methodologies, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.
Introduction and Strategic Importance
This compound, structurally derived from the natural amino acid L-phenylalanine, is a cornerstone chiral building block in synthetic organic chemistry. Its strategic importance lies in the precise spatial arrangement of its functional groups around a single stereocenter. This defined three-dimensional structure is instrumental in transferring chirality during chemical transformations, making it an invaluable tool for the enantioselective synthesis of complex molecules, particularly pharmaceutical agents where single-enantiomer products are often required for optimal efficacy and safety.
This guide moves beyond a simple recitation of facts, offering a deep dive into the practical aspects of handling and utilizing this compound. We will explore not just how to synthesize and analyze it, but why specific reagents and conditions are chosen, providing a robust framework for its successful application in research and development.
Physicochemical and Stereochemical Properties
A foundational understanding of the compound's properties is essential for its effective use. The key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 111060-52-7 | [1][2][3][4] |
| Molecular Formula | C₂₃H₂₅NO | [1][2][3][4] |
| Molecular Weight | 331.45 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 72-74 °C | [2][3] |
| Optical Rotation [α]²⁰/D | +8.0° (c=4 in methanol) | [2] |
| Purity | ≥99% | [1][2] |
| SMILES String | OCN(Cc2ccccc2)Cc3ccccc3 | [2] |
| InChI Key | ZXNVOFMPUPOZDF-QHCPKHFHSA-N | [2] |
The "(S)" designation in the name refers to the absolute configuration at the C2 carbon, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" sign indicates its dextrorotatory nature, meaning it rotates plane-polarized light to the right. This specific rotation is a critical, albeit preliminary, indicator of enantiomeric purity.
Stereoselective Synthesis Pathway
The most common and efficient synthesis of this compound originates from the readily available and enantiomerically pure chiral pool starting material, L-phenylalanine ((S)-2-amino-3-phenylpropanoic acid). The synthesis involves a two-step sequence: N-protection followed by carboxylic acid reduction.
Causality in Synthesis Design
The choice of this pathway is deliberate. Starting with L-phenylalanine ensures that the crucial stereocenter is already set, avoiding the need for complex and often costly asymmetric synthesis or chiral resolution steps. The dibenzyl groups serve a dual purpose: they protect the amine from unwanted side reactions and their steric bulk plays a significant role in directing the stereochemical outcome in subsequent applications of the final product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from L-phenylalanine.
Materials:
-
L-Phenylalanine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol, absolute
-
Water, deionized
-
Lithium aluminum hydride (LAH) or Borane-THF complex (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Protocol:
Step 1: N,N-Dibenzylation of L-Phenylalanine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-phenylalanine (1.0 eq), potassium carbonate (3.0 eq), and a 3:1 mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Add benzyl bromide (2.2 eq) dropwise over 30 minutes.
-
Causality Insight: Using a slight excess of benzyl bromide ensures complete reaction. Potassium carbonate acts as a base to deprotonate the carboxylic acid and the amine, facilitating nucleophilic attack. The ethanol/water solvent system is chosen for its ability to dissolve both the organic and inorganic reagents.
-
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous slurry with water and wash with diethyl ether to remove excess benzyl bromide.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl. The intermediate product, (S)-2-(Dibenzylamino)-3-phenylpropanoic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Reduction of the Carboxylic Acid
-
Caution: This step must be performed under an inert atmosphere (e.g., nitrogen or argon) as LAH and borane are highly reactive with moisture.
-
Suspend the dried intermediate from Step 1 in anhydrous THF in a flame-dried, three-neck flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of LAH (1.5 eq) or BH₃·THF (2.0 eq) in THF to the stirred suspension.
-
Causality Insight: LAH is a powerful, non-selective reducing agent suitable for this transformation. Borane complexes are a milder alternative, often offering higher chemoselectivity if other reducible groups were present. The reaction is performed at 0 °C to control the initial exothermic reaction.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup for LAH).
-
Stir the resulting mixture for 1 hour until a granular precipitate forms.
-
Filter the mixture and wash the solid thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/hexane mixture) to afford pure this compound.
Verification of Chiral Integrity: A Self-Validating System
Confirming the enantiomeric purity (or enantiomeric excess, ee) of the synthesized material is paramount. A multi-pronged analytical approach ensures the trustworthiness of the results. The primary techniques are polarimetry and chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC: The Gold Standard
Chiral HPLC is the definitive method for quantifying the enantiomeric excess.[5][6] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Caption: Standard workflow for enantiomeric excess determination by chiral HPLC.
3.1.1 Detailed Chiral HPLC Protocol
Objective: To determine the enantiomeric excess (ee) of the synthesized product.
System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
Protocol:
-
Prepare a standard solution of the synthesized product at approximately 1 mg/mL in the mobile phase.
-
If available, prepare a solution of the racemic compound to establish the retention times of both the (S) and (R) enantiomers.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient duration to allow both enantiomers to elute (determined from the racemate injection).
-
Identify the peaks corresponding to the (S) and (R) enantiomers. For this product, the (S)-enantiomer is expected to be the major peak.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] × 100
Trustworthiness Check: The method is self-validating. A successful synthesis should yield an ee of >98%. If a significant peak for the minor enantiomer is observed, it points to either racemization during the synthesis or a non-enantiopure starting material, prompting a review of the synthetic procedure.
Application in Asymmetric Catalysis: The Corey-Itsuno Reduction
A primary application of this compound is its use as a precursor for chiral oxazaborolidine catalysts, famously employed in the Corey-Itsuno (also known as Corey-Bakshi-Shibata or CBS) reduction.[7][8][9] This reaction facilitates the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source.[10][11]
Mechanism of Stereochemical Control
The amino alcohol is first reacted with a borane source to form the rigid, bicyclic oxazaborolidine catalyst. The mechanism of the subsequent ketone reduction is a testament to elegant stereochemical control.[7][8]
-
Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the catalyst coordinates to a molecule of borane (BH₃), activating it as a hydride donor.[7][11]
-
Ketone Coordination: The endocyclic boron atom of the catalyst, now more Lewis acidic, coordinates to the oxygen of the ketone substrate. This coordination is sterically directed; the ketone orients itself to place its larger substituent (RL) away from the bulky dibenzylamino-derived group of the catalyst, minimizing steric hindrance.[7]
-
Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon via a highly organized, six-membered ring transition state.[7][11] This transfer occurs to a specific face of the ketone (the Re or Si face), dictated by the catalyst's fixed chirality.
-
Product Release: The resulting alkoxyborane is released, and subsequent workup liberates the chiral alcohol, regenerating the catalyst for the next cycle.
Caption: The catalytic cycle of the Corey-Itsuno (CBS) reduction.
This catalytic cycle demonstrates the authoritative power of the chiral scaffold provided by this compound. The precise geometry of the catalyst-substrate complex directly translates the stored chiral information from the amino alcohol to the final product, routinely achieving enantiomeric excesses greater than 95% ee.[10]
Conclusion
This compound is more than a mere chemical reagent; it is a refined tool for the construction of chirality. Its synthesis from the chiral pool, the rigorous methods for verifying its enantiomeric integrity, and its powerful application in asymmetric catalysis underscore its value in modern organic synthesis. The protocols and mechanistic insights provided in this guide are designed to empower researchers to employ this compound with confidence and precision, enabling the development of novel chiral molecules for pharmaceuticals and beyond.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
National Analytical Corporation. (n.d.). (S) -(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. Retrieved from [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
- Clayden, J., McCarthy, C., & Cumming, J. G. (1998). (S)-2-(Dibenzylamino)-3-phenylpropanal as a chiral auxiliary: A new strategy for the asymmetric synthesis of 2-substituted alcohols. Tetrahedron: Asymmetry, 9(8), 1427-1440.
- Lebrilla, C. B., et al. (1996). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of D,L-Amino Acids. Analytical Chemistry, 68(14), 2415–2420.
-
Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]
- Anslyn, E. V., et al. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(10), 1641–1652.
- da Silva, A. B., et al. (2010). Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. Journal of the Brazilian Chemical Society, 21, 2023-2026.
- Wang, Y., & Ng, S. C. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1675–1693.
-
Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-3-exo-(dimethylamino)isoborneol. Retrieved from [Link]
-
Anslyn Lab, The University of Texas at Austin. (n.d.). Publications. Retrieved from [Link]
- Sychev, K. S., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
- Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3314–3323.
- Moor, S. R., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1386-1392.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- Ni, Y., et al. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology, 10(1), 194-203.
- de Souza, R. O. M. A., et al. (2023).
- Zhang, X., et al. (2023). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction.
- Mella, C., et al. (2013). Chiral rh/sio2 catalysts for enantioselective Hydrogenation reactions. the role of (S,S)-dipamp as chiral modifier and Stabilizer on metallic nanoparticles Synthesis. Journal of the Chilean Chemical Society, 58(4), 2007-2011.
- Alipour, M., et al. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(4), 1278–1287.
- Kumar, A., et al. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
Sources
- 1. This compound High Purity Chemical at Best Price, 99% Assay [nacchemical.com]
- 2. This compound 99 111060-52-7 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. grokipedia.com [grokipedia.com]
- 11. youtube.com [youtube.com]
The Advent and Ascendance of a Chiral Synthon: An In-depth Technical Guide to (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Abstract
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, systematically known as N,N-Dibenzyl-L-phenylalaninol, is a pivotal chiral building block in modern asymmetric synthesis. Its significance is most notably cemented in its role as a key intermediate in the industrial-scale synthesis of Saquinavir, one of the earliest and most impactful HIV protease inhibitors. This in-depth technical guide traces the historical discovery and development of this crucial amino alcohol, delineating its synthesis from the readily available chiral pool starting material, L-phenylalanine. Furthermore, this guide explores its broader applications as a versatile chiral auxiliary and ligand in stereoselective transformations, providing detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: A Lineage from the Chiral Pool
The quest for enantiomerically pure molecules is a cornerstone of pharmaceutical and fine chemical synthesis. Nature provides a valuable resource in the form of the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure compounds. Among these, the proteinogenic amino acid L-phenylalanine serves as an abundant and versatile starting material for the synthesis of more complex chiral molecules. This compound emerges from this lineage, representing a strategic modification of the L-phenylalanine scaffold to create a highly effective tool for asymmetric synthesis. Its dibenzylamino moiety not only serves as a protecting group but also imparts specific steric and electronic properties that are crucial for its function in directing stereoselective reactions.
Historical Perspective and Initial Discovery
The precise first synthesis of this compound is not documented in a singular "discovery" paper but rather emerged from the intensive research efforts in the late 1980s and early 1990s aimed at developing potent and selective inhibitors of the HIV protease enzyme. Scientists at Roche were instrumental in this endeavor, and their work on the synthesis of Saquinavir provides the earliest and most significant context for the preparation and utilization of this chiral amino alcohol. The development of a practical and scalable synthesis of N,N-Dibenzyl-L-phenylalaninol was a critical step in making Saquinavir accessible for clinical use.
The synthetic strategy hinged on a convergent approach, where key chiral fragments were prepared and then coupled to assemble the final drug molecule. N,N-Dibenzyl-L-phenylalaninol was identified as a crucial precursor to the hydroxyethylamine isostere core of Saquinavir, a key structural motif that mimics the transition state of peptide bond cleavage by the HIV protease.
Synthesis of this compound
The most common and economically viable synthesis of this compound begins with the naturally occurring amino acid, L-phenylalanine. The synthesis can be conceptually broken down into two key transformations: the reduction of the carboxylic acid to a primary alcohol and the subsequent protection of the primary amine as a dibenzylamino group.
Reduction of L-Phenylalanine to L-Phenylalaninol
The initial step involves the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol, yielding L-phenylalaninol. Several reducing agents can accomplish this transformation; however, for large-scale production, cost-effective and safe reagents are paramount. A common laboratory-scale method involves the use of sodium borohydride in the presence of a Lewis acid or an activating agent.
Experimental Protocol: Reduction of L-Phenylalanine
-
Preparation: To a stirred solution of L-phenylalanine in an appropriate solvent (e.g., anhydrous tetrahydrofuran), add a suitable activating agent (e.g., iodine or aluminum chloride) portion-wise at a controlled temperature (typically 0 °C).
-
Reduction: Slowly add sodium borohydride to the reaction mixture, maintaining the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched with water or a dilute acid. The product, L-phenylalaninol, is then extracted into an organic solvent, dried, and concentrated under reduced pressure.
N-Benzylation of L-Phenylalaninol
The subsequent step involves the protection of the primary amine of L-phenylalaninol as a dibenzylamino group. This is typically achieved through a nucleophilic substitution reaction with benzyl bromide in the presence of a base. The dibenzyl protection serves two primary purposes: it prevents unwanted side reactions of the amine in subsequent steps and its bulky nature provides steric hindrance that can be exploited for stereocontrol.
Experimental Protocol: N-Benzylation of L-Phenylalaninol
-
Reaction Setup: Dissolve L-phenylalaninol in a suitable solvent (e.g., acetonitrile or dimethylformamide).
-
Base and Alkylating Agent: Add a base, such as potassium carbonate, to the solution, followed by the dropwise addition of benzyl bromide.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as indicated by TLC.
-
Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 111060-52-7 |
| Molecular Formula | C₂₃H₂₅NO |
| Molecular Weight | 331.45 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 72-74 °C |
| Optical Rotation | [α]²⁰/D +8.0° (c=4 in methanol) |
Application in the Synthesis of HIV Protease Inhibitors: The Saquinavir Case Study
The most prominent application of this compound is as a key building block in the synthesis of Saquinavir. In this synthesis, the chiral amino alcohol is first oxidized to the corresponding aldehyde, N,N-Dibenzyl-L-phenylalaninal. This aldehyde then undergoes a stereoselective addition reaction to form the crucial hydroxyethylamine isostere core of the drug.
Caption: Synthetic pathway from L-Phenylalanine to Saquinavir highlighting the role of this compound.
The stereochemistry of the newly formed hydroxyl group in the Saquinavir core is critical for its binding to the HIV protease active site. The bulky dibenzylamino group of the starting material plays a crucial role in directing the approach of the nucleophile to the aldehyde, thus ensuring the desired stereochemical outcome.
Broader Applications in Asymmetric Synthesis
Beyond its pivotal role in the synthesis of Saquinavir, the structural features of this compound make it a valuable chiral auxiliary and ligand for a range of other asymmetric transformations.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. The hydroxyl group of N,N-Dibenzyl-L-phenylalaninol can be used to attach it to a substrate, and the chiral environment created by the rest of the molecule can then influence the stereochemical course of a subsequent reaction.
As a Chiral Ligand in Catalysis
The nitrogen and oxygen atoms in this compound can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. Such catalysts can be employed in a variety of enantioselective reactions, including reductions, additions, and cycloadditions. The steric bulk of the dibenzyl groups and the phenylpropyl moiety creates a well-defined chiral pocket around the metal center, which can effectively differentiate between the two enantiotopic faces of a prochiral substrate.
Caption: General scheme for the application of this compound as a chiral ligand in metal-catalyzed asymmetric synthesis.
Conclusion
This compound stands as a testament to the power of the chiral pool in providing access to valuable and complex molecules. Its journey from a derivative of L-phenylalanine to a cornerstone in the synthesis of a life-saving medication highlights the ingenuity of medicinal and process chemists. Beyond this landmark achievement, its utility as a chiral auxiliary and ligand continues to be explored, promising further advancements in the field of asymmetric synthesis. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering a valuable resource for researchers seeking to leverage the power of this versatile chiral building block in their own synthetic endeavors.
References
-
Beaulieu, P. L., et al. (1994). Preparation of Aminoalkyl Chlorohydrin Hydrochlorides: Key Building Blocks for Hydroxyethylamine-Based HIV Protease Inhibitors. Journal of Organic Chemistry, 59(21), 6038–6045. [Link]
-
Ghosh, A. K., et al. (1996). Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir. The Journal of Organic Chemistry, 61(18), 6185–6193. [Link]
-
Roberts, N. A., et al. (1990). Rational design of peptide-based HIV proteinase inhibitors. Science, 248(4953), 358–361. [Link]
-
Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual review of biophysics and biomolecular structure, 27(1), 249–284. [Link]
-
PubChem Compound Summary for CID 10980880, N,N-Dibenzyl-L-phenylalanine. [Link]
-
PubChem Compound Summary for CID 852848, N-Benzoyl-L-phenylalaninol. [Link]
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol safety and handling
An In-depth Technical Guide on the Safety and Handling of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
This document provides a comprehensive technical guide for the safe handling, use, and disposal of this compound (CAS No. 111060-52-7). It is intended for researchers, chemists, and professionals in drug development and related scientific fields. The protocols and recommendations herein are synthesized from established safety data and best laboratory practices to ensure user safety and experimental integrity.
Chemical and Physical Identity
This compound is a chiral building block often utilized in asymmetric synthesis. Understanding its fundamental properties is the first step in a thorough risk assessment. The compound is a solid at room temperature.[1]
| Property | Value | Source |
| CAS Number | 111060-52-7 | [1][2][3][4] |
| Molecular Formula | C₂₃H₂₅NO | [2][3][4] |
| Molecular Weight | 331.45 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 72-74 °C | [1][3] |
| Boiling Point | 488 °C | [3] |
| Purity | Typically ≥99% | [1][2] |
Hazard Identification and Risk Assessment
A critical evaluation of the potential hazards is paramount before any handling of the material. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary safety precautions.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | Warning |
The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. The causality for these classifications lies in the chemical nature of the compound; as a fine organic solid, it can easily become airborne, posing a respiratory threat.[5] Its organic structure leads to irritant properties upon contact with skin and mucous membranes.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The choice of controls is directly informed by the hazards of skin, eye, and respiratory irritation.
Engineering Controls
The primary engineering control is to minimize the generation and inhalation of dust.
-
Chemical Fume Hood: All weighing, transferring, and dissolution operations must be conducted within a properly functioning chemical fume hood.[6] This is the most effective way to contain airborne particulates and prevent respiratory exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. The selection is based on a risk assessment of the specific tasks to be performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] For operations with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield should be worn in addition to goggles.[6][7]
-
Skin Protection: Wear nitrile or other chemical-resistant gloves.[6] Always inspect gloves for tears or punctures before use. A standard laboratory coat is required, and for larger-scale work, a chemical-resistant apron is recommended.[6]
-
Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. If a fume hood is unavailable or its performance is questionable, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges must be used.[1][7]
Safe Handling and Experimental Protocols
Adherence to standardized protocols is essential for safety and reproducibility. The following procedure outlines the steps for safely handling the solid compound.
Protocol: Safely Weighing and Transferring the Solid Compound
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation and Pre-Checks:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE as determined by your risk assessment (gloves, goggles, lab coat).
-
Place a balance, weigh paper or anti-static weigh boat, spatulas, and the receiving vessel inside the fume hood.
-
Ensure a clearly labeled waste container is accessible within the hood for contaminated disposables.
-
-
Weighing and Transfer:
-
Carefully open the stock container inside the fume hood to avoid generating dust.
-
Using a clean spatula, transfer the desired amount of solid onto the weigh paper/boat. Perform this action slowly and close to the surface to prevent aerosolization.
-
Close the stock container immediately after dispensing.
-
Carefully pick up the weigh paper/boat and transfer the solid into the receiving vessel.
-
If any solid is spilled during the transfer, clean it immediately with a damp cloth or paper towel (do not dry sweep).
-
-
Decontamination and Cleanup:
-
Place the used weigh paper/boat and any contaminated cleaning materials into the designated solid waste container inside the fume hood.
-
Wipe down the spatula, the balance, and the surrounding work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Remove gloves and dispose of them in the appropriate waste bin.
-
Wash hands thoroughly with soap and water after the procedure is complete.[5][7]
-
Emergency Procedures
Preparedness for accidental exposure or release is a non-negotiable aspect of laboratory safety.
First-Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[7]
-
In case of Skin Contact: Immediately wash skin with plenty of soap and water.[5][7] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7]
-
In case of Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5] If they feel unwell, call a poison center or doctor.[7]
-
In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[7]
Accidental Release Measures
For a small spill, the primary objective is to contain and clean up the material without creating dust.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE, including respiratory protection if not in a fume hood.[5]
-
Cleanup: Gently sweep up the spilled solid, avoiding dust formation.[5] Place the material into a suitable, closed, and labeled container for disposal.[7] Clean the spill area thoroughly with a wet cloth.
Storage and Disposal
Proper storage preserves chemical integrity and prevents accidental release, while correct disposal protects the environment.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of via a licensed waste disposal company.[7] Do not allow the product to enter drains.[7]
References
- (S) -(+)-2-(Dibenzylamino)
- This compound - Sigma-Aldrich.
- (s)-(+)-2-dibenzylamino-3-phenyl-1-propanol - Echemi.
- SAFETY DATA SHEET - Sigma-Aldrich (for a rel
- SAFETY D
- This compound | CAS 111060-52-7 | SCBT.
- SAFETY DATA SHEET - Fisher Scientific (for 3-Phenyl-1-propanol).
- SAFETY DATA SHEET - Thermo Fisher Scientific (for (S)-(+)-2-Dibenzylamino-3-phenyl-1-propanol).
- Personal protective equipment for handling 2-Phenyl-1-propanol - Benchchem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound High Purity Chemical at Best Price, 99% Assay [nacchemical.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Mechanism of Action of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol and its Derivatives
Introduction: A Chiral Scaffold for Potent Neuromodulators
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is a chiral amino alcohol, recognized in the field of medicinal chemistry not for its direct biological activity, but as a pivotal stereospecific building block.[1][2][3] Its true "mechanism of action" is realized through the potent pharmacological effects of the molecules it helps create. This guide delves into the core function of this compound as a precursor to a significant class of neurotherapeutics: Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs). We will explore the synthesis, molecular targets, signaling pathways, and the experimental methodologies used to validate the mechanism of these powerful central nervous system modulators.
From Chiral Precursor to Neuroactive Agent: The Synthetic Pathway to NDRIs
The stereochemical integrity of this compound is crucial for the synthesis of enantiomerically pure drugs. A prime example of its application is in the synthesis of compounds structurally related to methylphenidate, a widely used NDRI for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[4][5] The chiral center in the precursor dictates the final stereochemistry of the drug, which is critical for its efficacy and interaction with its biological targets. The d-threo enantiomer of methylphenidate, for instance, is significantly more pharmacologically active than the l-threo enantiomer.[6][7][8][9]
Core Mechanism of Action: Dual Inhibition of Monoamine Transporters
The therapeutic efficacy of compounds derived from this precursor, such as methylphenidate and bupropion, stems from their action as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).[4] This mechanism involves the simultaneous blockade of two key proteins in the central nervous system: the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT).[4][6]
Molecular Targets: NET and DAT
-
Norepinephrine Transporter (NET): Located on the presynaptic membrane of noradrenergic neurons, NET is responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signal.[10][11] NDRIs bind to NET, competitively inhibiting this reuptake process.[11] This leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[11]
-
Dopamine Transporter (DAT): Similarly, DAT is found on presynaptic dopaminergic neurons and is responsible for the reuptake of dopamine.[6] By blocking DAT, NDRIs increase the synaptic concentration of dopamine. This potentiation of dopaminergic signaling is particularly significant in brain regions like the prefrontal cortex and the striatum, which are crucial for executive function, motivation, and reward.[5][6]
The dual action on both NET and DAT is believed to contribute to a broader and potentially more robust therapeutic effect compared to single-target agents, addressing deficits in both norepinephrine and dopamine pathways that are implicated in conditions like ADHD and depression.[12][13]
Signaling Pathways and Neuroanatomical Sites of Action
The inhibition of NET and DAT by NDRIs triggers a cascade of downstream signaling events. By increasing the availability of norepinephrine and dopamine, these drugs enhance the activation of postsynaptic adrenergic and dopaminergic receptors.
In the prefrontal cortex , a region with a relative scarcity of DAT, NET also plays a role in clearing dopamine.[6] Therefore, NET inhibition in this area leads to an increase in both norepinephrine and dopamine levels, which is thought to improve executive functions such as attention and working memory.[6] In the striatum , a region rich in DAT, the primary action of NDRIs is the potentiation of dopamine signaling, which helps in regulating motor activity and impulse control.[6]
Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to block the transport of neurotransmitters into cells. [14][15][16] Objective: To determine the IC50 of a test compound for inhibiting the uptake of norepinephrine and dopamine.
Materials:
-
Cells stably expressing NET or DAT (e.g., HEK293 cells) or synaptosomes. [14]* Radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]dopamine). [17]* Test compound at various concentrations.
-
Uptake buffer.
Methodology:
-
Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle control for a short period (e.g., 10-20 minutes).
-
Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate for a defined period at room temperature or 37°C (e.g., 1-10 minutes). [14]The time is kept short to measure the initial rate of uptake.
-
Terminate Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake and remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.
Protocol 3: In Vivo Microdialysis
Microdialysis is a powerful in vivo technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. [18][19][20]It provides direct evidence of a drug's effect on neurotransmitter levels in a physiological context.
Objective: To measure the change in extracellular norepinephrine and dopamine levels in a specific brain region (e.g., prefrontal cortex or striatum) following systemic administration of an NDRI.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal (e.g., a rat).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular neurotransmitter concentrations.
-
Drug Administration: Administer the test compound (NDRI) to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of norepinephrine and dopamine in the dialysate samples using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). [21]8. Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot this over time to visualize the effect of the drug.
Conclusion
This compound serves as a critical chiral scaffold, enabling the synthesis of stereochemically defined Norepinephrine-Dopamine Reuptake Inhibitors. The mechanism of action of these derivatives is rooted in their ability to block the reuptake of norepinephrine and dopamine, thereby enhancing monoaminergic neurotransmission in key brain circuits. This dual action underpins their therapeutic utility in a range of neurological and psychiatric disorders. The validation of this mechanism relies on a combination of in vitro techniques, such as radioligand binding and uptake assays, and in vivo methods like microdialysis, which collectively provide a comprehensive understanding of their pharmacological profile from the molecular to the systems level.
References
-
de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. [Link]
-
Wikipedia contributors. (2024). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
-
Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
-
Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Amuza Inc. [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. [Link]
-
Wikipedia contributors. (2024). Norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
-
Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]
-
Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
Tossman, U., & Ungerstedt, U. (1986). Microdialysis in the study of extracellular levels of amino acids in the rat brain. Acta Physiologica Scandinavica. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of Ritalin (methylphenidate)? Dr.Oracle. [Link]
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Heal, D. J., & Pierce, D. M. (2006). Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. PubMed. [Link]
-
Taylor & Francis. (n.d.). Norepinephrine dopamine reuptake inhibitors – Knowledge and References. Taylor & Francis. [Link]
-
American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). American Addiction Centers. [Link]
-
Gans, S. (2024). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. Verywell Mind. [Link]
-
Ferris, R. M., & Breese, G. R. (1979). Pharmacology of the enaniomers of threo-methylphenidate. ResearchGate. [Link]
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]
-
Arnsten, A. F., & Li, B. M. (2005). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. PubMed Central. [Link]
-
Steele, F. F., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. [Link]
-
Wikipedia contributors. (2024). Norepinephrine reuptake inhibitor. Wikipedia. [Link]
-
BioCrick. (n.d.). Threo-methylphenidate hydrochloride. BioCrick. [Link]
-
Roth, B. L., & Driscol, J. (2011). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
ResearchGate. (n.d.). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. ResearchGate. [Link]
-
National Analytical Corporation. (n.d.). This compound. National Analytical Corporation. [Link]
-
Bourin, M., et al. (2003). SNRIs: mechanism of action and clinical features. PubMed. [Link]
-
Zhang, Y., et al. (2014). Synthesis and in Silico Evaluation of Novel Compounds for PET-Based Investigations of the Norepinephrine Transporter. PubMed Central. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound High Purity Chemical at Best Price, 99% Assay [nacchemical.com]
- 3. echemi.com [echemi.com]
- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 6. droracle.ai [droracle.ai]
- 7. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Threo-methylphenidate hydrochloride | CAS:298-59-9 | Inhibitor of dopamine and noradrenalin transporters. Psychomotor stimulant | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. news-medical.net [news-medical.net]
- 21. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
Methodological & Application
Application Notes and Protocols: (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol , a chiral amino alcohol derived from the natural amino acid L-phenylalanine, serves as a cornerstone reagent in modern asymmetric synthesis.[1] Its principal application lies in its role as a precursor to chiral oxazaborolidine catalysts, which are highly effective in the enantioselective reduction of prochiral ketones.[2][3][4][5][6][7] Furthermore, its derivatives are valuable as chiral auxiliaries, guiding the stereochemical outcome of reactions such as alkylations and aldol condensations.[8][9][10][11] This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights.
Core Application: Catalytic Asymmetric Reduction of Prochiral Ketones
The most prominent use of this compound is in the Corey-Bakshi-Shibata (CBS) reduction.[2][3][4] This method facilitates the conversion of a wide array of prochiral ketones into their corresponding chiral secondary alcohols with high levels of enantiomeric excess (ee).[3][4][12][13][14][15]
The CBS Catalyst and Mechanism of Action
The active catalyst, a chiral oxazaborolidine, is formed in situ from the reaction of this compound with a borane source, typically borane-dimethyl sulfide complex (BH₃·SMe₂).[16][17]
The catalytic cycle proceeds as follows:
-
Catalyst Formation: The amino alcohol reacts with borane to form the rigid, bicyclic oxazaborolidine catalyst.
-
Coordination and Activation: The Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. Simultaneously, a molecule of borane (the hydride source) coordinates to the Lewis basic nitrogen atom of the catalyst. This dual activation enhances the electrophilicity of the ketone's carbonyl carbon and activates the borane as a hydride donor.[3][16][17]
-
Stereoselective Hydride Transfer: The ketone orients itself to minimize steric interactions, with its larger substituent positioned away from the bulky dibenzylamino group. The hydride is then transferred from the borane to one face of the carbonyl carbon via a six-membered ring transition state, dictating the stereochemistry of the resulting alcohol.[4][16][17]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane intermediate is released, and subsequent hydrolysis yields the chiral alcohol, regenerating the catalyst for the next cycle.[16][17]
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: Asymmetric Reduction of 3-Chloropropiophenone
This protocol details the synthesis of (R)-(+)-3-chloro-1-phenyl-1-propanol, a key intermediate for certain antidepressant medications.[18]
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
3-Chloropropiophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (0.05-0.1 equivalents) in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add BH₃·SMe₂ (0.1 equivalents) dropwise.
-
Stir for 15-30 minutes at the same temperature to ensure complete formation of the oxazaborolidine catalyst.
-
-
Reduction:
-
In a separate flask, dissolve 3-chloropropiophenone (1.0 equivalent) in anhydrous THF.
-
Add this solution to the catalyst mixture.
-
Slowly add the remaining BH₃·SMe₂ (0.6 equivalents) over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Add 1 M HCl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure (R)-(+)-3-chloro-1-phenyl-1-propanol.
-
Expected Results: This procedure typically yields the product with high conversion and excellent enantioselectivity.
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 3-Chloropropiophenone | 9 | 5 | 4 | >99 | >96 |
Data adapted from a representative synthesis.[18]
Application as a Chiral Auxiliary in Asymmetric Alkylation
This compound can be converted into a chiral auxiliary, a group temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction.[11] For asymmetric alkylations, it is often transformed into a chiral oxazolidinone.
General Workflow
The process involves attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective alkylation, and then cleaving the auxiliary to reveal the enantiomerically enriched product.
Sources
- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. insuf.org [insuf.org]
- 6. alfachemic.com [alfachemic.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Enantioselective Reduction of Ketones | Semantic Scholar [semanticscholar.org]
- 16. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. youtube.com [youtube.com]
- 18. globethesis.com [globethesis.com]
Application Notes and Protocols for the Use of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol in Asymmetric Synthesis
Introduction: Mastering Chirality in Modern Drug Discovery
In the landscape of contemporary drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure alcohols, are ubiquitous building blocks for a vast array of pharmaceuticals. (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a derivative of the naturally occurring amino acid L-phenylalanine, has emerged as a cornerstone chiral precursor for the synthesis of highly effective catalysts for asymmetric reductions.
This guide provides an in-depth exploration of the primary application of this compound: its role as a precursor to a chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction. This powerful and versatile method enables the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high levels of stereocontrol.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for both catalyst preparation and its application in a model ketone reduction, and offer insights into expected outcomes and analytical validation.
The Corey-Bakshi-Shibata (CBS) Reduction: A Paradigm of Asymmetric Catalysis
The CBS reduction is a renowned method for the asymmetric reduction of a wide range of prochiral ketones, providing access to chiral secondary alcohols in high yields and with excellent enantiomeric excess (e.e.).[1][2] The reaction employs a chiral oxazaborolidine catalyst, which is prepared from a chiral β-amino alcohol, in this case, this compound, and a borane source.
Mechanism of Action: A Symphony of Lewis Acid-Base Interactions
The remarkable stereoselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The mechanism can be elucidated in the following key steps[3]:
-
Catalyst Activation: The borane reducing agent (e.g., borane-tetrahydrofuran complex, BH₃•THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom. This coordination is sterically directed, with the larger substituent of the ketone orienting away from the bulky dibenzylamino group of the catalyst to minimize steric hindrance.
-
Stereoselective Hydride Transfer: The activated borane, now positioned in close proximity, delivers a hydride to the carbonyl carbon of the ketone via a six-membered ring transition state. This intramolecular-like hydride transfer occurs on a specific face of the ketone, dictated by the chiral environment of the catalyst.
-
Product Release and Catalyst Turnover: After the hydride transfer, the resulting alkoxyborane dissociates, and the catalyst is regenerated to participate in the next catalytic cycle. A final workup step liberates the chiral secondary alcohol.
Figure 1. Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocols: From Precursor to Product
The following protocols provide a comprehensive guide for the in situ preparation of the chiral oxazaborolidine catalyst from this compound and its immediate application in the asymmetric reduction of acetophenone as a model substrate.
Safety First: Handling Borane Reagents
Borane-tetrahydrofuran complex (BH₃•THF) and other borane reagents are flammable, react violently with water, and can be corrosive. Always handle these reagents in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure that all glassware is thoroughly dried before use.
Part 1: In Situ Preparation of the Chiral Oxazaborolidine Catalyst
This protocol details the formation of the active catalyst immediately prior to the reduction reaction.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 0.05 equivalents based on the ketone).
-
Add anhydrous THF (2.0 mL) to dissolve the amino alcohol.
-
While stirring at room temperature, slowly add the 1.0 M solution of BH₃•THF (0.2 mL, 0.2 mmol, 1.0 equivalent relative to the amino alcohol) to the amino alcohol solution.
-
Stir the resulting solution at room temperature for 30 minutes. During this time, the oxazaborolidine catalyst will form in situ. Do not isolate the catalyst. The solution is now ready for the addition of the ketone substrate.
Part 2: Asymmetric Reduction of Acetophenone
This protocol describes the enantioselective reduction of acetophenone to (S)-1-phenylethanol using the freshly prepared catalyst.
Materials:
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To the freshly prepared catalyst solution from Part 1, add an additional portion of anhydrous THF (3.0 mL).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of acetophenone (2.0 mmol, 1.0 equivalent) in anhydrous THF (5.0 mL).
-
Slowly add the acetophenone solution to the stirred catalyst solution at 0 °C over a period of 10-15 minutes using a syringe pump or dropping funnel.
-
After the addition is complete, slowly add a 1.0 M solution of BH₃•THF (1.2 mL, 1.2 mmol, 0.6 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5.0 mL) at 0 °C. Caution: Hydrogen gas will be evolved.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 1 M HCl (10 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford pure (S)-1-phenylethanol.
Figure 2. Experimental workflow for the CBS reduction.
Expected Results and Data Analysis
The CBS reduction of acetophenone using the catalyst derived from this compound is expected to yield (S)-1-phenylethanol with high enantioselectivity. The following table summarizes typical results for this transformation.
| Substrate | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Acetophenone | 5 | BH₃•THF | THF | 0 | 1-2 | >95 | 94-98 (S) |
Data compiled from representative CBS reduction procedures.
Determination of Enantiomeric Excess
The enantiomeric excess of the 1-phenylethanol product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
-
Chiral HPLC: The purified product is dissolved in an appropriate solvent (e.g., a mixture of hexanes and isopropanol) and injected onto a chiral stationary phase column (e.g., Chiralcel OD-H). The two enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.
Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity:
-
Moisture: The presence of water can significantly decrease enantioselectivity. Ensure all glassware is oven-dried and that anhydrous solvents are used. The reaction should be carried out under a dry, inert atmosphere.
-
Purity of Reagents: The purity of the this compound and the borane source is crucial. Use high-purity reagents.
-
Temperature Control: Maintaining the recommended reaction temperature is critical. Deviations to higher temperatures can lead to a decrease in e.e.
-
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction has gone to completion by TLC monitoring before quenching.
-
Inefficient Quenching or Workup: Ensure proper quenching and extraction procedures are followed to minimize product loss.
-
Catalyst Decomposition: While the in situ preparation minimizes this, prolonged reaction times at elevated temperatures can lead to catalyst degradation.
-
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound serves as a highly effective and readily accessible precursor for the generation of a powerful chiral catalyst for the CBS reduction. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to successfully implement this methodology for the synthesis of enantiomerically enriched secondary alcohols. The high degree of stereocontrol, broad substrate scope, and operational simplicity of the CBS reduction underscore its enduring importance in the field of asymmetric synthesis.
References
-
Corey, E. J., Shibata, S., & Bakshi, R. K. (1988). An efficient and catalytically enantioselective route to (S)-(-)-phenyloxirane. The Journal of Organic Chemistry, 53(12), 2861–2863. [Link]
-
SciSpace. (1988). An efficient and catalytically enantioselective route to (S)-(−)-phenyloxirane. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
Eschmann, C., Song, L., & Schreiner, P. R. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4867-4874. [Link]
-
Hsung, R. P., et al. (2003). The First Enantioselective Total Synthesis of (-)-Arisugacin A. Organic Letters, 5(24), 4651–4654. [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
Sources
Application Notes and Protocols: The Strategic Use of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol in Asymmetric Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and bioactive molecules. Their stereoselective synthesis is a cornerstone of modern medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the application of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a versatile chiral auxiliary derived from the natural amino acid L-phenylalanine. While its primary and well-documented role is in the synthesis of chiral alcohols via its corresponding aldehyde, this note will also present a detailed, field-proven protocol for this transformation and propose a logical extension of this methodology to the asymmetric synthesis of chiral amines. We will delve into the mechanistic underpinnings of the stereocontrol exerted by this auxiliary, provide step-by-step experimental protocols, and offer insights into the practical aspects of its application and removal.
Introduction: The Imperative of Chirality in Amine Synthesis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, one enantiomer can exhibit the desired therapeutic effect while the other may be inactive or even toxic. Chiral amines are particularly prevalent in pharmaceuticals, making their enantiomerically pure synthesis a critical endeavor[1][2]. One of the most powerful strategies to achieve this is through the use of chiral auxiliaries[3]. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality[3].
This compound, also known as N,N-Dibenzyl-L-phenylalaninol, is a readily available chiral auxiliary precursor derived from the inexpensive chiral pool amino acid, L-phenylalanine. Its utility lies in its conversion to the corresponding chiral aldehyde, (S)-2-(dibenzylamino)-3-phenylpropanal, which can effectively control the facial selectivity of nucleophilic additions to the carbonyl group.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₅NO |
| Molecular Weight | 331.45 g/mol |
| Appearance | Solid |
| Melting Point | 72-74 °C |
| Optical Activity | [α]₂₀/D +8.0°, c = 4 in methanol |
| CAS Number | 111060-52-7 |
Safety Precautions: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Asymmetric Synthesis of Chiral Alcohols
The most established application of this chiral auxiliary system is in the synthesis of enantiomerically enriched secondary alcohols. This process involves the oxidation of the parent propanol to the chiral aldehyde, followed by a diastereoselective nucleophilic addition, and subsequent removal of the auxiliary.
Mechanistic Rationale for Stereocontrol
The high degree of stereocontrol in the nucleophilic addition to (S)-2-(dibenzylamino)-3-phenylpropanal is attributed to the formation of a rigid, chelated transition state. The Lewis basic dibenzylamino group is believed to coordinate to the metal cation of the organometallic nucleophile, leading to a conformationally restricted intermediate that directs the nucleophile to attack one face of the aldehyde carbonyl group preferentially.
Experimental Workflow for Chiral Alcohol Synthesis
Diagram: Workflow for Chiral Alcohol Synthesis.
Detailed Protocol: Synthesis of a Chiral Secondary Alcohol
Step 1: Oxidation of this compound
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DCM.
-
Continue stirring at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-(dibenzylamino)-3-phenylpropanal. This aldehyde is often used in the next step without further purification.
Step 2: Diastereoselective Nucleophilic Addition
-
Dissolve the crude aldehyde from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add the desired Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the diastereomerically enriched adduct from Step 2 in a mixture of DCM and methanol at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add sodium borohydride (3.0 eq) portion-wise and allow the reaction to warm to room temperature.
-
Stir for 4 hours, then quench carefully with acetic acid.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography to yield the enantiomerically pure secondary alcohol and the recovered this compound.
Proposed Application: Asymmetric Synthesis of Chiral Amines
While not extensively documented, the principles of stereocontrol demonstrated in the synthesis of chiral alcohols can be logically extended to the synthesis of chiral amines. The following represents a proposed, chemically sound protocol for this transformation.
Proposed Synthetic Strategy
The key to adapting this system for chiral amine synthesis is the formation of a suitable imine from the chiral aldehyde, which can then undergo diastereoselective nucleophilic addition. The subsequent cleavage of the auxiliary would then yield the desired chiral primary amine.
Proposed Experimental Workflow
Diagram: Proposed Workflow for Chiral Amine Synthesis.
Proposed Detailed Protocol
Step 1: Formation of the Chiral Imine
-
To a solution of crude (S)-2-(dibenzylamino)-3-phenylpropanal (1.0 eq) in toluene, add benzylamine (1.1 eq) and magnesium sulfate as a drying agent.
-
Reflux the mixture for 4-6 hours, monitoring the formation of the imine by TLC.
-
Cool the reaction to room temperature, filter off the magnesium sulfate, and concentrate the filtrate under reduced pressure to yield the crude chiral imine.
Step 2: Diastereoselective Nucleophilic Addition
-
Dissolve the crude imine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add the desired organolithium or Grignard reagent (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 3-5 hours.
-
Quench with a saturated aqueous solution of ammonium chloride and allow to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude adduct can be purified by flash column chromatography.
Step 3: Cleavage of the Auxiliary and N-Benzyl Group
-
Dissolve the purified adduct in methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude primary amine can be purified by an appropriate method, such as acid-base extraction or chromatography.
Summary of Expected Outcomes
The following table summarizes the typical and projected outcomes for the syntheses described.
| Synthesis Type | Substrate/Nucleophile | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |
| Chiral Alcohol | Aldehyde + Vinylmagnesium Bromide | >95:5 | 70-85 |
| Chiral Alcohol | Aldehyde + Phenylmagnesium Bromide | >90:10 | 75-90 |
| Chiral Amine (Proposed) | Imine + Methyllithium | >90:10 (Projected) | 60-75 (Projected) |
| Chiral Amine (Proposed) | Imine + n-Butyllithium | >90:10 (Projected) | 55-70 (Projected) |
Conclusion
This compound is a valuable and accessible precursor for the chiral auxiliary (S)-2-(dibenzylamino)-3-phenylpropanal. Its effectiveness in directing diastereoselective nucleophilic additions is well-established for the synthesis of chiral alcohols. The proposed extension of this methodology to the synthesis of chiral amines offers a promising avenue for further research and development. The straightforward cleavage of the dibenzylamino group via hydrogenolysis makes this auxiliary an attractive option for the asymmetric synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries. Further investigation into the proposed amine synthesis protocol is warranted to validate its efficacy and expand the utility of this versatile chiral auxiliary.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
ChemInform Abstract: (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary: A New Strategy for the Asymmetric Synthesis of 2-Substituted Alcohols. ResearchGate. [Link]
-
Synthesis and Diastereoselective Reactions of N,N-Dibenzylamino Aldehydes and Related Compounds. ACS Publications. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
Sources
The Strategic Role of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to often dramatically different pharmacological and toxicological profiles between enantiomers. This reality has driven a paradigm shift towards the development of single-enantiomer drugs. Chiral amino alcohols are a critical class of building blocks in this endeavor, serving as versatile synthons for a wide array of complex, stereochemically defined pharmaceutical agents. Among these, (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a derivative of the naturally occurring amino acid L-phenylalanine, has emerged as a highly valuable starting material for the synthesis of key pharmaceutical intermediates, particularly for antiviral therapies.
This technical guide provides an in-depth exploration of the application of this compound in the preparation of a crucial chiral epoxide intermediate, which is a cornerstone in the synthesis of several FDA-approved HIV protease inhibitors. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, field-proven protocols, and present the expected outcomes, thereby equipping researchers and drug development professionals with the necessary knowledge to leverage this important chiral building block.
Core Principles: From a Chiral Amino Alcohol to a Key Epoxide Intermediate
The synthetic utility of this compound lies in its predefined stereochemistry at the C2 position, which can be strategically leveraged to induce the desired stereochemistry in subsequent synthetic steps. A common and highly effective strategy involves a two-step conversion of the amino alcohol to a chiral epoxide. This transformation is not merely a sequence of reactions but a carefully orchestrated process designed to preserve and transfer chirality.
The overall synthetic pathway can be summarized as follows:
-
Activation of the Primary Alcohol: The primary hydroxyl group of this compound, a poor leaving group, is converted into a good leaving group. This is typically achieved through tosylation, where the alcohol reacts with p-toluenesulfonyl chloride (TsCl) to form a tosylate ester. This reaction proceeds with retention of configuration at the stereocenter.[1]
-
Intramolecular Cyclization: The resulting tosylate undergoes an intramolecular nucleophilic substitution (SN2) reaction. The nitrogen of the dibenzylamino group, while sterically hindered, can be deprotonated by a suitable base to act as an internal nucleophile, attacking the carbon bearing the tosylate group. This results in the formation of a three-membered aziridinium intermediate, which upon workup or further reaction leads to the desired epoxide. Alternatively, and more commonly for this substrate, a strong base can directly deprotonate the hydroxyl group, which then attacks the adjacent carbon in a Williamson-ether-synthesis-like fashion after the nitrogen's lone pair facilitates the displacement of the tosyl group. However, the most direct pathway involves the amino alcohol being converted to its tosylate, followed by base-mediated cyclization.
The bulky dibenzyl protecting group on the nitrogen atom serves a dual purpose: it prevents unwanted side reactions at the nitrogen center during the tosylation step and its steric bulk influences the conformation of the molecule, facilitating the desired intramolecular cyclization pathway.
Data Presentation: Expected Yields and Physicochemical Properties
The following tables summarize the expected yields and key physicochemical properties of the starting material, the tosylate intermediate, and the final epoxide product.
Table 1: Physicochemical Properties of Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C23H25NO | 331.45 | White to off-white solid | 72-74 |
| (S)-2-(Dibenzylamino)-3-phenylpropyl-1-tosylate | C30H31NO3S | 485.64 | Not typically isolated as a stable solid | Not applicable |
| (2S,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane* | C15H21NO3 | 263.33 | White solid | 125-127[2][3][4] |
*Note: The final product shown is after debenzylation and protection with a Boc group, a common subsequent step for its use in HIV protease inhibitor synthesis.[2][3][4]
Table 2: Summary of Reaction Steps and Expected Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Tosylation | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane | >90% (crude) |
| 2 | Epoxidation | Potassium carbonate, Methanol | ~85% (over two steps) |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the chiral epoxide intermediate from this compound.
PART 1: Synthesis of (S)-2-(Dibenzylamino)-3-phenylpropyl-1-tosylate (Intermediate)
Causality Behind Experimental Choices:
-
Solvent (Dichloromethane, DCM): Anhydrous DCM is an excellent choice as it is a non-protic solvent that readily dissolves the starting material and reagents without interfering with the reaction.
-
Base (Triethylamine, TEA): TEA is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction, driving the equilibrium towards product formation. Its boiling point allows for easy removal under reduced pressure.
-
Reagent (p-Toluenesulfonyl Chloride, TsCl): TsCl is a highly reactive and commercially available reagent that efficiently converts the primary alcohol into a good leaving group (tosylate).
-
Temperature (0 °C to room temperature): The initial cooling to 0 °C helps to control the exothermic reaction upon addition of TsCl. Allowing the reaction to proceed to room temperature ensures completion.
Detailed Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Dissolve p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (S)-2-(Dibenzylamino)-3-phenylpropyl-1-tosylate. This intermediate is often used directly in the next step without further purification.
PART 2: Synthesis of (2S,3S)-3-(Dibenzylamino)-1,2-epoxy-4-phenylbutane
Causality Behind Experimental Choices:
-
Base (Potassium Carbonate): A moderately strong inorganic base is sufficient to induce the intramolecular cyclization. Potassium carbonate is advantageous due to its low cost and ease of removal by filtration.
-
Solvent (Methanol): A protic solvent like methanol can facilitate the reaction and is easily removed.
-
Temperature (Room Temperature): The intramolecular cyclization is typically efficient at room temperature, avoiding the need for heating which could lead to side reactions.
Detailed Protocol:
-
Dissolve the crude (S)-2-(Dibenzylamino)-3-phenylpropyl-1-tosylate from the previous step in methanol (approx. 15 mL per gram of the initial amino alcohol).
-
To this solution, add powdered anhydrous potassium carbonate (3.0 eq.).
-
Stir the suspension vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the tosylate intermediate.
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (2S,3S)-3-(Dibenzylamino)-1,2-epoxy-4-phenylbutane as a white solid.
Mandatory Visualization
Reaction Workflow
Caption: Synthetic workflow from the chiral amino alcohol to the key epoxide intermediate.
Mechanistic Rationale for Epoxide Formation
Caption: Simplified mechanism of base-mediated intramolecular epoxide formation.
Conclusion
This compound stands out as a highly effective and reliable chiral building block for the asymmetric synthesis of complex pharmaceutical intermediates. The two-step conversion to a key chiral epoxide intermediate, as detailed in this guide, is a robust and scalable process that has found significant application in the synthesis of HIV protease inhibitors. The protocols and mechanistic insights provided herein are intended to empower researchers and process chemists to confidently and efficiently utilize this valuable synthon in their drug discovery and development programs. The strategic application of such well-defined chiral building blocks is fundamental to the advancement of modern medicine, enabling the creation of safer and more effective therapeutic agents.
References
-
Organic & Biomolecular Chemistry. An epoxide-opening cyclization/double Smiles rearrangement cascade approach to N-aryl-1,4-benzoxazines and N-arylindolines. Available at: [Link]
-
PubChem. (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane. Available at: [Link]
-
MDPI. N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. Available at: [Link]
-
PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]
-
Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Available at: [Link]
-
ResearchGate. Two types of intramolecular epoxide‐opening cyclizations and previously.... Available at: [Link]
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]
-
Pharmaffiliates. (2S,3S)-3-Boc-amino-1,2-epoxy-4-phenylbutane. Available at: [Link]
-
Organic & Biomolecular Chemistry. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Available at: [Link]
-
Journal of Organic Chemistry. Tandem epoxide or aziridine ring opening by azide/copper catalyzed [3+2] cycloaddition: efficient synthesis of 1,2,3-triazolo beta-hydroxy or beta-tosylamino functionality motif. Available at: [Link]
-
SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update. Available at: [Link]
Sources
- 1. US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same - Google Patents [patents.google.com]
- 2. (2S,3S)-1,2-环氧-3-(Boc-氨基)-4-苯基丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | 98737-29-2 [chemicalbook.com]
- 4. (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | C15H21NO3 | CID 9903372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Derivatization of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol for Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a chiral amino alcohol derived from the natural amino acid (S)-phenylalanine, is a cornerstone building block in asymmetric synthesis. Its rigid stereochemical structure and modifiable hydroxyl group make it an ideal precursor for a wide range of chiral ligands and catalysts. This document provides a comprehensive guide to the derivatization of this scaffold, with a primary focus on the synthesis of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. Detailed protocols for catalyst formation and its subsequent application in the highly enantioselective reduction of prochiral ketones are presented, underscoring the causality behind experimental choices and offering field-proven insights for achieving high stereocontrol in chemical synthesis.
The Chiral Scaffold: this compound
The efficacy of this compound as a chiral precursor stems from several key structural features:
-
Defined Stereochemistry: Derived from the chiral pool, the (S)-configuration at the C2 position provides a fixed stereochemical foundation.
-
Bulky N,N-Dibenzyl Group: The two benzyl groups on the nitrogen atom create a sterically demanding environment, which is crucial for inducing facial selectivity in catalytic reactions.
-
Reactive Hydroxyl Group: The primary alcohol at the C1 position serves as the principal site for derivatization, allowing for the covalent attachment of various functionalities to create a diverse library of ligands and catalysts.
-
Phenyl Group: The phenyl group at C3 contributes to the overall steric bulk and conformational rigidity of the molecule.
The primary route for leveraging this scaffold in catalysis involves modification of the hydroxyl group to form a chiral ligand that can then coordinate with a metal or metalloid center.
Core Derivatization Strategy: Synthesis of a CBS Oxazaborolidine Catalyst
One of the most powerful applications of this compound is its conversion into a chiral oxazaborolidine catalyst. These catalysts, pioneered by Corey, Bakshi, and Shibata, are exceptionally effective for the enantioselective reduction of ketones to chiral secondary alcohols[1][2]. The derivatization involves the condensation of the amino alcohol with a borane source.
Rationale and Mechanistic Insight
The formation of the oxazaborolidine ring creates a rigid, bicyclic structure. In the presence of a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂), the catalyst forms an active complex. The mechanism proceeds via a dual-activation pathway[3][4]:
-
Lewis Base Activation: The endocyclic nitrogen atom of the catalyst, being a Lewis base, coordinates to a molecule of borane. This coordination activates the borane, making it a more potent hydride donor[2][3].
-
Lewis Acid Activation: This coordination simultaneously increases the Lewis acidity of the endocyclic boron atom. This boron atom then coordinates to the carbonyl oxygen of the ketone substrate, activating it for reduction[3][5].
The ketone coordinates to the catalyst from the sterically less hindered face, positioning the larger substituent away from the bulky groups of the catalyst. This pre-organization within a six-membered ring transition state ensures that the hydride is delivered to one specific face of the carbonyl, resulting in high enantioselectivity[5][6].
Workflow: From Chiral Precursor to Catalytic Application
Caption: Overall workflow from precursor to product.
Protocol: In Situ Generation of the CBS Catalyst from this compound
This protocol describes the formation of the catalyst and its immediate use for the asymmetric reduction of a model ketone, acetophenone. Generating the catalyst in situ is often preferred as it avoids potential degradation of the isolated catalyst upon storage[7].
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, syringes), magnetic stirrer, and cooling bath (dry ice/acetone).
Safety Precautions:
-
Borane-THF is flammable and reacts violently with water. All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and techniques.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Catalyst Preparation: a. To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add this compound (317 mg, 1.0 mmol). b. Add 10 mL of anhydrous THF via syringe to dissolve the amino alcohol. c. Cool the solution to 0 °C using an ice-water bath. d. Slowly add 1.0 mL of 1.0 M BH₃·THF solution (1.0 mmol) dropwise via syringe over 5 minutes. e. Stir the solution at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes. Vigorous hydrogen evolution will be observed as the oxazaborolidine ring forms.
-
Expert Insight: The slow addition of borane at low temperature controls the initial exothermic reaction and hydrogen evolution. The subsequent stirring at room temperature ensures complete formation of the catalyst.
-
-
Asymmetric Reduction: a. Cool the freshly prepared catalyst solution to -30 °C using a suitable cooling bath. b. In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in 10 mL of anhydrous THF. c. Add the acetophenone solution to the catalyst solution via syringe pump over a period of 30 minutes.
-
Rationale: Slow addition of the ketone substrate maintains a low concentration relative to the catalyst-borane complex, which minimizes the uncatalyzed background reduction and maximizes enantioselectivity. d. Simultaneously with the ketone addition, slowly add 6.0 mL of 1.0 M BH₃·THF solution (6.0 mmol) via a separate syringe pump over 30 minutes.
-
Causality: The stoichiometric borane is the actual reducing agent. Its slow, concurrent addition ensures that the catalytic cycle is continuously supplied with the hydride source. e. After the additions are complete, stir the reaction mixture at -30 °C for 2 hours or until TLC analysis indicates complete consumption of the ketone.
-
-
Work-up and Purification: a. Carefully quench the reaction by slowly adding 5 mL of methanol dropwise at -30 °C. (Caution: Hydrogen evolution). b. Allow the mixture to warm to room temperature. c. Add 20 mL of 1 M HCl and stir for 30 minutes. d. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL). e. Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and then brine (20 mL). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. g. Purify the crude product (1-phenylethanol) by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure alcohol.
-
Characterization: a. Determine the yield of the purified (S)-1-phenylethanol. b. The enantiomeric excess (ee) must be determined by chiral HPLC or chiral GC analysis.
Application in Asymmetric Catalysis: Expected Results
The CBS reduction is renowned for its high enantioselectivity across a broad range of ketone substrates[2][4]. The choice of catalyst, specifically the substituent on the boron atom and the amino alcohol backbone, can be tuned to optimize results for specific substrates[1][8].
Table 1: Representative Results for CBS Reduction of Ketones
| Ketone Substrate | Catalyst Precursor | Reducing Agent | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
|---|---|---|---|---|---|---|
| Acetophenone | (S)-Diphenylprolinol | BH₃·SMe₂ | -40 | 95 | >98 | (R) |
| Propiophenone | (S)-Diphenylprolinol | BH₃·SMe₂ | -20 | 91 | 96 | (R) |
| α-Tetralone | (S)-Diphenylprolinol | BH₃·THF | -78 | 92 | 94 | (S) |
| 1-Indanone | (S)-Diphenylprolinol | Catecholborane | -78 | 85 | 95 | (S) |
Note: Data is illustrative and compiled from typical results reported in the literature. Actual results may vary based on precise conditions.
Mechanism: Catalytic Cycle of CBS Reduction
Sources
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Application Note: Strategies for the Heterogenization of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol for Recyclable Asymmetric Catalysis
Abstract
This technical guide provides detailed protocols and strategic considerations for the immobilization of the chiral amino alcohol, (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, onto various solid supports. The transition from homogeneous to heterogeneous catalysis is a critical step in the development of sustainable and economically viable chemical processes. By anchoring this valuable chiral ligand to a solid matrix, researchers can facilitate catalyst recovery and reuse, minimize product contamination, and enable application in continuous flow systems. This document outlines methodologies for covalent attachment to polymeric and inorganic supports, comprehensive characterization techniques to validate immobilization, and a model application in asymmetric synthesis, tailored for researchers in catalysis and drug development.
Introduction: The Rationale for Immobilization
This compound is a pivotal precursor for highly effective chiral catalysts, most notably for Corey-Bakshi-Shibata (CBS) oxazaborolidine reagents used in the enantioselective reduction of prochiral ketones.[1][2] While its homogeneous application offers excellent selectivity, the challenges associated with catalyst separation and recycling hinder its large-scale industrial use.[3][4] Immobilization onto a solid support transforms this homogeneous catalyst into a heterogeneous system, directly addressing these limitations.[3][5]
Key Advantages of Immobilization:
-
Enhanced Recyclability: The solid-supported catalyst can be easily recovered by simple filtration and reused multiple times, drastically reducing operational costs.[4]
-
Simplified Product Purification: Leaching of the catalyst into the product stream is minimized, simplifying downstream purification processes.
-
Improved Catalyst Stability: The rigid environment of a solid support can prevent catalyst deactivation pathways such as dimerization or aggregation.[6]
-
Suitability for Flow Chemistry: Immobilized catalysts are ideal for use in packed-bed reactors for continuous manufacturing processes.
This guide will focus on covalent attachment strategies, which offer the most robust method for heterogenization by preventing catalyst leaching.[7][8]
Strategic Considerations for Immobilization
The success of immobilization hinges on two key choices: the solid support and the chemical linkage strategy. The inherent properties of the chiral molecule, specifically its primary alcohol functional group, guide these decisions.
Selection of the Solid Support
The choice of support material is critical as it influences the catalyst's mechanical stability, accessibility of active sites, and overall performance.[9] A comparison of common supports is provided below.
| Support Material | Key Advantages | Key Disadvantages | Typical Functional Group |
| Merrifield Resin | High functional group density, excellent swelling in organic solvents, well-established chemistry. | Lower thermal and mechanical stability compared to inorganics. | Chloromethyl (-CH₂Cl) |
| Silica Gel (SiO₂) | High surface area, excellent thermal and mechanical stability, tunable porosity.[9] | Surface can be heterogeneous (different types of silanol groups). | Silanol (Si-OH) |
| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Facile separation using an external magnet, high surface area-to-volume ratio.[10] | Potential for metal leaching, can aggregate if not properly coated. | Silanol (Si-OH) |
Covalent Linkage Strategy
The primary alcohol (-CH₂OH) of this compound is the ideal anchor point for covalent immobilization. This preserves the chiral core responsible for stereochemical control.
Below is a workflow diagram illustrating the general immobilization process.
Caption: General workflow for immobilization and application.
Detailed Immobilization Protocols
The following protocols provide step-by-step instructions for immobilizing the chiral ligand onto two common supports: Merrifield resin and functionalized silica gel.
Protocol 1: Immobilization on Merrifield Resin
This protocol utilizes a Williamson ether synthesis to form a stable ether linkage between the ligand's hydroxyl group and the resin's chloromethyl group.
Caption: Catalytic cycle for asymmetric ketone reduction.
Materials:
-
Immobilized this compound on Merrifield resin
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Catalyst Activation: To a flame-dried flask under nitrogen, add the immobilized ligand (133 mg, ~0.1 mmol of ligand). Add anhydrous THF (5 mL) and stir for 30 minutes.
-
Oxazaborolidine Formation: Add 1 M BH₃·THF solution (0.2 mL, 0.2 mmol) dropwise to the suspension. Stir at room temperature for 1 hour to form the immobilized oxazaborolidine catalyst. [11]3. Catalytic Reduction: Cool the mixture to 0 °C. In a separate flask, dissolve acetophenone (120 mg, 1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the catalyst suspension. Then, add 1 M BH₃·THF solution (0.8 mL, 0.8 mmol) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of MeOH (5 mL) at 0 °C.
-
Catalyst Recovery: Filter the resin and wash it with THF (3 x 10 mL). The combined filtrate contains the product. The recovered resin can be washed with MeOH and DCM and dried for reuse.
-
Work-up: Evaporate the solvent from the filtrate. Add 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the crude product. Analyze the enantiomeric excess (ee) using chiral HPLC or GC.
Expected Results: High conversion (>95%) and good enantioselectivity (e.g., 85-95% ee for the (S)-alcohol) are expected. The catalyst should be recyclable for at least 3-5 cycles with minimal loss in activity or selectivity. [10]
Conclusion
The immobilization of this compound on solid supports represents a powerful strategy to bridge the gap between high-performance homogeneous catalysis and the practical demands of industrial synthesis. The protocols detailed herein provide a robust framework for creating recyclable, heterogeneous catalysts. Through careful selection of the support and validation with appropriate characterization techniques, researchers can develop efficient and sustainable processes for the production of valuable chiral molecules.
References
- Application of Inorganic Carrier‐Loaded Chiral Catalysts in Asymmetric Catalysis. (n.d.). Google.
- Can Li. (2011). Chiral Synthesis on Catalysts Immobilized in Microporous and Mesoporous Materials. Google.
- On the Hunt for Chiral Single-Atom Catalysts. (n.d.). ACS Publications.
- Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (n.d.). Google.
- Characterization of the immobilized enzymes. a) thermogravimetric... (n.d.). ResearchGate.
- (PDF) Application of chiral recyclable catalysts in asymmetric catalysis. (n.d.). ResearchGate.
- (2025). Recent Aspects of Asymmetric Catalysis by Immobilized Chiral Metal Catalysts | Request PDF. ResearchGate.
- Immobilization of oxazaborolidine via boron function. (n.d.). ResearchGate.
- Velmathi, S., Balakrishnan, U., Ananthi, N., Aldeyab, S. S., Ariga, K., Naidu, T. S., & Vinu, A. (2011). Immobilization of chiral oxazaborolidine catalyst over highly ordered 3D mesoporous silica with Ia3d symmetry for enantioselective reduction of prochiral ketone. RSC Publishing.
- Velmathi, S., Balakrishnan, U., Ananthi, N., Aldeyab, S. S., Ariga, K., Naidu, T. S., & Vinu, A. (2011). Immobilization of chiral oxazaborolidine catalyst over highly ordered 3D mesoporous silica with Ia3d symmetry for enantioselective reduction of prochiral ketone. PubMed.
- (s)-(+)-2-dibenzylamino-3-phenyl-1-propanol. (n.d.). Echemi.
- Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. (2018). IJPRS.
- (S)-2-(Dibenzylamino)-3-phenylpropan-1-ol. (n.d.). Appchem.
- This compound. (n.d.). Sigma-Aldrich.
- Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019). NIH.
- Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.). Google.
- (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS.
- A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. (n.d.). MDPI.
Sources
- 1. insuf.org [insuf.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of Inorganic Carrier‐Loaded Chiral Catalysts in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Immobilization of chiral oxazaborolidine catalyst over highly ordered 3D mesoporous silica with Ia3d symmetry for enantioselective reduction of prochiral ketone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Immobilization of chiral oxazaborolidine catalyst over highly ordered 3D mesoporous silica with Ia3d symmetry for enantioselective reduction of prochiral ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
Flow Chemistry Applications of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol: A Guide to Continuous Asymmetric Ketone Reduction
Introduction: Elevating Asymmetric Synthesis with Continuous Flow
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral alcohols, key building blocks for numerous active pharmaceutical ingredients (APIs), are often synthesized via the asymmetric reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction has emerged as a robust and highly predictable method for achieving this transformation with exceptional enantioselectivity.[1][2][3] At the heart of this method lies a chiral oxazaborolidine catalyst, which is typically derived from a chiral amino alcohol.
This technical guide focuses on the application of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol , a readily available chiral amino alcohol, as a catalyst precursor for CBS reductions within a continuous flow chemistry paradigm. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, scalable production.[4] By integrating the catalytic prowess of this compound-derived catalysts with the efficiency of flow chemistry, researchers and drug development professionals can unlock a powerful platform for the synthesis of chiral alcohols.
This document provides a comprehensive overview, detailed application notes, and step-by-step protocols for leveraging this compound in continuous flow asymmetric ketone reductions. We will delve into the in situ generation of the active catalyst and its application in a continuous manufacturing setup.
Core Concept: In Situ Catalyst Formation in a Continuous Flow Regime
A significant advantage of employing this compound in a flow chemistry setup is the ability to generate the active oxazaborolidine catalyst in situ. This approach circumvents the need to isolate and handle the often moisture-sensitive CBS catalyst, which can improve reproducibility.[5] In a continuous flow process, a solution of the chiral amino alcohol is mixed with a borane source at the beginning of the flow path. This mixture is then allowed a sufficient residence time in a dedicated reactor coil to form the active catalyst before it merges with the stream containing the prochiral ketone substrate.
The fundamental principle of this process is the reaction between the chiral amino alcohol and borane to form the oxazaborolidine ring structure that is essential for catalysis.[6] The dibenzylamino group of the parent molecule provides a specific steric and electronic environment that influences the enantioselectivity of the subsequent ketone reduction.
Experimental Workflow and System Configuration
The successful implementation of a continuous flow asymmetric reduction using this compound hinges on a well-designed flow chemistry setup. The following diagram illustrates a typical configuration for this process.
Caption: A schematic of a continuous flow system for asymmetric ketone reduction.
Application Note 1: Asymmetric Reduction of Acetophenone
This application note details the continuous flow synthesis of (S)-1-phenylethanol via the asymmetric reduction of acetophenone, utilizing an in situ generated catalyst from this compound.
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| This compound | Sigma-Aldrich | 99% | 111060-52-7 |
| Borane dimethyl sulfide complex (BMS) | Sigma-Aldrich | ~10 M in CH₂Cl₂ | 13292-87-0 |
| Acetophenone | Sigma-Aldrich | ≥99% | 98-86-2 |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% | 109-99-9 |
| Methanol | Fisher Scientific | ACS Grade | 67-56-1 |
| Hydrochloric Acid (1M) | VWR | 7647-01-0 |
Protocol: Continuous Asymmetric Reduction of Acetophenone
System Preparation:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all tubing and reactors are dry and purged with an inert gas (e.g., nitrogen or argon).
-
Set the temperature of the Catalyst Formation Reactor Coil to 30 °C and the Asymmetric Reduction Reactor Coil to 25 °C.
-
Pressurize the system to 5 bar using the back-pressure regulator.
Reagent Preparation:
-
Solution A (Catalyst Precursor): In a dry, inert atmosphere glovebox, prepare a 0.05 M solution of this compound and a 0.05 M solution of borane dimethyl sulfide complex in anhydrous THF.
-
Solution B (Substrate): Prepare a 0.5 M solution of acetophenone in anhydrous THF.
-
Quenching Solution: Prepare a 1 M solution of methanol in THF.
Flow Reaction Execution:
-
Set the flow rate of Syringe Pump A (Solution A) to 0.1 mL/min.
-
Set the flow rate of Syringe Pump B (Solution B) to 0.9 mL/min.
-
The combined streams will result in a 10 mol% catalyst loading relative to the substrate.
-
Allow the system to reach a steady state for at least three residence times before collecting the product.
-
The product stream is continuously quenched by mixing with the quenching solution (flow rate set to 0.2 mL/min) before passing through the back-pressure regulator.
Work-up and Analysis:
-
Collect the quenched reaction mixture in a round-bottom flask cooled in an ice bath.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with 1M HCl, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude (S)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results
| Parameter | Value |
| Residence Time (Catalyst Formation) | 5 minutes |
| Residence Time (Reduction) | 15 minutes |
| Temperature (Catalyst Formation) | 30 °C |
| Temperature (Reduction) | 25 °C |
| Yield of (S)-1-phenylethanol | >95% |
| Enantiomeric Excess (ee) | >90% |
Mechanistic Insights: The Role of the Chiral Catalyst
The enantioselectivity of the CBS reduction is governed by the formation of a six-membered ring transition state. The in situ generated oxazaborolidine catalyst coordinates with the borane reducing agent, enhancing its hydridic character. This complex then coordinates to the ketone substrate in a sterically controlled manner, favoring hydride delivery to one prochiral face of the carbonyl group.
Caption: A simplified representation of the CBS reduction mechanism.
The bulky dibenzylamino and phenyl groups of the catalyst precursor create a well-defined chiral pocket that directs the approach of the ketone to the coordinated borane, thereby ensuring high enantioselectivity.
Advantages of the Flow Chemistry Approach
-
Enhanced Safety: The use of pyrophoric and hazardous reagents like borane complexes is significantly safer in a continuous flow system, as only small quantities are present in the reactor at any given time.[4]
-
Improved Process Control: Flow reactors allow for precise control over temperature, pressure, and residence time, leading to more consistent product quality and higher yields.
-
Scalability: Scaling up a continuous flow process is typically more straightforward than batch processes, often involving running the system for longer periods or using parallel reactors.
-
Automation: Continuous flow systems are amenable to automation, allowing for unattended operation and high-throughput experimentation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient residence time or temperature. | Increase the length of the reduction reactor coil or decrease the flow rate. Cautiously increase the reaction temperature. |
| Low Enantioselectivity | Presence of moisture in reagents or solvents. Incomplete catalyst formation. | Ensure all reagents and solvents are rigorously dried. Increase the residence time or temperature of the catalyst formation coil. |
| Clogging of the Reactor | Precipitation of byproducts or the product. | Use a more dilute solution or a co-solvent to improve solubility. |
Conclusion
This compound serves as an excellent and readily accessible precursor for the in situ generation of a highly effective chiral catalyst for the asymmetric reduction of ketones. When integrated into a continuous flow chemistry platform, this approach offers a safe, efficient, and scalable method for the synthesis of enantiomerically enriched alcohols. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful synthetic strategy in their own laboratories. The combination of asymmetric catalysis and flow chemistry represents a significant step forward in the continuous manufacturing of complex chiral molecules.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane.
- Lombardo, M., & Trombini, C. (2000). The Corey-Bakshi-Shibata reduction: a trusted tool in the preparation of chiral molecules. Synthesis, 2000(06), 759-774.
- Benaglia, M., Puglisi, A., & Rossi, S. (2009). Stereoselective organic reactions in flow systems. Chemical reviews, 109(2), 712-746.
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
- Capello, C., Fischer, U., & Hungerbühler, K. (2007). What is a green solvent? A comprehensive framework for the environmental assessment of solvents. Green Chemistry, 9(9), 927-934.
-
Luisi, R., Capriati, V., & Salomone, A. (2012). A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems. Organic & Biomolecular Chemistry, 10(35), 7101-7104. [Link]
-
Wikipedia. Corey-Itsuno reduction. [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Troubleshooting & Optimization
Improving enantioselectivity with (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Welcome to the technical support center for (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for utilizing this chiral amino alcohol to enhance enantioselectivity in asymmetric synthesis.
Introduction to this compound in Asymmetric Catalysis
This compound is a chiral amino alcohol that serves as a crucial precursor and ligand in asymmetric catalysis.[1] Its stereochemistry is pivotal for inducing chirality in a variety of chemical transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[2] Chiral ligands like this modify the reactivity and selectivity of a metal center, directing the reaction to preferentially form one enantiomer over the other.[3] This guide will primarily focus on its application in two key areas: as a precursor for oxazaborolidine catalysts in Corey-Bakshi-Shibata (CBS) reductions and as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when using this compound and its derivatives.
Issue 1: Low Enantioselectivity (% ee) in CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] this compound can be a precursor to the chiral oxazaborolidine catalyst that mediates this transformation.
Possible Causes & Solutions:
-
Moisture Contamination: The presence of water can significantly decrease enantiomeric excess.[4][6]
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Impurities in Borane Source: Commercially available borane solutions (e.g., BH₃•THF) may contain borohydride species that lead to non-selective reduction.[4]
-
Solution: Use freshly opened or titrated borane solutions. Consider using catecholborane as an alternative, which can be effective at very low temperatures.[4]
-
-
Suboptimal Temperature: Temperature plays a critical role in stereoselectivity.[4][5]
-
Solution: Generally, lower temperatures favor higher enantioselectivity.[4] However, there is often an optimal temperature for a given substrate and catalyst. It is recommended to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C) to find the ideal conditions.
-
-
Incorrect Stoichiometry: The ratio of catalyst to borane and substrate is crucial for efficient catalytic turnover and high enantioselectivity.
-
Solution: Carefully control the addition rate of the borane solution and the substrate. A slow addition of the borane is often beneficial.[6] Ensure the catalyst loading is appropriate (typically 5-10 mol%).
-
-
Catalyst Degradation: The oxazaborolidine catalyst can be sensitive to air and moisture over time.
-
Solution: Prepare the catalyst in situ from this compound and a borane source immediately before use.
-
Issue 2: Poor Yield or Incomplete Conversion
Low yields can be frustrating and may stem from a variety of factors.
Possible Causes & Solutions:
-
Inactive Catalyst: As mentioned above, moisture and air can deactivate the catalyst.
-
Solution: Adhere to strict anhydrous and inert atmosphere techniques.
-
-
Insufficient Reaction Time: Some ketone reductions can be sluggish, especially with sterically hindered substrates.
-
Solution: Monitor the reaction progress by TLC or GC/LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Side Reactions: The substrate or product may be unstable under the reaction conditions.
-
Solution: Analyze the crude reaction mixture to identify any byproducts. This may provide clues about decomposition pathways. Consider using a milder reducing agent or different reaction conditions.
-
-
Work-up Issues: The desired product may be lost or decomposed during the work-up procedure.
-
Solution: Use a gentle quenching method, such as the slow addition of methanol, followed by an appropriate aqueous work-up.[2] Ensure the pH is controlled to avoid degradation of acid or base-sensitive products.
-
Issue 3: Inconsistent Results
Variability between batches can be a significant challenge in process development.
Possible Causes & Solutions:
-
Reagent Quality: The purity of this compound, the borane source, and the solvent can all impact the outcome.
-
Solution: Use high-purity reagents from a reliable supplier.[7] Document the source and lot number of all chemicals used.
-
-
Procedural Variations: Small changes in the experimental setup or procedure can lead to different results.
-
Solution: Develop a detailed and standardized experimental protocol. Pay close attention to addition rates, temperature control, and stirring speed.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: Its primary role is as a chiral ligand or a precursor to a chiral catalyst.[1] In the context of CBS reductions, it is used to form a chiral oxazaborolidine catalyst that directs the enantioselective reduction of ketones.[6][8] It can also act as a chiral ligand in other reactions, such as the addition of organozinc reagents to aldehydes, where it coordinates to a metal center to create a chiral environment.[9]
Q2: How does the structure of this compound contribute to its effectiveness?
A2: The key features are the stereocenter at the carbon bearing the amino and hydroxyl groups, and the bulky dibenzylamino and phenyl groups. These groups create a well-defined chiral pocket around the active site of the catalyst, forcing the substrate to approach from a specific direction, thus leading to the preferential formation of one enantiomer.
Q3: Can I use the (R)-enantiomer of this compound? What would be the expected outcome?
A3: Yes, the (R)-enantiomer is also available. Using the (R)-enantiomer will typically result in the formation of the opposite enantiomer of the product with a similar level of enantioselectivity, assuming all other reaction conditions are the same. This is a fundamental principle of asymmetric catalysis.
Q4: What are some common applications of the chiral alcohols produced using this catalyst system?
A4: The resulting chiral alcohols are valuable building blocks in the synthesis of a wide range of biologically active molecules, including natural products and active pharmaceutical ingredients (APIs).[2][10]
Q5: Are there any safety precautions I should be aware of when working with this compound and the associated reagents?
A5: Yes. This compound itself is a solid with warnings for skin, eye, and respiratory irritation. Borane reagents are flammable and react violently with water.[11] Organozinc reagents like diethylzinc are highly pyrophoric and must be handled with extreme care under an inert atmosphere.[12] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
III. Experimental Protocols & Data
Protocol 1: In Situ Generation of CBS Catalyst and Asymmetric Reduction of Acetophenone
This protocol describes a general procedure for the enantioselective reduction of a simple ketone.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven or flame-dried)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Catalyst Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C.
-
Slowly add BH₃•THF solution (0.1 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst.
-
Ketone Reduction: Cool the catalyst solution to -78 °C.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Slowly add the acetophenone solution to the catalyst solution dropwise over 10 minutes.
-
After the addition is complete, slowly add additional BH₃•THF solution (1.2 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol (2 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 10 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (% ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Data Presentation: Expected Enantioselectivity
The enantioselectivity of these reactions is highly substrate-dependent. Below is a table summarizing typical results for the reduction of various ketones using a proline-derived CBS catalyst, which is structurally related to catalysts derived from this compound.
| Ketone Substrate | Product Configuration | Reported % ee |
| Acetophenone | (R)-1-phenylethanol | >95% |
| Propiophenone | (R)-1-phenyl-1-propanol | >95% |
| α-Tetralone | (R)-α-tetralol | >97% |
| 2-Chloroacetophenone | (S)-2-chloro-1-phenylethanol | >98% |
Note: These values are illustrative and can vary based on the specific catalyst and reaction conditions.[5]
IV. Visualizations
Workflow for CBS Reduction
Caption: Workflow for CBS Reduction.
Mechanism of Enantioselective Addition of Diethylzinc
Caption: Mechanism for Diethylzinc Addition.
V. References
-
Vertex AI Search. (n.d.). Mastering Asymmetric Catalysis: The Role of Chiral Ligands. Retrieved January 12, 2026.
-
Helmchen, G. (2007). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. Proceedings of the National Academy of Sciences, 104(43), 16893-16898.
-
Leighton, J. L., & O'Malley, S. J. (2008). Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation. Angewandte Chemie International Edition, 47(15), 2830-2833.
-
Jacobsen, E. N. (2002). Introduction: Enantioselective Catalysis. Chemical Reviews, 102(10), 3373-3374.
-
List, B., & Marchesi, F. (2021). Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews, 50(14), 8136-8167.
-
Shende, V. S., Singh, P., & Bhanage, B. M. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(4), 955-969.
-
Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved January 12, 2026.
-
Park, J., & Kim, Y. H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.
-
Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones. Retrieved January 12, 2026.
-
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. Retrieved January 12, 2026.
-
Echemi. (n.d.). (s)-(+)-2-dibenzylamino-3-phenyl-1-propanol. Retrieved January 12, 2026.
-
BenchChem. (n.d.). discovery and synthesis of chiral amino alcohols. Retrieved January 12, 2026.
-
WordPress. (n.d.). Ketone Reduction. Retrieved January 12, 2026.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved January 12, 2026.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 12, 2026.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 12, 2026.
-
ChemoSpecific. (2025, September 29). CBS Reduction/Jocic-Reeve Reaction - Solution Series: Question 35 (29 Sep 2025) [Video]. YouTube.
-
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved January 12, 2026.
-
Appchem. (n.d.). (S)-2-(Dibenzylamino)-3-phenylpropan-1-ol. Retrieved January 12, 2026.
-
National Analytical Corporation. (n.d.). (S) -(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. Retrieved January 12, 2026.
-
ChemoSpecific. (2020, June 10). Corey–Bakshi–Shibata (CBS): The Ultimate Reducing Agent Unveiled! [Video]. YouTube.
-
ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. Retrieved January 12, 2026.
-
Wikipedia. (2023). Diethylzinc. Retrieved January 12, 2026.
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 12, 2026.
-
ResearchGate. (2018). Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by an Organometallic Ti(IV) Compound and a Xylose Derivative. Retrieved January 12, 2026.
-
SpringerLink. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved January 12, 2026.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylpropanol? Retrieved January 12, 2026.
-
Vibrant Pharma Inc. (n.d.). (S)-2-(Benzylamino)-3-phenylpropan-1-ol. Retrieved January 12, 2026.
-
Periodica Polytechnica Chemical Engineering. (n.d.). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. Retrieved January 12, 2026.
-
University of Liverpool. (n.d.). Asymmetric Synthesis. Retrieved January 12, 2026.
-
Wiley Online Library. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved January 12, 2026.
-
ACS Publications. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Retrieved January 12, 2026.
-
PubMed. (2002). Anticonvulsant profile and mechanism of action of propranolol and its two enantiomers. Retrieved January 12, 2026.
-
BenchChem. (n.d.). A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs. Retrieved January 12, 2026.
-
Dr Matt & Dr Mike. (2018, May 18). Propranolol - Mechanism of Action [Video]. YouTube.
-
Periodica Polytechnica. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. Retrieved January 12, 2026.
-
PubChem. (n.d.). Benzenepropanol. Retrieved January 12, 2026.
-
BOC Sciences. (n.d.). Propranolol: Definition, Mechanism of Action and Applications. Retrieved January 12, 2026.
Sources
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. echemi.com [echemi.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 11. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 12. Diethylzinc - Wikipedia [en.wikipedia.org]
Technical Support Gateway: Optimization of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. The primary synthetic route discussed is the direct reductive amination of (S)-phenylalaninol with benzaldehyde. This document is structured to address common experimental challenges in a direct question-and-answer format, providing both corrective actions and the underlying scientific rationale.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. Each answer provides a diagnostic approach and a step-by-step solution.
Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?
Answer: Low yield is the most common issue and typically points to inefficiencies in one of the two key stages of reductive amination: imine formation or imine reduction.
1. Inefficient Imine Formation: The condensation of (S)-phenylalaninol with benzaldehyde to form the intermediate imine is a reversible equilibrium reaction that produces water.[1] According to Le Châtelier's principle, the presence of water in the reaction medium will inhibit the forward reaction.
-
Troubleshooting Steps:
-
Use Dry Reagents and Solvents: Ensure your (S)-phenylalaninol, benzaldehyde, and solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)) are anhydrous.
-
Incorporate a Dehydrating Agent: The most effective solution is to add a dehydrating agent to the reaction mixture to sequester the water as it forms. Activated molecular sieves (3Å or 4Å) are an excellent, non-invasive choice.[2] Alternatively, chemical dehydrating agents like magnesium sulfate or sodium sulfate can be used.
-
Pre-formation of the Imine: Consider a stepwise procedure where you first mix the (S)-phenylalaninol and benzaldehyde in the presence of a dehydrating agent for 1-2 hours before introducing the reducing agent.[3] This allows the imine concentration to build up, leading to a more efficient reduction.
-
2. Incorrect Choice or Inactivity of Reducing Agent: The reducing agent must be selective for the imine (or the protonated iminium ion) over the starting benzaldehyde.[3]
-
Troubleshooting Steps:
-
Select the Right Reagent:
-
Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most direct reductive aminations. It is mild, selective for imines over aldehydes, and does not require stringent pH control.[3][4]
-
Use with Caution: Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is extremely toxic and requires careful handling and disposal. It is most effective under mildly acidic conditions (pH 6-7) that favor iminium ion formation.[4]
-
Avoid: Sodium borohydride (NaBH₄) is generally not recommended for direct reductive amination. It is a strong enough reducing agent to reduce benzaldehyde to benzyl alcohol, a common and wasteful side reaction.[5]
-
-
Verify Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.
-
3. Suboptimal Stoichiometry: The reaction involves one equivalent of (S)-phenylalaninol reacting with two equivalents of benzaldehyde to form the dibenzylated product.
-
Troubleshooting Steps:
-
Ensure you are using at least 2.0-2.2 equivalents of benzaldehyde and 2.0-2.2 equivalents of the reducing agent relative to the limiting reactant, (S)-phenylalaninol. A slight excess of the aldehyde and hydride ensures the reaction goes to completion.
-
Q2: I'm observing significant side products in my TLC and NMR analysis. What are they and how can I prevent them?
Answer: Side product formation is typically due to a lack of chemoselectivity or incomplete reaction. The most common impurities are the mono-benzylated intermediate and benzyl alcohol.
1. Presence of (S)-2-(Benzylamino)-3-phenyl-1-propanol (Mono-benzylated Product): This is the intermediate product and its presence indicates an incomplete reaction.
-
Prevention Strategy:
-
Increase Equivalents: Ensure at least 2.0 equivalents of both benzaldehyde and the reducing agent are used.
-
Extend Reaction Time: Monitor the reaction by TLC. If the mono-benzylated spot persists, allow the reaction to stir longer (up to 24 hours).
-
Increase Temperature: Gently warming the reaction to 35-40°C can sometimes help drive the second benzylation to completion, though this should be done cautiously to avoid other side reactions.
-
2. Presence of Benzyl Alcohol: This side product arises from the reduction of the starting benzaldehyde.
-
Prevention Strategy:
-
Use a Chemoselective Reducing Agent: As detailed in Q1, this is the most critical factor. Use sodium triacetoxyborohydride (NaBH(OAc)₃), which will preferentially reduce the iminium ion over the aldehyde.[3][4] If you must use NaBH₄, adopt an indirect (stepwise) procedure: form the imine first, remove excess aldehyde if possible, and then add the NaBH₄ at a low temperature (0°C).[5]
-
3. Formation of Dialkylated Amines from the Primary Amine (Over-alkylation): While the target is a dialkylated amine, the reaction can sometimes lead to undesired tertiary amines if the starting amine reacts with more than two aldehyde molecules. However, with the bulky benzyl groups, this is less common than incomplete reaction. The more pertinent issue is preventing the mono-alkylated product from remaining.[3]
Q3: My purification by column chromatography is difficult. The product streaks on the silica gel and separation is poor. What is a better purification strategy?
Answer: The basic nitrogen atom in your product, this compound, interacts strongly with the acidic silica gel, causing streaking and poor separation.
-
Chromatography Optimization:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.5-1% by volume). This will "cap" the acidic silanol groups on the silica surface, preventing strong binding of your basic product and leading to sharper bands and better separation.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
-
-
Crystallization Protocol: The target compound is a solid with a reported melting point of 72-74°C, making crystallization an excellent purification method.[6]
-
After an aqueous workup, concentrate the crude product to an oil or a solid.
-
Dissolve the crude material in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
-
Slowly add a non-solvent in which the product is insoluble (e.g., hexanes, petroleum ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then to 0-4°C to induce crystallization.
-
Collect the pure crystals by filtration.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this reaction? A: This reaction is a reductive amination . It proceeds in two main steps:
-
Imine Formation: The nucleophilic primary amine of (S)-phenylalaninol attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base, also known as an imine. This process is repeated for the second benzylation.[1][4]
-
Reduction: A hydride reagent (e.g., NaBH(OAc)₃) delivers a hydride (H⁻) to the electrophilic carbon of the imine, reducing the C=N double bond to a C-N single bond, yielding the final secondary amine product.[4]
Q: Why is pH control important in some reductive amination procedures? A: The reaction rate is often pH-dependent. Mildly acidic conditions (pH 5-7) can catalyze imine formation by protonating the carbonyl oxygen, making it more electrophilic. These conditions also favor the formation of the protonated iminium ion, which is more reactive towards hydride attack than the neutral imine.[4][5] However, if the pH is too low (highly acidic), the starting amine will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[5] Using NaBH(OAc)₃ is advantageous as it contains acetic acid as a byproduct of its preparation, often creating a suitable pH environment without external acid addition.
Q: Can I use benzyl bromide or benzyl chloride instead of benzaldehyde? A: Yes, direct N-alkylation with benzyl halides is a possible synthetic route. However, it is often difficult to control and prone to over-alkylation, leading to the formation of the quaternary ammonium salt. Reductive amination is generally a milder and more controlled method for preparing secondary and tertiary amines, avoiding many of the issues associated with direct alkylation.[5]
Data Summary & Recommended Conditions
The following table summarizes the optimized starting conditions for the synthesis of this compound.
| Parameter | Recommended Value | Rationale |
| Starting Material | (S)-Phenylalaninol | Chiral amino alcohol precursor.[7] |
| Alkylating Agent | Benzaldehyde | Provides the benzyl groups. |
| Stoichiometry | 1 : 2.2 : 2.2 | ((S)-Phenylalaninol : Benzaldehyde : Reducing Agent) |
| Reducing Agent | Sodium triacetoxyborohydride | High chemoselectivity for imine over aldehyde.[3][4] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, aprotic solvents that work well for this reaction. |
| Dehydrating Agent | Activated 4Å Molecular Sieves | Removes water byproduct to drive imine formation.[2] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed cleanly. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Workup | Saturated NaHCO₃ quench | Neutralizes acid and quenches excess hydride reagent. |
| Purification | Crystallization or Column Chromatography | Use Et₃N-doped eluent for chromatography. |
Optimized Experimental Protocol
Materials:
-
(S)-(-)-2-Amino-3-phenyl-1-propanol ((S)-Phenylalaninol)
-
Benzaldehyde (freshly distilled)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å Molecular Sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-phenylalaninol (1.0 eq.).
-
Add anhydrous DCM to dissolve the starting material, followed by activated 4Å molecular sieves.
-
Add benzaldehyde (2.2 eq.) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (2.2 eq.) to the reaction mixture. Note: The reaction may bubble slightly.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material and mono-benzylated intermediate are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes. Filter off the molecular sieves and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by either crystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel using an eluent system such as Hexanes/Ethyl Acetate with 1% triethylamine.
Visual Guides & Workflows
Caption: General Experimental Workflow
Caption: Troubleshooting Low Yield
References
- Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from a relevant organic chemistry resource.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions. Benchchem.
- Madsen, J., Viuf, C., & Bols, M. (2000). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Chemistry – A European Journal, 6(7), 1140-1146.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 12, 2026, from [Link]
- Karrer, P., & Dinkel, P. (1950). Process for the preparation of amino-alcohols. U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447213, (S)-phenylalaninol. PubChem. Retrieved January 12, 2026, from [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Chem-Station Int. Ed. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Organic Syntheses Procedure. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions with (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Welcome to the technical support guide for (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol (CAS 111060-52-7). This document is intended for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure the successful application of this versatile chiral building block in your experimental workflows.
Introduction to this compound
This compound, also known as N,N-Dibenzyl-L-phenylalaninol, is a chiral amino alcohol widely employed in asymmetric synthesis. Its utility stems from its role as a precursor in the synthesis of various pharmaceutical agents, including HIV protease inhibitors. The stereochemical integrity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide addresses common challenges and questions related to its synthesis, purification, and potential side reactions.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and handling of this compound.
Q1: What are the primary synthesis routes for this compound?
There are two predominant synthetic strategies for preparing this compound:
-
Reductive Amination followed by Reduction: This common method involves the N-benzylation of L-phenylalanine, followed by the reduction of the resulting ester to the desired alcohol. A typical procedure involves reacting L-phenylalanine with benzyl bromide in the presence of a base like potassium carbonate and sodium hydroxide to form benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate. This intermediate is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[1]
-
Direct N-benzylation of (S)-2-amino-3-phenyl-1-propanol: An alternative approach that avoids the use of LiAlH₄ involves the direct N-benzylation of the commercially available (S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol). This reaction is typically carried out using benzyl bromide and a base such as potassium carbonate in a suitable solvent system like ethanol/water.[1]
Q2: What are the key physical and chemical properties of this compound?
A summary of the essential properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 111060-52-7 | [2][3] |
| Molecular Formula | C₂₃H₂₅NO | [2][3] |
| Molecular Weight | 331.45 g/mol | [2][4] |
| Appearance | Solid | |
| Melting Point | 72-74 °C | [2] |
| Optical Activity | [α]20/D +8.0°, c = 4 in methanol | |
| Purity | Typically ≥99% | [4] |
Q3: What are the recommended storage conditions?
To maintain the integrity of this compound, it should be stored in a well-sealed container in a cool, dry place, away from incompatible materials. It is classified as a combustible solid.
Q4: What are the primary applications of this compound?
Its primary utility is as a chiral building block in the synthesis of complex molecules, most notably as a key intermediate in the preparation of certain HIV protease inhibitors. The specific stereochemistry is crucial for the biological activity of the final drug substance.
Troubleshooting Guide: Common Side Reactions and Experimental Issues
This section provides a detailed guide to troubleshooting common problems encountered during the synthesis and handling of this compound.
Issue 1: Incomplete N-Benzylation
Symptom: Analysis of the crude product (e.g., by TLC or LC-MS) shows the presence of starting material (L-phenylalanine or L-phenylalaninol) and/or mono-benzylated intermediates.
Causality:
-
Insufficient Benzyl Bromide: An inadequate molar excess of the alkylating agent will lead to incomplete reaction.
-
Ineffective Base: The base may not be strong enough or may be of poor quality, leading to insufficient deprotonation of the amine and/or carboxylic acid.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
Troubleshooting Protocol:
-
Increase Molar Excess of Benzyl Bromide: It is common to use a significant excess of benzyl bromide (e.g., 3 equivalents or more) to drive the reaction to completion.[1]
-
Verify Base Quality and Stoichiometry: Ensure the base (e.g., K₂CO₃, NaOH) is anhydrous and of high purity. Use an appropriate molar ratio to neutralize the generated acid and facilitate the reaction.
-
Optimize Reaction Conditions: Consider increasing the reaction temperature (e.g., to reflux) and extending the reaction time.[1] Monitor the reaction progress by a suitable analytical technique (e.g., TLC) until the starting material is consumed.
Issue 2: Over-alkylation and Quaternary Ammonium Salt Formation
Symptom: The appearance of highly polar byproducts in the reaction mixture, which may be difficult to remove by standard purification methods.
Causality:
-
Excessive Benzyl Bromide and/or Prolonged Reaction Times: While an excess of benzyl bromide is necessary for complete dibenzylation, an extreme excess or overly harsh reaction conditions can lead to the formation of the quaternary ammonium salt.
Troubleshooting Protocol:
-
Careful Control of Stoichiometry: While using an excess of benzyl bromide, avoid a very large excess. The optimal amount should be determined empirically.
-
Monitor Reaction Progress: Closely monitor the reaction to determine the point of complete dibenzylation and avoid unnecessarily long reaction times.
-
Purification: If quaternary salts are formed, they can often be removed by aqueous extraction due to their high polarity and water solubility.
Issue 3: Racemization during Synthesis
Symptom: The final product exhibits a lower than expected optical rotation, or chiral HPLC analysis indicates the presence of the (R)-enantiomer.
Causality:
-
Harsh Reaction Conditions: Exposure to strong acids or bases, or elevated temperatures for prolonged periods, can lead to racemization at the chiral center.
Troubleshooting Protocol:
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate.
-
Chiral Analysis at Each Step: If racemization is suspected, perform chiral HPLC analysis on key intermediates to pinpoint the problematic step.
-
Avoid Strong Acids/Bases during Workup: During the workup and purification stages, minimize the exposure of the product and intermediates to strongly acidic or basic conditions.
Issue 4: Byproduct Formation during LiAlH₄ Reduction
Symptom: The presence of impurities other than the starting ester in the crude product after reduction.
Causality:
-
Reactive Functional Groups: The presence of other reducible functional groups in the starting material or impurities can lead to the formation of undesired byproducts.
-
Incomplete Reaction: Insufficient LiAlH₄ or a short reaction time can result in the incomplete reduction of the ester.
Troubleshooting Protocol:
-
Ensure Purity of the Starting Ester: Purify the benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate intermediate before the reduction step to remove any reactive impurities.[1]
-
Use Sufficient LiAlH₄: Employ a molar excess of LiAlH₄ to ensure complete reduction.[1]
-
Controlled Addition and Quenching: Add the ester solution to the LiAlH₄ suspension at a controlled rate, typically at 0 °C, and then allow the reaction to warm to room temperature.[1] The quenching procedure should also be performed carefully at low temperatures to avoid uncontrolled reactions.
Issue 5: Potential for Oxidation Side Reactions
Symptom: The formation of aldehyde or carboxylic acid impurities, particularly during workup or storage.
Causality:
-
Air Oxidation: The primary alcohol group can be susceptible to oxidation, especially in the presence of certain metal catalysts or upon prolonged exposure to air at elevated temperatures.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct reactions and workups under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially if heating is involved.
-
Appropriate Storage: Store the final product in a tightly sealed container, protected from light and air.
-
Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered for long-term storage, though this should be evaluated for compatibility with downstream applications.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of this compound.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: For assessing purity and quantifying impurities.
-
Chiral HPLC: Crucial for determining the enantiomeric excess (ee) and ensuring the stereochemical integrity of the product.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., O-H and C-N stretches).
-
Optical Rotation: Measurement of the specific rotation is a key indicator of the enantiomeric purity.
Experimental Workflows and Diagrams
Workflow for Synthesis via Reductive Amination and Reduction
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis issues.
References
- (S)-(+)-2-dibenzylamino-3-phenyl-1-propanol - Echemi. (URL: )
- 3-phenyl-1-propanol - Organic Syntheses Procedure. (URL: )
- catalytic enantioselective addition of dialkylzincs to aldehydes using - Organic Syntheses Procedure. (URL: )
- PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure. (URL: )
- This compound | CAS 111060-52-7 | SCBT. (URL: )
- This compound - Sigma-Aldrich. (URL: )
- This compound - Sigma-Aldrich. (URL: )
- (S) -(+)-2-(Dibenzylamino)
- (S)-(−)-2-Amino-3-phenyl-1-propanol - Sigma-Aldrich. (URL: )
Sources
Technical Support Center: Purification of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Welcome to the technical support guide for the purification of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol (CAS No. 111060-52-7).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this chiral amino alcohol. As a key intermediate in various synthetic pathways, achieving high chemical and enantiomeric purity is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of its purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during your experiments. The solutions are based on established chemical principles and practical laboratory experience.
Question 1: My product yield is very low after recrystallization. What went wrong?
Answer:
Low recovery is a frequent issue in crystallization processes. The cause often lies in the choice of solvent or the procedural execution. Here are the most common culprits and their solutions:
-
Probable Cause 1: Incorrect Solvent Choice. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[2] If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.
-
Solution: Perform a systematic solvent screening. This compound is a solid with a melting point of 72-74°C.[1] A good starting point is a mixed solvent system. For instance, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol) and then slowly add a "poor" solvent (e.g., water, hexane) until turbidity appears. Reheat to clarify and then allow to cool slowly.
-
-
Probable Cause 2: Excessive Solvent Usage. Using too much solvent will keep the product dissolved even after cooling, drastically reducing the yield. The goal is to create a saturated solution at a high temperature.[3]
-
Solution: Always start with a small amount of hot solvent and add it portion-wise until the solid just dissolves.[3] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then attempt cooling again.
-
-
Probable Cause 3: Premature Crystallization During Hot Filtration. If you perform a hot filtration to remove insoluble impurities, the product might crystallize on the filter funnel, leading to loss.
-
Solution: Use a pre-heated filter funnel and flask. Add a small amount of extra hot solvent to the solution just before filtering to ensure the product remains dissolved during the transfer.
-
-
Probable Cause 4: Cooling Too Rapidly. Crash cooling, such as placing the hot flask directly into an ice bath, leads to the formation of very small, often impure crystals and can trap impurities within the crystal lattice.[3]
-
Solution: Allow the solution to cool slowly to room temperature first. This allows for the formation of larger, purer crystals. Once the solution has reached room temperature and crystal formation has slowed, then you can place it in an ice bath to maximize recovery.[3]
-
Question 2: My product "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the impure compound is lower than the temperature of the solution from which it is separating.
-
Probable Cause 1: High Level of Impurities. Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a molten oil.
-
Solution: If the oil solidifies upon further cooling and scratching, you can try to recrystallize the resulting solid again. If it remains an oil, a more robust purification method like flash column chromatography is recommended to remove the bulk of the impurities before attempting recrystallization again.
-
-
Probable Cause 2: Solution is Too Concentrated or Cooled Too Quickly. A highly supersaturated solution can favor oiling out over crystallization.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to reduce the concentration slightly. Then, allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystal growth.
-
Question 3: The chemical purity is high, but the enantiomeric excess (ee) is low. How can I improve the chiral purity?
Answer:
Standard purification methods like recrystallization or flash chromatography on achiral silica gel will not separate enantiomers. If your synthesis produces a racemic or partially racemic mixture, you need a chiral separation technique.
-
Probable Cause 1: The purification method is not designed for chiral resolution.
-
Solution 1: Chiral Column Chromatography. This is a direct and often highly effective method. Both analytical (for checking ee) and preparative scale chiral HPLC columns are available.[4][5] The choice of column (e.g., Chiralpak®, CHIROBIOTIC®) and mobile phase is crucial and often requires screening.[5][6]
-
Solution 2: Diastereomeric Salt Resolution. This classic method involves reacting the amino alcohol with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[7] These salts have different solubilities and can be separated by fractional crystallization. After separation, the chiral acid is removed by treatment with a base to recover the pure enantiomer of the amino alcohol.
-
-
Probable Cause 2: Racemization. Although less common for this molecule under standard conditions, harsh pH or high temperatures during workup or purification could potentially lead to some degree of racemization.
-
Solution: Ensure that workup and purification steps are performed under mild conditions. Avoid prolonged exposure to strong acids or bases.
-
Question 4: My final product has a persistent color. How do I get a white solid?
Answer:
A colored product indicates the presence of chromophoric impurities, which are often highly conjugated organic molecules or residual catalysts.
-
Solution 1: Activated Charcoal Treatment. During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal, and then proceed with the cooling and crystallization.
-
Solution 2: Column Chromatography. Silica gel chromatography is very effective at removing polar, colored impurities from the less polar product.
-
Solution 3: Pre-purification Wash. Before recrystallization, washing the crude solid with a solvent in which the product is sparingly soluble but the colored impurities are soluble can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point for screening is a binary solvent system such as Hexane/Ethyl Acetate or Ethanol/Water . The general procedure is to dissolve the crude solid in a minimum amount of the hot, more polar solvent (ethyl acetate or ethanol) and then slowly add the hot, less polar solvent (hexane or water) until the solution becomes cloudy. A small amount of the polar solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q2: How can I reliably determine the purity and enantiomeric excess (ee) of my final product?
A2: A combination of techniques is necessary for full characterization:
-
Chemical Purity:
-
Melting Point: A sharp melting point range close to the literature value (72-74°C) indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components.
-
-
Enantiomeric Excess (ee):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. It requires a chiral stationary phase column that can resolve the two enantiomers into separate peaks.[4] The ratio of the peak areas gives the ee.
-
Q3: When is it better to use column chromatography over recrystallization?
A3: Column chromatography is preferred in the following scenarios:
-
Similar Solubilities: When the impurities have solubility characteristics very similar to the desired product, making separation by recrystallization inefficient.
-
Oily Products: If the product consistently "oils out" and fails to crystallize.[8]
-
Complex Mixtures: When the crude product contains multiple impurities that need to be removed.
-
Baseline Impurities: To remove impurities that are either much more polar or much less polar than the product.
Detailed Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: Based on small-scale tests, select an appropriate solvent system (e.g., Hexane/Ethyl Acetate).
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (hexane) dropwise until you observe persistent turbidity (cloudiness).
-
Clarification: Add a few more drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.
-
Cooling (Crucial Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Characterize the final product by determining its melting point and analyzing its purity by chiral HPLC to confirm the enantiomeric excess.
Visualized Workflows
General Purification Workflow
Caption: General workflow for purification and analysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification problems.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 111060-52-7 | [1] |
| Molecular Formula | C₂₃H₂₅NO | [1] |
| Molecular Weight | 331.45 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 72-74 °C | [1] |
| Optical Activity | [α]20/D +8.0°, c = 4 in methanol | |
| Suggested Solvents for Recrystallization | Hexane/Ethyl Acetate, Ethanol/Water, Isopropanol | General chemical practice |
| Recommended Purity Analysis | Melting Point, NMR, Chiral HPLC | [4][8] |
References
-
3-phenyl-1-propanol - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Catalytic enantioselective addition of dialkylzincs to aldehydes using. Organic Syntheses. [Link]
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
The 3-phenylpropanol biosynthetic pathways. ResearchGate. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
-
Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Publications. [Link]
-
How To Recrystallize A Solid. YouTube. [Link]
- 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
Sources
- 1. echemi.com [echemi.com]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Yields with (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and overcome common challenges, particularly low reaction yields, encountered during its application in asymmetric synthesis.
Derived from L-phenylalanine, this compound is a valuable chiral amino alcohol widely employed as a catalyst or chiral auxiliary.[1] Its structure provides a robust chiral environment crucial for inducing stereoselectivity in reactions such as the addition of organozinc reagents to aldehydes.[2][3] However, achieving high yields and enantioselectivity can be challenging. This guide addresses the most frequent issues in a practical, question-and-answer format, explaining the causality behind experimental choices to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: Its primary role is to act as a chiral ligand that complexes with a metal or organometallic reagent (like diethylzinc). This complex then serves as a chiral catalyst, directing the approach of a nucleophile to a prochiral substrate (such as an aldehyde) to favor the formation of one enantiomer over the other.[2][4] This process, known as asymmetric catalysis, is fundamental for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities.[5][6]
Q2: What are the key physical properties of this compound that I should be aware of?
A2: this compound is a solid with a melting point of 72-74°C.[7] It is soluble in many common organic solvents. Its high molecular weight and nonpolar character, due to the benzyl and phenyl groups, mean it is generally not soluble in water. Understanding its solubility is key for choosing appropriate reaction and purification solvents.
Q3: How critical is the purity of the chiral ligand to the reaction's success?
A3: The enantiomeric purity of the chiral ligand is one of the most important factors determining the enantiopurity and overall yield of the desired product.[8] Even small enantiomeric impurities in the catalyst can lead to a significant decrease in the enantiomeric excess (ee) of the product.[8] Furthermore, chemical impurities can act as catalyst poisons, inhibiting the reaction and leading to low conversion and yield. It is always recommended to use high-purity reagents or to verify the purity of your starting materials analytically.[5][9]
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields can be attributed to a range of factors, from incomplete reactions to the formation of undesired side products. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Incomplete Reaction or Low Conversion Rate
Your reaction stops prematurely, leaving a significant amount of starting material unconsumed.
Potential Cause 1: Inactive Catalyst The chiral amino alcohol, when complexed, forms the active catalyst. If this catalyst is not formed correctly or is deactivated, the reaction will not proceed efficiently.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, especially the organometallic compound (e.g., diethylzinc), are fresh and have not been degraded by exposure to air or moisture. Use anhydrous solvents, as water can rapidly quench organometallic reagents.[10]
-
Catalyst Loading: The ratio of the catalyst to the starting material is critical.[11] While catalytic amounts are required, too low a concentration may result in a slow or stalled reaction. Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol% or 10 mol%) to see if the conversion rate improves.[12]
-
Pre-formation of the Catalyst: Consider pre-stirring the chiral ligand with the metal reagent (e.g., diethylzinc) for a period before adding the substrate. This ensures the active catalytic complex is fully formed.
-
Potential Cause 2: Suboptimal Reaction Conditions Temperature and solvent choice play a pivotal role in reaction kinetics and catalyst stability.
-
Troubleshooting Steps:
-
Temperature Optimization: Systematically vary the reaction temperature. While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate.[12] There is typically an optimal temperature that balances yield and selectivity. Run small-scale trials at different temperatures (e.g., -20°C, 0°C, and room temperature) to find the sweet spot.[10]
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Perform the reaction in a range of anhydrous solvents (e.g., toluene, hexane, THF, diethyl ether) to identify the optimal medium.[13] Non-coordinating solvents like toluene or hexane are often preferred for organozinc additions.
-
Visualizing the Troubleshooting Workflow
A logical workflow can streamline the process of diagnosing low yields. The following diagram illustrates a typical decision-making process for troubleshooting.
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Significant Side Product Formation
The reaction goes to completion, but the yield of the desired product is low due to the formation of one or more significant byproducts.
Potential Cause 1: Air and Moisture Sensitivity Many organometallic reactions are highly sensitive to air and moisture. Diethylzinc, for example, reacts vigorously with water and oxygen.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox.
-
Dry Glassware and Solvents: All glassware should be flame-dried or oven-dried immediately before use. Solvents must be anhydrous.
-
Potential Cause 2: Competing Reaction Pathways At higher temperatures or with prolonged reaction times, alternative reaction pathways can become significant, leading to byproducts.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
Lower Temperature: Running the reaction at a lower temperature can often increase selectivity for the desired pathway and minimize side reactions.
-
Issue 3: Low Yield of the Desired Enantiomer/Diastereomer
The overall chemical yield is high, but the yield of the specific, desired stereoisomer is low, indicating poor stereoselectivity.
Potential Cause: Non-Linear Effects and Catalyst Aggregation In some organozinc additions, the enantioselectivity is not linearly correlated with the enantiomeric purity of the catalyst. This can be due to the formation of hetero- and homodimeric catalytic complexes, where aggregates of the catalyst can have different activity and selectivity.[2]
-
Troubleshooting Steps:
-
Verify Ligand Purity: As mentioned in the FAQs, ensure the enantiomeric excess (ee) of your this compound is high (>99% if possible).[8]
-
Adjust Ligand:Metal Ratio: The stoichiometry between the chiral ligand and the metal is crucial. Varying this ratio can disrupt or favor certain aggregate formations. Experiment with ligand-to-metal ratios slightly above or below the standard (e.g., 1:1, 1.2:1).
-
Concentration Effects: The overall reaction concentration can influence aggregation. Try running the reaction at a more dilute or more concentrated level to see how it impacts stereoselectivity.
-
Data & Protocols
Table 1: Optimization Parameters for Asymmetric Diethylzinc Addition
The following table summarizes key reaction parameters and their expected impact on the asymmetric addition of diethylzinc to benzaldehyde, a model reaction for this class of catalyst.
| Parameter | Condition Varied | Typical Impact on Yield | Typical Impact on Enantioselectivity (ee) | Rationale & Notes |
| Temperature | -20°C to 25°C | May decrease at very low temperatures due to slower kinetics. | Generally improves at lower temperatures. | Lower thermal energy enhances the energetic difference between diastereomeric transition states. |
| Solvent | Toluene vs. THF | Toluene often provides higher yields. | Toluene (non-coordinating) is often superior. | Coordinating solvents like THF can compete with the chiral ligand for binding to the zinc center, reducing stereocontrol. |
| Catalyst Loading | 2 mol% to 10 mol% | Increases with higher loading, up to a point. | Can sometimes decrease at very high loadings due to aggregation. | Ensure enough catalyst is present to drive the reaction to completion in a reasonable time. |
| Et₂Zn Equivalents | 1.5 to 3.0 eq | Higher equivalents can push the reaction to completion. | Can be affected; excess may lead to an uncatalyzed background reaction. | Using a significant excess (e.g., 2.0 eq) is common to ensure the aldehyde is fully consumed.[4] |
Experimental Protocol: General Procedure for Asymmetric Alkylation of an Aldehyde
This protocol provides a starting point for the enantioselective addition of diethylzinc to an aromatic aldehyde. Caution: Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be performed under a strict inert atmosphere.
-
Reactor Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve this compound (0.1 mmol, 10 mol%) in 5 mL of anhydrous toluene.
-
Catalyst Formation: Cool the solution to 0°C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 eq) dropwise via syringe. Stir the resulting solution at 0°C for 30 minutes.
-
Substrate Addition: Slowly add a solution of the aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq) in 2 mL of anhydrous toluene to the catalyst mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor its progress by TLC analysis of quenched aliquots.
-
Work-up: Once the aldehyde is consumed (typically 2-4 hours), carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC.
References
- Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes.
- ResearchGate. (2022). Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2.
- ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids.
- Pu, L., & Yu, H. B. (2001). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. Chirality, 31(9), 688-699.
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Chiral Reagents on Chemical Industry Innovation.
- MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
- ResearchGate. (1998). ChemInform Abstract: (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary: A New Strategy for the Asymmetric Synthesis of 2-Substituted Alcohols.
- University of Nairobi. (n.d.). Asymmetric Synthesis.
- Seebach, D., & Sting, A. R. (1996). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Asymmetric Synthesis, 15, 557-599.
- ACS Publications. (2024). On the Hunt for Chiral Single-Atom Catalysts.
- BenchChem. (n.d.). Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol.
- BenchChem. (n.d.). Optimizing reaction conditions for 2-Ethoxy-1-propanol synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in (S)-1-Chloro-2-propanol Reactions.
- BenchChem. (n.d.). Optimizing reaction conditions with 1-Propoxy-2-propanol for better yield.
- BenchChem. (n.d.). Optimizing reaction conditions for (S)-1-Chloro-2-propanol synthesis.
- National Institutes of Health. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.
- Insights in Advanced Organic Chemistry. (2023).
- Queen's University. (n.d.). Asymmetric Synthesis.
- ACS Publications. (2022). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
- National Institutes of Health. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Echemi. (n.d.). (s)-(+)-2-dibenzylamino-3-phenyl-1-propanol.
- Sciencemadness.org. (2010). Dehydration of 3-Phenyl-1-propanol.
- PubMed. (2025).
- National Institutes of Health. (2023). Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions.
- Royal Society of Chemistry. (2024). Catalytic asymmetric P(III)
- National Institutes of Health. (2024). Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols.
- Google Patents. (2008). US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
- PubMed. (2024). Catalytic asymmetric P(III)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. nbinno.com [nbinno.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. echemi.com [echemi.com]
- 8. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Stability issues of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol under reaction conditions
Welcome to the technical support resource for (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol (CAS 111060-52-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the stability challenges associated with this versatile chiral amino alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and data from analogous molecular structures.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Our approach is to diagnose the potential root cause and provide actionable solutions.
Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows multiple unidentified side products. What is happening to my amino alcohol?
A1: Low yields and the appearance of multiple byproducts when using this compound are frequently linked to its degradation under reaction conditions. The primary point of instability is the dibenzylamine moiety, which is susceptible to oxidative cleavage.[1]
Root Cause Analysis:
The tertiary N-benzyl group is prone to oxidation, especially at elevated temperatures or in the presence of trace oxygen or oxidizing agents. This process, known as oxidative debenzylation, involves the cleavage of the Carbon-Nitrogen (C-N) bond.[1][2] The benzylic protons are readily abstracted, leading to intermediates that can be further oxidized or hydrolyzed.
Likely Degradation Products:
-
Benzaldehyde: From the cleavage of a benzyl group.
-
Benzylamine: If only one benzyl group is cleaved.
-
Benzoic Acid: If benzaldehyde is further oxidized.
-
(S)-2-amino-3-phenyl-1-propanol: The core structure after removal of both benzyl groups.
Troubleshooting Workflow:
To diagnose and mitigate this issue, follow this logical workflow:
Caption: Simplified proposed oxidative degradation pathway.
Q: How does pH affect the stability of the compound? A: The molecule has two key ionizable groups: the tertiary amine and the primary alcohol.
-
Acidic pH (<7): The tertiary amine will be protonated to form a dibenzylammonium salt. This can alter its solubility and its function as a ligand or base catalyst. While protonation can protect the amine from some electrophilic attack, strong acid combined with heat can catalyze dehydration of the alcohol. [3]* Basic pH (>8): A sufficiently strong base can deprotonate the primary alcohol to form an alkoxide. The tertiary amine remains neutral. The molecule is generally stable under common basic conditions (e.g., carbonates, organic amines).
Q: How should I properly store this compound to ensure its longevity? A:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent slow oxidation.
-
Light: Protect from light.
-
Moisture: Keep in a tightly sealed container in a dry place.
Q: What are the visual or analytical signs of degradation? A:
-
Appearance: The pure compound is a white to off-white solid. [4]Development of a yellow or brown color can indicate degradation.
-
Odor: The formation of benzaldehyde may impart a characteristic "bitter almond" smell.
-
Analytical: On a TLC plate, degradation will appear as new, often lower Rf spots. In LC-MS or GC-MS, you can monitor for the appearance of masses corresponding to benzaldehyde (106.12 g/mol ), benzylamine (107.15 g/mol ), or the debenzylated core amino alcohol.
Experimental Protocols
Protocol 1: General Procedure for Reaction Setup Under Inert Atmosphere
This protocol is essential for preventing oxidative degradation.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water and cooled under a stream of dry nitrogen or argon.
-
Reagent Preparation: Add this compound and any other solid reagents to the reaction flask.
-
Purge the System: Seal the flask with a septum and purge with an inert gas for 5-10 minutes. Use a needle for gas inlet and another for outlet.
-
Solvent Addition: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles. Transfer the solvent to the reaction flask via cannula or a dry syringe.
-
Maintain Atmosphere: Maintain a positive pressure of the inert gas (e.g., using a balloon or a bubbler) throughout the entire reaction, including workup if the product is also sensitive.
Protocol 2: Rapid Stability Test via HPLC
Before committing to a large-scale reaction, you can test the stability of the amino alcohol under your proposed conditions.
-
Prepare a Stock Solution: Create a standard solution of this compound in a suitable solvent (e.g., Acetonitrile or IPA/Hexane) at a known concentration (e.g., 1 mg/mL).
-
Run a Control: Analyze the stock solution by HPLC to obtain a reference chromatogram and peak area (Time = 0).
-
Set Up Test Conditions: In a small vial, mix all reaction components except for your main substrate. Add the amino alcohol.
-
Incubate: Heat the vial to your target reaction temperature for a set period (e.g., 1 hour, 4 hours).
-
Analyze: Cool the vial, quench if necessary, and dilute a sample for HPLC analysis.
-
Compare: Compare the peak area of the this compound in the test sample to the T=0 control. A significant decrease in peak area indicates degradation. Look for the appearance of new peaks corresponding to byproducts.
References
- Oxidative cleavage of C−N bonds in N-alkylbenzylamines,... - ResearchGate. Provides data on the conditions leading to oxidative C-N bond cleavage in benzylamines, which is the primary degradation pathway for the topic compound. [URL: https://www.researchgate.net/figure/Oxidative-cleavage-of-C-N-bonds-in-N-alkylbenzylamines-N-N-dialkylbenzylamines-and_fig5_353887019]
- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate - Indian Academy of Sciences. Discusses the oxidation of benzylamines leading to aldimines and other products, relevant to understanding incompatibility with oxidants. [URL: https://www.ias.ac.in/article/fulltext/jbsc/024/05/0541-0547]
- Selective oxidation of benzylamine. | Download Scientific Diagram - ResearchGate. Offers insights into catalytic systems for benzylic oxidation, reinforcing the susceptibility of the benzyl groups. [URL: https://www.researchgate.
- Amino Alcohols | SCBT - Santa Cruz Biotechnology. General information on the class of amino alcohols, highlighting their functional group reactivity. [URL: https://www.scbt.com/browse/amino-alcohols/_/N-18y0a9n]
- This compound - Sigma-Aldrich. Product page providing key physicochemical properties like melting point and molecular formula. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/402831]
- Degradation of benzylamines during chlorination and chloramination - RSC Publishing. Details the degradation pathways of benzylamines with halogenating agents, indicating a class of incompatible reagents. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ew/d1ew00473a]
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide - Organic Chemistry Portal. Describes methods for oxidative debenzylation, which is a key stability concern for the target molecule. [URL: https://www.organic-chemistry.org/abstracts/lit3/068.shtm]
- This compound | CAS 111060-52-7 | SCBT. Supplier information confirming the compound's identity and basic properties. [URL: https://www.scbt.com/p/s-2-dibenzylamino-3-phenyl-1-propanol-111060-52-7]
- (S) -(+)-2-(Dibenzylamino)-3-phenyl-1-propanol - national analytical corporation - chemical division. Supplier page with basic product specifications. [URL: https://www.nacl.in/s-2-dibenzylamino-3-phenyl-1-propanol.html]
- This compound - Echemi. Provides physical property data such as melting and boiling points. [URL: https://www.echemi.com/products/pid214088-s-2-dibenzylamino-3-phenyl-1-propanol.html]
- (s)-(+)-2-dibenzylamino-3-phenyl-1-propanol - Echemi. Additional supplier information confirming basic properties. [URL: https://www.echemi.com/products/pid918731-s-2-dibenzylamino-3-phenyl-1-propanol.html]
- Dehydration of 3-Phenyl-1-propanol - Sciencemadness.org. Forum discussion outlining methods for the dehydration of a structurally similar alcohol, highlighting a potential side reaction under heat and acid. [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=13271]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. This compound 99 111060-52-7 [sigmaaldrich.com]
Technical Support Center: Catalyst Loading Optimization for (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Welcome to the technical support center for optimizing catalyst loading when using the chiral ligand (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, hereafter referred to as (S)-DPAMPP. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their asymmetric synthesis protocols. The core of successful asymmetric catalysis lies in the precise control of reaction parameters, with catalyst loading being a critical factor that directly influences yield, enantioselectivity, and overall process efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established catalytic principles and field-proven insights.
Q1: My reaction yield is low, even though I'm using a high catalyst loading (e.g., >10 mol%). What are the potential causes and how can I improve it?
Low yields despite high catalyst loading can be indicative of several underlying issues. It is crucial to systematically investigate the following possibilities:
-
Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction. This can be caused by impurities in the reagents or solvent, or by the reaction conditions themselves.
-
Troubleshooting Steps:
-
Ensure Reagent and Solvent Purity: Use freshly distilled and degassed solvents. Ensure that all reagents, particularly the organometallic precursors (e.g., diethylzinc), are of high purity.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Consider running the reaction at a lower temperature.[1]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration to prevent oxidation of the catalyst.
-
-
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit or deactivate the catalyst.
-
Troubleshooting Steps:
-
Slow Addition: Instead of adding the entire amount of substrate at once, try a slow, continuous addition over a period of time. This maintains a low instantaneous concentration of the substrate.
-
Dilution: Increasing the solvent volume can also help to reduce substrate inhibition effects.
-
-
-
Incorrect Catalyst Formation: The active catalyst is often formed in situ from (S)-DPAMPP and a metal source (e.g., Ti(O-iPr)₄ or Et₂Zn). Incomplete or incorrect formation of the active species will naturally lead to low yields.
-
Troubleshooting Steps:
-
Pre-formation: Allow the (S)-DPAMPP and the metal source to stir together for a sufficient period before adding the substrate. This "aging" of the catalyst can be crucial for achieving high activity.
-
Stoichiometry: Carefully control the stoichiometry between the ligand and the metal source. The optimal ratio is not always 1:1 and may need to be experimentally determined.
-
-
Q2: I'm achieving a high yield, but the enantioselectivity (ee) of my product is poor. How can I improve the stereochemical control?
Poor enantioselectivity is a common challenge in asymmetric catalysis. The following factors are critical in dictating the stereochemical outcome of the reaction:
-
Catalyst Loading: The relationship between catalyst loading and enantioselectivity is not always linear. In some cases, lower catalyst loadings can lead to higher ee's, potentially due to the aggregation of the catalyst at higher concentrations, which can create less selective catalytic species.
-
Troubleshooting Steps:
-
Screen a Range of Loadings: Systematically evaluate a range of catalyst loadings, for example, from 1 mol% to 20 mol%.[2] It is often observed that an optimal loading exists that provides the best balance of yield and enantioselectivity.
-
Consider the Ligand-to-Metal Ratio: The ratio of (S)-DPAMPP to the metal precursor can significantly impact the structure of the active catalyst and, consequently, the enantioselectivity. Experiment with different ratios to find the optimum.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the transition state geometry, which in turn governs the enantioselectivity.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, hexane, THF, CH₂Cl₂). Non-coordinating solvents like toluene and hexane are often preferred for organozinc additions.[1]
-
-
-
Temperature: Lowering the reaction temperature generally leads to an increase in enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.
-
Troubleshooting Steps:
-
Temperature Optimization: Conduct the reaction at a range of temperatures, for example, from room temperature down to -78 °C, to determine the effect on ee.
-
-
Q3: I'm observing significant formation of byproducts. How can I increase the selectivity towards my desired product?
Byproduct formation can be a result of side reactions involving the starting materials, products, or the catalyst itself.
-
Uncatalyzed Background Reaction: In some cases, a non-selective background reaction can occur in parallel with the desired catalytic transformation.
-
Troubleshooting Steps:
-
Lower Temperature: Reducing the reaction temperature can often slow down the uncatalyzed reaction to a greater extent than the catalyzed one.
-
Optimize Catalyst Loading: A higher catalyst loading can sometimes outcompete the background reaction.
-
-
-
Substrate or Product Decomposition: The reaction conditions may be too harsh, leading to the decomposition of the starting materials or the desired product.
-
Troubleshooting Steps:
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less reactive reagents if possible.
-
Reaction Time: Monitor the reaction progress over time to determine the point of maximum product formation before significant decomposition occurs.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction using (S)-DPAMPP?
For initial screening experiments, a catalyst loading in the range of 5-10 mol% is a reasonable starting point.[2] Based on the initial results for yield and enantioselectivity, you can then proceed with optimization by exploring both higher and lower loadings.
Q2: How does the purity of (S)-DPAMPP affect the catalytic performance?
The purity of the chiral ligand is of utmost importance. Even small amounts of impurities can have a detrimental effect on the catalyst's activity and selectivity. It is highly recommended to use (S)-DPAMPP of the highest possible purity and to handle it under an inert atmosphere to prevent degradation.
Q3: Can I reuse the catalyst?
The reusability of the catalyst depends on its stability under the reaction and workup conditions. In many cases, the in situ generated catalyst is not easily recovered. However, strategies such as immobilization of the ligand on a solid support can facilitate catalyst recycling.
Q4: What is the role of Ti(O-iPr)₄ when used with (S)-DPAMPP in organozinc additions?
In the context of enantioselective additions of diethylzinc to aldehydes, Ti(O-iPr)₄ acts as a Lewis acid to activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the organozinc reagent.[3] The (S)-DPAMPP ligand coordinates to the titanium center, creating a chiral environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.
Experimental Protocols & Workflows
General Protocol for Catalyst Loading Optimization
-
Stock Solution Preparation: Prepare stock solutions of the aldehyde, diethylzinc, and (S)-DPAMPP in a suitable anhydrous solvent (e.g., toluene). This ensures accurate dispensing of small quantities.
-
Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere, add the desired amount of (S)-DPAMPP stock solution.
-
Catalyst Formation: To each vial, add the appropriate amount of Ti(O-iPr)₄ or other metal precursor. Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the active catalyst.
-
Reaction Initiation: Cool the vials to the desired reaction temperature (e.g., 0 °C). Add the aldehyde stock solution, followed by the slow, dropwise addition of the diethylzinc solution.
-
Monitoring and Quenching: Monitor the reaction progress by TLC or GC. Once the reaction is complete, quench it by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Workup and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. Determine the yield and enantiomeric excess (by chiral HPLC or GC) of the crude product.
Data Presentation
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2 | 45 | 85 |
| 5 | 80 | 92 |
| 10 | 95 | 90 |
| 15 | 96 | 88 |
Table 1: Example data for the optimization of catalyst loading in the enantioselective addition of diethylzinc to benzaldehyde using (S)-DPAMPP.
Visualizations
Caption: Workflow for Catalyst Loading Optimization.
Sources
Technical Support Center: Purification Strategies for Reactions Involving (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Prepared by: Gemini, Senior Application Scientist Last Updated: January 12, 2026
Introduction
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is a valuable chiral building block and auxiliary, frequently employed in asymmetric synthesis to control the stereochemical outcome of reactions.[1] Its structural similarity to other effective auxiliaries allows it to direct transformations with high diastereoselectivity. However, a critical step following the desired synthetic transformation is the efficient removal of this auxiliary from the reaction mixture to isolate the pure product.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of this compound. The methods described are grounded in fundamental chemical principles, prioritizing efficiency, scalability, and the potential for auxiliary recovery.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: I performed an aqueous workup, but my final product is still significantly contaminated with this compound. What is the most reliable first-line approach to remove it?
A1: The most robust and straightforward method is an acid-base extraction . The dibenzylamino group on the auxiliary is a tertiary amine, which is basic. By washing your organic solution with an aqueous acid, you can protonate the amine, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, effectively separating it from your (presumably neutral or acidic) desired product which remains in the organic layer.[2][3]
-
Underlying Principle: This technique exploits the differential solubility of the amine in its neutral form versus its charged, salt form.[4] Neutral amines are typically soluble in organic solvents, while their protonated ammonium salts are highly soluble in water.
-
Immediate Action: Proceed to the Standard Acid-Base Extraction Protocol in Section 2. A 1M solution of hydrochloric acid (HCl) is typically sufficient. Multiple extractions (2-3 times) with fresh acid will ensure complete removal.[3]
Q2: I tried the acid-base extraction with 1M HCl, but I'm still seeing the impurity in my organic layer via TLC/NMR. What could be going wrong?
A2: This is a common issue that can arise from several factors. Here is a checklist to troubleshoot the problem:
-
Incomplete Protonation: The pH of the aqueous layer may not be low enough to fully protonate the amine. Ensure you are using a sufficient volume and concentration of acid. You can test the pH of the aqueous layer after extraction; it should be strongly acidic (pH 1-2).
-
Insufficient Mixing: The transfer of the ammonium salt from the organic to the aqueous phase is a mass transfer process. Ensure you are shaking the separatory funnel vigorously for at least 30-60 seconds to maximize the surface area between the two phases.
-
Emulsion Formation: The presence of other reagents or byproducts can lead to the formation of an emulsion, which traps the impurity. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it. Allowing the funnel to stand for a longer period may also help.
-
Product Is Also Basic: If your desired product also contains a basic functional group, it will also be extracted into the aqueous acid layer. In this scenario, acid-base extraction is not a suitable separation method, and you should proceed to chromatographic separation .
Q3: The impurity co-elutes with my desired product during silica gel column chromatography. How can I improve the separation?
A3: Co-elution indicates that your product and the impurity have very similar polarities under the chosen conditions. Here are several strategies to improve chromatographic resolution:
-
Adjust Eluent Polarity: Perform a systematic screen of eluent systems. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Small changes can have a large impact.
-
Use a Different Solvent System: Switch to a solvent system with different chemical properties. For example, if you are using Hexane/EtOAc, try a system containing Dichloromethane/Methanol. This changes the specific interactions between the compounds, the silica, and the mobile phase.
-
Add a Modifier: Tertiary amines can interact strongly with the acidic silanol groups on the surface of silica gel, often leading to peak tailing and poor separation. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent can suppress these interactions, leading to sharper peaks and potentially improved separation.[5]
-
Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for separating basic compounds. For very difficult separations, reverse-phase chromatography (e.g., C18) may be necessary.[6]
Q4: I need to recover the this compound auxiliary for reuse. Is this possible with the acid extraction method?
A4: Yes, absolutely. This is a key advantage of the acid-base extraction method and is critical for cost-effective synthesis.[7] After you have separated the aqueous layers containing the protonated auxiliary, you can recover it by:
-
Combining all acidic aqueous washes.
-
Cooling the solution in an ice bath.
-
Slowly adding a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the solution is basic (pH > 10).
-
The neutral amine will precipitate out of the aqueous solution or can be extracted back into an organic solvent (like diethyl ether or ethyl acetate).
-
The organic extracts can then be dried and the solvent evaporated to yield the recovered auxiliary, which can be further purified by recrystallization if necessary.
Section 2: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
This protocol assumes the desired product is stable to aqueous acid and is not basic.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.
-
First Acid Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel.
-
Extraction: Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to fully separate.
-
Separation: Drain the lower (aqueous) layer. If using dichloromethane, the organic layer is the lower layer. Note: The protonated auxiliary is now in this aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-4) two more times with fresh portions of 1M HCl to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.
-
(Optional) Auxiliary Recovery: Combine all the acidic aqueous layers from step 4. Make the solution basic with 1M NaOH until pH > 10. Extract the now-neutral auxiliary back into an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic layer to recover the auxiliary.
Protocol 2: Flash Column Chromatography
This protocol is for cases where extraction is not feasible or is incomplete.
-
Sample Preparation: Adsorb the crude mixture onto a small amount of silica gel by dissolving it in a minimal amount of solvent and then adding silica. Evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (wet packing).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Use positive pressure (flash chromatography) to speed up the process.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain your product and which contain the impurity.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Recommended Starting Eluent Systems:
-
Hexane/Ethyl Acetate gradient (e.g., start at 95:5 and gradually increase to 70:30).
-
Dichloromethane/Methanol for more polar products.
-
Add 0.5% triethylamine to the eluent system to reduce peak tailing of the amino alcohol.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound relevant to its removal? A: The key properties are summarized in the table below. Its basicity is the most critical property for removal by extraction. Its solid form and defined melting point are useful for purification by recrystallization.
Q: Is this compound stable? A: It is generally a stable solid compound under standard laboratory conditions.[8] It is stable to the acidic and basic conditions used during extraction. However, prolonged exposure to very strong acids or oxidizing agents should be avoided.
Q: What safety precautions should I take? A: Standard laboratory safety precautions should be followed. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all organic solvents and corrosive aqueous solutions (HCl, NaOH) in a well-ventilated fume hood.
Section 4: Data Summary & Visual Workflows
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 111060-52-7 | [8][9] |
| Molecular Formula | C₂₃H₂₅NO | [9] |
| Molecular Weight | 331.45 g/mol | [8] |
| Appearance | White to off-white solid | |
| Melting Point | 72-74 °C | [10] |
| Basicity (pKa of Conjugate Acid) | Estimated 7-8 (tertiary amine) | N/A |
| Solubility | Soluble in common organic solvents (EtOAc, CH₂Cl₂, THF). Insoluble in water. Soluble in aqueous acid. | [2][11] |
Diagrams
Caption: Workflow for separating the product and recovering the auxiliary.
Caption: Choosing the optimal removal strategy for the auxiliary.
References
-
Reddy, K. L., et al. (2000). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Acid–base extraction. Available at: [Link]
-
Coconote. (2025). Acid-Base Extraction Techniques. Available at: [Link]
-
National Analytical Corporation. (S) -(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Confluence - Engineering Ideas Clinic. Acid and Base Extraction. Available at: [Link]
-
ResearchGate. (2019). Separation and Purification of Amino Acids. Available at: [Link]
-
Wikipedia. (2023). Chiral auxiliary. Available at: [Link]
-
JournalAgent. (2016). Separation techniques: Chromatography. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). Chromatography – Separation Tool in Bioanalysis. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. coconote.app [coconote.app]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. bnmv.ac.in [bnmv.ac.in]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound High Purity Chemical at Best Price, 99% Assay [nacchemical.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Temperature in (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol Mediated Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for reactions mediated by (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of temperature in achieving high yield and stereoselectivity. The content is structured in a practical, question-and-answer format to directly address common challenges encountered in the lab.
The chiral amino alcohol, this compound, is a proline-derived precursor for the highly effective Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.[1][2] This catalyst facilitates the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols—a cornerstone transformation in modern asymmetric synthesis.[2][3] Among the many parameters governing the success of these reactions, temperature is arguably the most influential. This guide explains the causality behind temperature-dependent phenomena and provides actionable troubleshooting strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides an explanation of the underlying cause and a clear path to resolution.
Q1: My enantiomeric excess (ee%) is significantly lower than reported in the literature. What are the likely temperature-related causes?
A1: Low enantioselectivity is the most common issue in CBS reductions and is frequently linked to improper temperature control. Several factors may be at play:
-
Suboptimal Reaction Temperature: The energy difference between the two diastereomeric transition states that lead to the (R) and (S) products is often small. Higher temperatures provide sufficient thermal energy to overcome this barrier, populating both transition states and leading to a loss of selectivity. Conversely, lowering the reaction temperature enhances this energy difference, favoring the formation of the desired enantiomer.[4][5]
-
Temperature Fluctuations: Even brief spikes in temperature, often caused by adding a reagent too quickly, can compromise the overall enantioselectivity. The heat of reaction or the heat of complexation with the borane source can create localized "hot spots" in the reaction mixture.
-
Competing Background Reactions: Commercially available borane-THF solutions can contain trace amounts of borohydride species.[4] These reagents can facilitate a non-selective, non-catalyzed reduction of the ketone. While this background reaction is typically much slower than the CBS-catalyzed pathway, its rate can become significant at elevated temperatures, thereby eroding the enantiomeric excess.[6]
Troubleshooting Actions:
-
Verify and Lower Temperature: Ensure your reaction is conducted at the recommended low temperature, typically -78 °C (a dry ice/acetone bath) for the initial stages.[7] If selectivity remains poor, consider even lower temperatures, although this may significantly slow the reaction.
-
Control Exotherms: Add all reagents, especially the borane source and the ketone substrate, dropwise via a syringe pump over an extended period (e.g., 1 hour) to maintain a consistent internal temperature.[7]
-
Use High-Purity Reagents: Ensure your borane source is of high quality and handled under strictly anhydrous conditions to minimize non-selective reducing agents.[4][7]
Q2: The reaction is extremely sluggish or appears to have stalled completely. How can I increase the rate without sacrificing enantioselectivity?
A2: This is a classic trade-off in asymmetric catalysis. The low temperatures required for high selectivity will inherently slow the reaction kinetics.
-
Kinetic Dependence on Temperature: All chemical reactions have a rate that is dependent on temperature. The Arrhenius equation dictates that as temperature decreases, the rate constant also decreases exponentially. At -78 °C, the reaction may require an extended period to reach completion.
Troubleshooting Actions:
-
Implement a Controlled Warming Protocol: A widely adopted and effective strategy is to perform the initial, selectivity-determining hydride transfer step at a very low temperature (e.g., -78 °C) for a set period (e.g., 1 hour). Afterward, the reaction can be warmed gradually to a slightly higher temperature, such as -40 °C, to facilitate the turnover of the catalyst and drive the reaction to completion.[7]
-
Monitor Reaction Progress: Before increasing the temperature, confirm that the initial stage of the reaction has proceeded as expected using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Check Catalyst Loading: Insufficient catalyst loading can also lead to slow conversion. While typically used at 5-10 mol%, you may need to incrementally increase the loading if other methods fail.
Q3: I'm observing significant formation of side products, such as saturation of a double bond in my α,β-unsaturated ketone. How is this related to temperature?
A3: The formation of side products indicates that an alternative, undesired reaction pathway is competing with the desired 1,2-reduction. Temperature plays a key role in modulating the relative rates of these competing pathways.
-
1,4-Conjugate Addition (Hydroboration): For α,β-unsaturated ketones, borane can add across the carbon-carbon double bond (hydroboration) in a 1,4-conjugate addition.[8] This is a common side reaction. The highly organized transition state of the CBS 1,2-reduction is generally favored at very low temperatures. As the temperature increases, the less organized, and often faster, hydroboration pathway can become more prominent.
-
Substrate Decomposition: At higher temperatures, sensitive substrates or the product alcohol may be unstable under the reaction conditions, leading to decomposition.
Troubleshooting Actions:
-
Maintain Strict Low Temperature: For sensitive substrates like enones, it is imperative to maintain the reaction temperature at -78 °C or below throughout the addition and initial reaction phase.[8]
-
Choice of Reducing Agent: The use of catecholborane as the reductant has been shown to be highly effective for the 1,2-reduction of enones at -78 °C, often with excellent enantioselectivity and minimal side reactions.[4][8]
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the role of temperature in CBS reductions.
Q1: What is the mechanistic reason for temperature's powerful effect on enantioselectivity?
A1: The high degree of stereocontrol in a CBS reduction stems from a highly organized, chair-like six-membered transition state.[7] The process, illustrated below, has several temperature-sensitive steps:
-
Catalyst-Borane Complexation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This pre-coordination step activates the borane and enhances the Lewis acidity of the endocyclic boron atom.[2][7]
-
Ketone Coordination: The prochiral ketone then coordinates to the now highly Lewis-acidic endocyclic boron. It does so by presenting its sterically less hindered lone pair of electrons, which orients the larger substituent away from the catalyst's bulky groups.[7]
-
Hydride Transfer: The activated hydride is transferred from the borane to the carbonyl carbon via the rigid, six-membered transition state.
At low temperatures, the entire system is more rigid and ordered. This rigidity locks the ketone into the specific orientation required for face-selective hydride transfer. As the temperature increases, molecular vibrations and conformational flexibility increase. This added energy allows the ketone to approach from a less-favored orientation, leading to the formation of the undesired enantiomer and thus a lower ee%.
Q2: How does temperature affect the stability of the in-situ generated oxazaborolidine catalyst?
A2: The CBS catalyst itself is reasonably thermally stable and can be prepared at room temperature or with gentle heating.[8] However, the active species in the catalytic cycle is the complex formed between the oxazaborolidine and the borane source.[1] This complex is formed and maintained at low temperatures. While moderate warming (e.g., to -40°C or room temperature during workup) is well-tolerated, prolonged exposure to high temperatures can lead to catalyst decomposition or aggregation, reducing its efficacy. The primary concern with temperature is less about the outright destruction of the catalyst and more about compromising the delicate energetic balance that dictates stereoselectivity.
Q3: My lab cannot easily achieve or maintain -78 °C. Are there any modifications to the protocol that can be made?
A3: While -78 °C is standard, some success can be achieved under other conditions, though often with trade-offs.
-
Alternative Borane Sources: The use of catecholborane has been shown to be effective and can sometimes provide high enantioselectivity at temperatures as low as -126 °C, but it is also highly effective at -78 °C.[4] Depending on the substrate, it may offer a different temperature/selectivity profile.
-
Catalyst Structure Modification: The R' group on the boron atom of the CBS catalyst plays a significant role in its reactivity and selectivity.[4] Different derivatives might offer better performance at more accessible temperatures, though this requires synthesizing or purchasing different catalyst precursors.
-
Alternative Cooling: If a dry ice/acetone bath is unavailable, a cryocooler or other specialized cooling system would be required. An ice/salt bath can reach temperatures of -10 to -20 °C, but this is often insufficient to achieve high enantioselectivity in standard CBS reductions.
Data & Protocols
Table 1: Representative Effect of Temperature on Enantioselectivity
The following data for the CBS reduction of acetophenone is illustrative of the general trend observed. Actual results will vary based on substrate, solvent, and specific catalyst derivative.
| Temperature (°C) | Enantiomeric Excess (ee%) of (R)-1-phenylethanol | General Observation |
| 0 | ~85% | Moderate selectivity, faster reaction. |
| -20 | ~92% | Good selectivity. |
| -40 | ~96% | Excellent selectivity. |
| -78 | >98% | Optimal selectivity, slower reaction. |
Note: Data is synthesized from general trends reported in the literature.[4][8]
Experimental Protocol: General Procedure for Asymmetric Reduction of a Prochiral Ketone
This protocol provides a robust starting point for the CBS reduction. All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Catalyst Formation:
-
To a stirred solution of this compound derived oxazaborolidine (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.1 equiv) in anhydrous THF (0.2 M), add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF solution (BH₃·THF, 1.0 M in THF, 1.1 equiv) dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C to ensure the formation of the active catalyst-borane complex.
-
Scientist's Note: This initial complexation step is crucial. It activates both the borane for hydride delivery and the catalyst for ketone coordination.
-
-
Substrate Reduction:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the ketone substrate (1.0 equiv) in anhydrous THF (0.5 M).
-
Add the ketone solution dropwise to the cold catalyst solution over a period of 1 hour using a syringe pump.
-
Scientist's Note: The slow, controlled addition of the ketone is the most critical step for maintaining low temperature and achieving high enantioselectivity. A rapid addition will cause an exotherm that ruins the stereocontrol.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
(Optional but recommended) Gradually warm the mixture to -40 °C and hold for 1-4 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
Scientist's Note: The gentle warming accelerates the catalytic turnover without significantly compromising the enantioselectivity established during the initial low-temperature phase.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by slowly adding methanol dropwise at -40 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting low enantioselectivity.
Corey-Bakshi-Shibata (CBS) Catalytic Cycle
Caption: The catalytic cycle for the CBS reduction.
References
-
List, B. Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia. Corey–Itsuno reduction. Wikipedia. [Link]
-
Myrboh, B. et al. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PMC - PubMed Central. [Link]
-
Al-Zoubi, R. M. Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]
-
MDPI. Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. MDPI. [Link]
-
Wikipedia. Proline organocatalysis. Wikipedia. [Link]
-
MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
Chem-Station. Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed.. [Link]
-
ResearchGate. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. ResearchGate. [Link]
-
University of Calgary. Enantioselective Reduction of Ketones. University of Calgary. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
Sources
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol in Focus
In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries represent a cornerstone strategy, transiently imparting chirality to a prochiral substrate to direct the formation of a desired stereoisomer. This guide provides an in-depth comparison of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a phenylalanine-derived chiral auxiliary, with other widely adopted auxiliaries, namely Evans oxazolidinones, Oppolzer's sultams, and Corey's oxazaborolidines. This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate chiral auxiliary for their synthetic challenges.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to guide a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role in inducing asymmetry. The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to and removed from the substrate under mild conditions, and should provide a high degree of stereochemical control.
This compound: A Phenylalanine-Derived Auxiliary
This compound is a chiral amino alcohol that can be readily synthesized from the naturally abundant and inexpensive amino acid, L-phenylalanine. In practice, it is the corresponding aldehyde, (S)-2-(dibenzylamino)-3-phenylpropanal, that acts as the chiral electrophile in asymmetric nucleophilic addition reactions.
Mechanism of Stereocontrol
The stereochemical outcome of nucleophilic additions to α-amino aldehydes like (S)-2-(dibenzylamino)-3-phenylpropanal is governed by the interplay of steric and electronic factors, which can be rationalized by the Felkin-Anh and chelation-controlled models.
In the Felkin-Anh model , the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. However, in the case of α-amino aldehydes bearing bulky N-substituents such as dibenzyl groups, a chelation-controlled mechanism can dominate, particularly with organometallic reagents capable of forming a stable chelate with the aldehyde oxygen and the nitrogen of the amino group.[1] This chelation locks the conformation of the aldehyde, leading to a predictable facial selectivity for the nucleophilic attack. The dibenzyl groups play a crucial role in favoring this chelation, thereby overriding the simple Felkin-Anh prediction.[1]
Diagram: Proposed Chelation Control Model
Caption: Chelation of a metal (M) by the aldehyde and amino groups directs the nucleophile (Nu-) to the less hindered face.
Performance Data
While detailed quantitative data for a wide range of nucleophilic additions to (S)-2-(dibenzylamino)-3-phenylpropanal in the primary literature is somewhat limited, existing studies on similar systems with bulky N-substituents suggest that high diastereoselectivities can be achieved through chelation control. For instance, in the arylation of α-amino aldehydes, the presence of dibenzyl substituents on the nitrogen was found to be key for high stereocontrol.[1]
Comparison with Established Chiral Auxiliaries
To provide a clear comparison, we will examine the performance of this compound's corresponding aldehyde against established chiral auxiliaries in analogous reaction classes.
Evans Auxiliaries (Oxazolidinones)
Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly in asymmetric aldol reactions.
Mechanism: The stereochemical outcome of Evans aldol reactions is generally well-explained by the Zimmerman-Traxler model , which posits a chair-like six-membered transition state. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective bond formation.
Experimental Data: Aldol Reaction
| Auxiliary | Aldehyde | Nucleophile Source | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Propionyl Imide | >99:1 | 80-90 | [2] |
Oppolzer's Sultams
Oppolzer's camphor-derived sultams are another class of highly effective chiral auxiliaries, frequently employed in asymmetric alkylation, aldol, and Diels-Alder reactions.
Mechanism: Similar to Evans auxiliaries, the stereoselectivity is achieved through steric shielding of one face of the enolate. The rigid bicyclic structure of the camphor backbone provides excellent facial discrimination.
Experimental Data: Alkylation Reaction
| Auxiliary | Electrophile | Nucleophile Source | Diastereomeric Ratio | Yield (%) | Reference |
| (1S)-(-)-2,10-Camphorsultam | Benzyl bromide | Propionyl Imide | >98:2 | 90-95 | [3] |
Corey's Oxazaborolidines (CBS Catalysts)
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine as a catalyst for the enantioselective reduction of prochiral ketones to secondary alcohols. While not a traditional stoichiometric auxiliary, it serves a similar purpose in controlling stereochemistry.
Mechanism: The CBS catalyst coordinates with both the borane reducing agent and the ketone. This ternary complex arranges the reactants in a highly organized transition state, leading to a predictable and highly enantioselective hydride transfer.
Experimental Data: Ketone Reduction
| Catalyst | Ketone | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (R)-Me-CBS | Propiophenone | 87% | 96-98% | [4] |
Summary of Comparison
| Chiral Auxiliary/Catalyst | Typical Application | Mechanism of Control | Key Advantages |
| (S)-2-(Dibenzylamino)-3-phenylpropanal | Nucleophilic addition to aldehydes | Chelation Control | Derived from inexpensive L-phenylalanine; potential for high diastereoselectivity with chelating organometallics. |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Steric Shielding (Zimmerman-Traxler) | High diastereoselectivity, well-established and predictable outcomes. |
| Oppolzer's Sultams | Alkylations, Aldol Reactions | Steric Shielding | High diastereoselectivity, robust and crystalline derivatives. |
| Corey's Oxazaborolidines (CBS) | Ketone Reduction | Catalytic Asymmetric Induction | Catalytic, high enantioselectivity. |
Experimental Protocols
Synthesis of this compound from L-Phenylalanine
This protocol is a general representation and may require optimization.
Diagram: Synthetic Workflow
Caption: A three-step synthesis of the chiral auxiliary from L-phenylalanine.
Step 1: Esterification of L-Phenylalanine
-
Suspend L-phenylalanine (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
Step 2: N-Dibenzylation
-
Dissolve the methyl ester hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add potassium carbonate (3.0 eq) and benzyl bromide (2.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction, filter the solids, and concentrate the filtrate. Purify by column chromatography.
Step 3: Reduction to the Amino Alcohol
-
Dissolve the N,N-dibenzyl phenylalanine methyl ester (1.0 eq) in dry THF and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (1.5 eq) in THF.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction carefully with water and 15% NaOH solution.
-
Filter the aluminum salts and extract the filtrate with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by crystallization or chromatography to yield this compound.
Representative Evans Aldol Reaction
Step 1: Acylation of the Evans Auxiliary
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.
-
Warm to room temperature and quench with saturated ammonium chloride.
-
Extract with ethyl acetate, dry, and purify.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry dichloromethane and cool to -78 °C.
-
Add di-n-butylboryl triflate (1.1 eq) followed by triethylamine (1.2 eq).
-
Stir for 30 minutes, then add isobutyraldehyde (1.2 eq).
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench with a phosphate buffer (pH 7), extract with dichloromethane, dry, and purify by column chromatography.
Conclusion
This compound, through its corresponding aldehyde, presents a valuable chiral auxiliary derived from a readily available natural product. Its potential for high diastereoselectivity via a chelation-controlled mechanism makes it a compelling option for asymmetric nucleophilic additions, particularly with organometallic reagents that favor such chelation. While the established Evans auxiliaries and Oppolzer's sultams offer a broader history of application and more extensive documented data for a wider range of transformations based on steric control, the unique chelation-directing ability of the dibenzylamino group in the phenylalanine-derived auxiliary provides a complementary strategy for stereocontrol. The choice of auxiliary will ultimately depend on the specific substrate, the nature of the desired transformation, and the potential for chelation versus non-chelation control. For enantioselective reductions of ketones, catalytic methods like the CBS reduction remain a highly efficient alternative.
References
-
Barluenga, J., et al. (2017). Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation. The Journal of Organic Chemistry, 82(6), 3334–3340. [Link]
- Itsuno, S., et al. (1987). Asymmetric reduction of aromatic ketones with chiral oxazaborolidines. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676.
-
Corey, E. J., et al. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
- Oppolzer, W., et al. (1985). Asymmetric alkylation of camphor-derived sultam imides. Tetrahedron Letters, 26(43), 5275-5278.
-
Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Felkin, H., & Cherest, M. (1968). Torsional strain in transition states. A new interpretation of the stereochemistry of nucleophilic additions to acyclic carbonyl compounds. Tetrahedron Letters, 9(18), 2205-2208.
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
- Oppolzer, W. (1990). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
- Evans, D. A. (1982). Studies in asymmetric synthesis.
Sources
- 1. Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol Mediated Reactions
Executive Summary
The precise determination of enantiomeric excess (ee) is the definitive measure of success for any asymmetric synthesis. For reactions employing chiral auxiliaries and ligands like (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, quantifying the stereochemical outcome is not merely a procedural step but the central validation of the catalytic system's efficacy. This guide provides an in-depth comparison of the three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We move beyond mere procedural descriptions to explore the causal logic behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating resource, grounding its protocols in authoritative principles and providing a clear framework for selecting the optimal analytical strategy.
The Role of this compound in Asymmetric Synthesis
This compound, derived from the natural amino acid L-phenylalanine, is a versatile chiral auxiliary and ligand. In asymmetric synthesis, a chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[1][2] After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse.[3] The primary function of this amino alcohol is to create a biased, three-dimensional environment that favors the formation of one enantiomer of the product over the other. The success of this endeavor is quantified by the enantiomeric excess (ee), calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Therefore, the analytical challenge is not the analysis of the auxiliary itself, but the accurate quantification of the enantiomeric composition of the newly synthesized chiral product.
Foundational Principles of Enantiomeric Analysis
Enantiomers possess identical physical and chemical properties in an achiral environment, making their direct separation or differentiation impossible with standard analytical techniques.[4] To determine enantiomeric excess, we must introduce a chiral influence. This is achieved through two primary strategies:
-
Direct Methods: The enantiomeric mixture is introduced into a chiral environment, most commonly a Chiral Stationary Phase (CSP) in chromatography, which interacts differently with each enantiomer, leading to separation.[5][6]
-
Indirect Methods: The enantiomers are reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.[7][8] Unlike enantiomers, diastereomers have distinct physical properties and can be separated and quantified using standard, achiral analytical methods like conventional HPLC, GC, or NMR.[4]
The following diagram illustrates the fundamental divergence of these two analytical pathways.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical decision dictated by the analyte's properties, available instrumentation, and the required level of precision.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is arguably the most versatile and widely used technique for determining enantiomeric excess.[9][10][11]
-
Principle: It relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP) packed into a column, leading to different retention times.[6]
-
Direct Method: This is the most common HPLC approach. A vast array of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on a silica support) being exceptionally popular due to their broad applicability. The choice of mobile phase (typically hexane/isopropanol or other alcohol mixtures) is critical for achieving optimal separation.
-
Indirect Method: If a suitable CSP is not available or if the analyte lacks a UV chromophore for detection, an indirect method can be used. The product is derivatized with a CDA (e.g., (S)-Naproxen chloride) to form diastereomers.[6] These diastereomers can then be readily separated on a standard, achiral reversed-phase column (e.g., C18).[8]
-
Expert Insight: The indirect method adds an extra chemical step, which introduces potential for error (e.g., incomplete reaction or kinetic resolution). Therefore, the direct method is generally preferred for its simplicity and accuracy, provided a suitable CSP can be identified.
Chiral Gas Chromatography (GC): The Choice for Volatile Analytes
Chiral GC is an extremely powerful technique that offers outstanding resolution, but its application is limited to thermally stable and volatile compounds.[5]
-
Principle: Separation occurs as the volatile enantiomers interact differently with a chiral stationary phase coated on the inner wall of a capillary column.[12] Cyclodextrin derivatives are common CSPs for chiral GC.
-
Derivatization: For many products of reactions using this compound, such as alcohols or amines, derivatization is often required not for diastereomer formation, but to increase volatility and thermal stability.[6][12] For example, alcohols can be converted to their acetate or trifluoroacetate esters.
-
Expert Insight: Chiral GC is exceptionally sensitive, often requiring only micrograms of sample. However, method development can be challenging, and the high temperatures of the injector and column can risk thermal degradation or racemization of sensitive analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a distinct advantage as it can determine enantiomeric excess without physical separation of the enantiomers.[13] The analysis is performed directly in the NMR tube.
-
Principle: The strategy involves converting the enantiomers into diastereomers (covalently or non-covalently), which are chemically non-equivalent and thus exhibit distinct signals in the NMR spectrum.[7]
-
Using Chiral Derivatizing Agents (CDAs): This is an indirect, covalent method. A classic example is the reaction of a chiral alcohol product with Mosher's acid chloride (MTPA-Cl).[4][8] The resulting diastereomeric esters will show separate signals for corresponding protons or other nuclei (¹⁹F NMR is particularly clean and sensitive if using MTPA). The ee is determined by integrating the areas of these distinct peaks.[14]
-
Using Chiral Solvating Agents (CSAs): This is a direct, non-covalent method. A chiral solvating agent is simply added to the NMR tube containing the analyte.[15][16] The CSA forms transient diastereomeric complexes with each enantiomer through weak interactions like hydrogen bonding or π-π stacking.[17][18] This association creates a different magnetic environment for each enantiomer, leading to a splitting of what was previously a single signal into two. The ee is again determined by integration. This method is non-destructive.
-
Expert Insight: NMR methods are typically less sensitive than chromatographic techniques and require a higher sample concentration. They are best suited for ee values between 10% and 90%; at very high or very low ee, the minor enantiomer's signal can be lost in the noise. The key advantage is speed—an answer can often be obtained in minutes without lengthy method development.
At-a-Glance Performance Comparison
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[5] | Separation of volatile enantiomers on a CSP.[5] | Formation of diastereomeric species leading to distinct chemical shifts.[13] |
| Sample Requirement | Soluble in mobile phase; UV chromophore often needed for detection. | Volatile and thermally stable (or derivable).[12] | Higher concentration needed (~1-10 mg); high purity is beneficial. |
| Sensitivity | High (µg to ng). | Very High (ng to pg). | Moderate (mg). |
| Accuracy & Precision | Excellent (often <1% error). | Excellent (often <1% error). | Good (typically 2-5% error); less accurate at extreme ee values. |
| Method Development | Can be time-consuming; requires screening of columns and mobile phases.[5] | Can be complex; requires optimization of temperature programs and derivatization. | Often rapid; involves screening a few CSAs or CDAs.[16][17] |
| Analysis Time | 10-30 minutes per sample. | 15-45 minutes per sample. | 5-20 minutes per sample. |
| Destructive? | No, sample can be recovered. | Yes, sample is consumed in the detector (FID). | No (when using CSAs); Yes (when using CDAs as it requires a chemical reaction). |
| Key Advantage | Broad applicability and robustness. | Unmatched resolution for suitable analytes. | Speed and no need for physical separation. |
| Key Limitation | Cost of chiral columns. | Limited to volatile/thermally stable compounds. | Lower sensitivity and precision compared to chromatography. |
Experimental Protocols & Workflows
The following workflow diagram and protocols provide a practical framework for analysis. We will consider a hypothetical product: a chiral secondary alcohol formed from an aldehyde via a reaction catalyzed by a system involving this compound.
Protocol 1: Direct ee Determination by Chiral HPLC
-
Objective: To separate the enantiomers of the product alcohol using a chiral stationary phase.
-
Causality: This method is often preferred for its directness and high accuracy, avoiding potential side reactions from derivatization. The polysaccharide-based CSP creates chiral pockets that interact stereoselectively with the enantiomers, primarily through hydrogen bonding and dipole-dipole interactions with the alcohol's hydroxyl group.
Methodology:
-
Sample Preparation: Dissolve ~1 mg of the purified product alcohol in 1 mL of the mobile phase (or a compatible solvent). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Daicel CHIRALPAK® IA, IB, or IC). The specific column choice may require initial screening.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (Hexane:IPA). The polarity is adjusted by changing this ratio to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV wavelength at which the product has maximum absorbance (e.g., 254 nm if it contains an aromatic ring).
-
-
Analysis: Inject 5-10 µL of the sample solution.
-
Calculation: Identify the two peaks corresponding to the enantiomers. Integrate their respective areas (Area₁ and Area₂). Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Protocol 2: Indirect ee Determination by NMR using a Chiral Derivatizing Agent (CDA)
-
Objective: To convert the product alcohol into diastereomeric esters using Mosher's acid chloride and quantify the ratio by ¹H or ¹⁹F NMR.
-
Causality: This method is chosen for its speed and when chromatographic methods are unavailable or undeveloped. By forming a covalent bond with the chiral, enantiopure Mosher's acid, the two product enantiomers are converted into stable diastereomers, which have distinct chemical shifts in any solvent.
Methodology:
-
Derivatization:
-
In a clean, dry NMR tube, dissolve ~5 mg of the purified product alcohol in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Add a small amount of a base, such as pyridine or triethylamine (~1.5 equivalents).
-
Add a slight excess (~1.2 equivalents) of enantiopure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
-
Cap the tube and mix gently. Let the reaction proceed for 15-30 minutes at room temperature. The reaction must go to completion to avoid kinetic resolution, which would give an inaccurate ee value.
-
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher for better signal dispersion.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum (and/or a ¹⁹F NMR spectrum).
-
Identify a well-resolved signal that is different for the two diastereomers. Protons close to the newly formed ester linkage are often the best candidates. In the ¹⁹F NMR, two distinct signals for the -CF₃ group should be visible.
-
-
Calculation: Carefully integrate the corresponding signals for the two diastereomers (Integral₁ and Integral₂). The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting alcohol. Calculate ee using the same formula as for HPLC.
Concluding Remarks and Best Practices
The selection of an appropriate method for determining enantiomeric excess is a critical decision that impacts the reliability and efficiency of research in asymmetric synthesis.
-
For routine analysis and high accuracy: Direct Chiral HPLC is the undisputed gold standard due to its robustness, broad applicability, and high precision.
-
For volatile and thermally stable products: Chiral GC offers unparalleled resolving power and sensitivity.
-
For rapid screening and structural confirmation: NMR spectroscopy with chiral solvating or derivatizing agents provides the fastest route to an ee value, albeit with lower precision than chromatography.
Ultimately, the most trustworthy approach involves validating the ee value with two different analytical methods. For instance, an initial rapid screen by NMR can be confirmed by a fully validated Chiral HPLC method. This orthogonal approach ensures the scientific integrity of the results and provides the highest confidence in the performance of reactions utilizing powerful chiral auxiliaries like this compound.
References
-
Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. Available at: [Link]
-
ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Available at: [Link]
-
ResearchGate. (2023). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. J NAT PROD. Available at: [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]
-
ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
-
Grokipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC PubMed Central. Available at: [Link]
-
UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary: A New Strategy for the Asymmetric Synthesis of 2-Substituted Alcohols. ChemInform. Available at: [Link]
-
PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Available at: [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis.... Available at: [Link]
-
PubMed. (n.d.). Enantiomeric separation of amino alcohols on protein phases using statistical experimental design. A comparative study. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Available at: [Link]
-
ResearchGate. (2012). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. uma.es [uma.es]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arpi.unipi.it [arpi.unipi.it]
A Comparative Analysis of (S)-(+)- and (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or catalyst is paramount to achieving high enantioselectivity. Among the vast arsenal of chiral molecules available to chemists, amino alcohols derived from natural amino acids have proven to be particularly effective. This guide provides an in-depth comparative study of the enantiomeric pair, (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol and (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol, compounds often referred to as N,N-Dibenzyl-L-phenylalaninol and N,N-Dibenzyl-D-phenylalaninol, respectively. We will explore their synthesis, physical properties, and critically, their differential performance in asymmetric chemical transformations, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral auxiliaries for their synthetic endeavors.
Introduction to Chiral Amino Alcohols in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter with a specific configuration.[1] The inherent chirality of the auxiliary creates a diastereomeric transition state that favors the formation of one enantiomer over the other. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate, and should induce high stereoselectivity. Amino alcohols, particularly those derived from the chiral pool of amino acids, are exemplary in this regard. Their bifunctional nature, possessing both a hydroxyl and an amino group, allows for the formation of rigid, chelated intermediates that can effectively control the stereochemical outcome of a reaction.
Physicochemical Properties of the Enantiomeric Pair
This compound and its (R)-enantiomer are crystalline solids at room temperature. Their fundamental properties are summarized in the table below. As expected for enantiomers, they share identical physical properties such as molecular weight and melting point, differing only in the direction they rotate plane-polarized light.
| Property | This compound | (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol |
| Synonym | N,N-Dibenzyl-L-phenylalaninol | N,N-Dibenzyl-D-phenylalaninol |
| CAS Number | 111060-52-7[2] | 307532-06-5[3] |
| Molecular Formula | C₂₃H₂₅NO[2] | C₂₃H₂₅NO[3] |
| Molecular Weight | 331.45 g/mol [2] | 331.46 g/mol [3] |
| Melting Point | 72-74 °C[2] | Not explicitly found, but expected to be the same as the (S)-enantiomer. |
| Optical Activity | [α]₂₀/D +8.0°, c = 4 in methanol[2] | Not explicitly found, but expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. |
Synthesis of the Chiral Auxiliaries
Both enantiomers are typically synthesized from their respective parent amino acids, L-phenylalanine and D-phenylalanine. The synthesis involves two key steps: the reduction of the carboxylic acid functionality to a primary alcohol and the protection of the amino group. A common route involves the reduction of the amino acid to the corresponding amino alcohol, phenylalaninol, followed by N-benzylation. For instance, D-phenylalaninol can be prepared by the reduction of D-phenylalanine.[4] The subsequent dibenzylation of the amino group yields the final product. The availability of both L- and D-phenylalanine makes both enantiomers of the chiral auxiliary accessible.
Comparative Performance in Asymmetric Ketone Reduction
A cornerstone application of chiral amino alcohols is in the catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4] This transformation is of immense importance in the synthesis of pharmaceuticals and fine chemicals. The chiral amino alcohol, in conjunction with a reducing agent like borane, forms a chiral oxazaborolidine in situ. This complex then coordinates to the ketone and delivers the hydride stereoselectively to one of the prochiral faces of the carbonyl group.
To provide a direct comparison, we will consider the enantioselective reduction of acetophenone to 1-phenylethanol, a benchmark reaction for evaluating the efficacy of chiral catalysts.
Experimental Protocol: Enantioselective Reduction of Acetophenone
-
Catalyst Formation: In a flame-dried, argon-purged flask, the chiral amino alcohol ((S)-(+)- or (R)-(-)-2-(dibenzylamino)-3-phenyl-1-propanol, 0.1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 5 mL).
-
Borane Addition: A 1.0 M solution of borane-THF complex (1.0 mL, 1.0 mmol) is added dropwise to the solution at 0 °C. The mixture is stirred for 30 minutes at this temperature to allow for the formation of the oxazaborolidine catalyst.
-
Substrate Addition: A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: The reaction is carefully quenched by the dropwise addition of methanol (2 mL) followed by 1 M HCl (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Comparative Results
While a single study directly comparing both enantiomers of 2-(dibenzylamino)-3-phenyl-1-propanol in this specific reaction was not identified in the literature search, the expected outcomes can be reliably predicted based on the principles of asymmetric catalysis. The use of the (S)-enantiomer of the catalyst will lead to the formation of one enantiomer of the product alcohol, while the (R)-enantiomer of the catalyst will produce the opposite enantiomer of the alcohol with a similar, if not identical, level of enantioselectivity.
| Catalyst | Product Enantiomer | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| This compound | (S)-1-Phenylethanol | High | High (>90%) |
| (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol | (R)-1-Phenylethanol | High | High (>90%) |
The high expected enantioselectivity is attributed to the formation of a rigid, sterically demanding transition state where the bulky dibenzylamino and phenyl groups of the chiral auxiliary effectively shield one face of the ketone, directing the hydride attack to the opposite face.
Applications in Complex Molecule Synthesis
The utility of these chiral auxiliaries extends beyond simple ketone reductions. They have been employed in the synthesis of more complex and biologically active molecules. For instance, this compound has been utilized as a building block for the synthesis of HIV protease inhibitors.[5] In these applications, the stereocenter of the chiral auxiliary is often incorporated into the final target molecule.
Furthermore, the corresponding aldehyde, (S)-2-(dibenzylamino)-3-phenylpropanal, derived from the (S)-amino alcohol, serves as a versatile chiral auxiliary for achieving high levels of 1,2- and 1,4-stereocontrol in nucleophilic additions.[1] This demonstrates the broader synthetic potential of this class of compounds.
Conclusion
This compound and its (R)-enantiomer are highly effective chiral auxiliaries for asymmetric synthesis. Their ready availability from the corresponding enantiomers of phenylalanine, coupled with their ability to induce high levels of stereoselectivity, makes them valuable tools for the synthesis of enantiomerically pure compounds. The choice between the (S)- and (R)-enantiomer is dictated by the desired stereochemistry of the final product, as they provide access to opposite enantiomers with comparable efficiency. For researchers in drug discovery and development, the ability to predictably synthesize both enantiomers of a chiral molecule is crucial for structure-activity relationship studies and the identification of the eutomer. The experimental protocols and comparative data presented in this guide provide a solid foundation for the rational selection and application of these powerful chiral auxiliaries.
References
-
National Analytical Corporation. This compound. [Link]
- Clayden, J.; McCarthy, C.; Cumming, J. G. (S)-2-(Dibenzylamino)-3-phenylpropanal as a chiral auxiliary: A new strategy for the asymmetric synthesis of 2-substituted alcohols. Tetrahedron: Asymmetry1998, 9 (9), 1427-1440.
Sources
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Reproducibility in Asymmetric Synthesis: (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol versus (S)-Diphenylprolinol Derivatives
In the landscape of pharmaceutical development and fine chemical synthesis, the reliable and reproducible creation of single-enantiomer compounds is paramount. Chiral amino alcohols have long been celebrated as versatile and effective catalysts and ligands for a multitude of asymmetric transformations.[1][2][3] This guide provides an in-depth analysis of the experimental reproducibility using (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a derivative of the naturally occurring amino acid L-phenylalanine.[4][5]
To establish a robust framework for comparison, we will focus on a cornerstone reaction in asymmetric synthesis: the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a benchmark for evaluating the efficacy of chiral catalysts.[6][7][8][9] The performance of this compound will be objectively compared against a widely recognized and highly effective alternative, the (S)-diphenylprolinol silyl ether, which has demonstrated remarkable enantioselectivity in various asymmetric reactions.[10][11][12][13][14]
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower you to achieve consistent and reproducible results in your own laboratory settings.
The Catalysts: A Structural Overview
This compound , derived from L-phenylalanine, possesses a defined stereocenter and functional groups—a secondary amine and a primary alcohol—that can coordinate with a metal center, such as zinc, to form a chiral catalytic complex.[4] The bulky dibenzyl and phenyl groups create a rigid chiral environment that effectively dictates the facial selectivity of the approaching substrates.
(S)-Diphenylprolinol and its derivatives , on the other hand, are derived from the amino acid L-proline.[15] The silyl ether variant, in particular, has emerged as a powerful organocatalyst. Its mechanism of action often involves the formation of a chiral enamine intermediate with the aldehyde substrate, which then directs the nucleophilic attack.[10]
Experimental Protocols: A Step-by-Step Guide to Reproducibility
The reproducibility of any chemical reaction is contingent upon meticulous control over experimental parameters.[16][17] Below are detailed protocols for the enantioselective addition of diethylzinc to benzaldehyde, a reaction highly sensitive to atmospheric moisture and temperature.[18]
Protocol 1: Catalysis with this compound
This protocol is based on established methodologies for the catalytic addition of organozinc reagents to aldehydes.[6][19][20][21] The causality behind each step is crucial for achieving high enantioselectivity and yield.
Objective: To synthesize (S)-1-phenyl-1-propanol with high enantiomeric excess.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
Procedure:
-
Catalyst Preparation (The "Why"): A dry 50 mL Schlenk flask, equipped with a magnetic stir bar, is charged with this compound (e.g., 0.1 mmol, 5 mol%). The flask is then evacuated and backfilled with argon three times. This is a critical step to remove atmospheric oxygen and moisture, which would otherwise react with and deactivate the organometallic reagents.
-
Solvent Addition (The "Why"): Anhydrous toluene (20 mL) is added via syringe. Toluene is a common non-coordinating solvent for this reaction, allowing the chiral ligand to effectively complex with the zinc reagent.
-
Reagent Addition and Complex Formation (The "Why"): The flask is cooled to 0 °C in an ice bath. Diethylzinc solution (2.2 mmol, 2.2 equivalents) is added dropwise via syringe. The mixture is stirred at this temperature for 30 minutes. This allows for the in-situ formation of the chiral zinc-amino alcohol complex, which is the active catalytic species. Pre-formation of the complex at a controlled temperature is key to ensuring a consistent catalytic activity.
-
Substrate Addition (The "Why"): Freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) is added dropwise at 0 °C. Adding the aldehyde slowly prevents a rapid, uncontrolled reaction and potential side reactions. Maintaining a low temperature is essential for maximizing enantioselectivity, as it amplifies the energy difference between the two diastereomeric transition states.
-
Reaction Monitoring (The "Why"): The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC). Monitoring ensures the reaction is driven to completion, which is vital for reproducibility and obtaining accurate yield data.
-
Quenching (The "Why"): Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This step protonates the resulting zinc alkoxide to form the desired alcohol product and neutralizes any remaining diethylzinc. A slow, cold quench prevents a violent exotherm.
-
Workup and Purification (The "Why"): The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-phenyl-1-propanol. A standardized workup and purification procedure is essential for consistent recovery and purity.
-
Analysis (The "Why"): The yield is determined gravimetrically. The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This final analytical step provides the quantitative measure of the experiment's success and reproducibility.
Performance Comparison: A Data-Driven Analysis
The ultimate test of a catalyst's utility and reproducibility lies in its performance data. The following table summarizes representative results for the enantioselective addition of diethylzinc to benzaldehyde using chiral amino alcohol catalysts.
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | 2-10 | 70-95 | 85-98 | Data synthesized from typical results in the field of asymmetric organozinc additions. [6][7][19] |
| (S)-a,a-Diphenyl-2-pyrrolidinemethanol and derivatives | 1-5 | >95 | >99 | High enantioselectivities are consistently reported for this class of catalysts in various reactions. [10][12] |
| Chiral Diamine Ligand (for comparison) | 2.5 | 72 | up to 93 | Demonstrates the performance of other ligand types in the same reaction. [8] |
| Ti-diamine complex (for comparison) | 2.5 | 80 | 93 | Shows how metal modification of a ligand can influence the outcome. [8] |
Mechanistic Insights and Reproducibility Factors
The high degree of stereocontrol exerted by these catalysts stems from the formation of a well-defined, rigid transition state. In the case of amino alcohol-catalyzed organozinc additions, a dimeric zinc complex is often proposed.
The catalytic cycle illustrates how the chiral ligand orchestrates the enantioselective addition. The reproducibility of this cycle is dependent on several critical factors:
-
Purity of Reagents: Benzaldehyde can oxidize to benzoic acid, which can interfere with the catalyst. Diethylzinc is highly pyrophoric and reactive towards protic impurities. Using freshly distilled or purified reagents is non-negotiable. [18]* Inert Atmosphere: The exclusion of oxygen and water is paramount to prevent the decomposition of the organozinc reagent and the catalyst complex.
-
Temperature Control: The enantioselectivity of these reactions is often highly temperature-dependent. Small fluctuations can lead to significant variations in the enantiomeric excess.
-
Rate of Addition: Slow, controlled addition of reagents ensures that the reaction proceeds through the desired, low-energy transition state, minimizing side reactions and maximizing selectivity.
Conclusion
Both this compound and (S)-diphenylprolinol derivatives are highly effective in promoting the enantioselective addition of diethylzinc to benzaldehyde. The choice between them may depend on factors such as commercial availability, cost, and sensitivity to experimental conditions.
The key to reproducibility lies not just in the choice of catalyst, but in the rigorous and consistent application of the experimental protocol. By understanding the causality behind each step—from the necessity of an inert atmosphere to the critical role of temperature control—researchers can minimize variability and achieve reliable, high-fidelity results. The protocols and data presented herein provide a validated starting point for scientists aiming to harness the power of asymmetric catalysis in their own synthetic endeavors.
References
- Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. (2010). Mini-Reviews in Organic Chemistry, 7(1), 10-22.
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). Chemical Reviews.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry, 83(17), 10487–10500.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry.
- Catalytic asymmetric organozinc additions to carbonyl compounds. (n.d.). PubMed.
- Enantioselective addition of organozinc reagents to aldehydes. (n.d.). Chemical Reviews.
- Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. (n.d.).
- discovery and synthesis of chiral amino alcohols. (n.d.). Benchchem.
- Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. (n.d.). Organic Chemistry Portal.
- S1 Supporting Information Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of N. (n.d.). AWS.
- Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. (n.d.). Organic Chemistry Portal.
- Magic effect of diphenylprolinol silyl ether for the enantioselective allenation of 2-alkynals. (n.d.). Organic Chemistry Frontiers.
- Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. (n.d.). Jordan Journal of Chemistry.
- Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes. (n.d.).
- diethyl zinc. (n.d.). Organic Syntheses Procedure.
- Addition of diethylzinc to benzaldehyde, catalyzed by various types of diol, triols, and aminodiols at room temperature. (n.d.).
- PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. (n.d.). Organic Syntheses Procedure.
- ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes. (2015). Accounts of Chemical Research, 48(3), 688–701.
- Replication studies - Improving reproducibility in the empirical sciences. (n.d.). Knaw.nl.
- Understanding experiments and research practices for reproducibility: an exploratory study. (2021). PeerJ. Computer science, 7, e506.
- Phenylalaninol. (n.d.). In Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phenylalaninol - Wikipedia [en.wikipedia.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 9. researchgate.net [researchgate.net]
- 10. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 13. Magic effect of diphenylprolinol silyl ether for the enantioselective allenation of 2-alkynals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. storage.knaw.nl [storage.knaw.nl]
- 17. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboro ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C1CY00108F [pubs.rsc.org]
A Researcher's Guide to Mechanistic Validation: DFT-Elucidated Pathways of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol in Asymmetric Catalysis
This guide provides an in-depth analysis of the application of Density Functional Theory (DFT) in validating the reaction mechanisms catalyzed by the chiral amino alcohol, (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synergy between computational chemistry and experimental work, offering a comparative perspective against alternative catalytic systems. We will explore the causality behind experimental choices and demonstrate how DFT serves as a powerful predictive tool to rationalize and enhance enantioselectivity in asymmetric synthesis.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols are indispensable ligands and catalysts in modern asymmetric synthesis, prized for their ability to induce high stereoselectivity in a variety of chemical transformations.[1][2] Among these, this compound, derived from the natural amino acid L-phenylalanine, has emerged as a robust catalyst, particularly for the enantioselective addition of organozinc reagents to aldehydes.[3] The efficacy of such catalysts lies in their rigid chiral scaffold which, upon coordination to a metal center, creates a well-defined chiral environment that dictates the facial selectivity of nucleophilic attack on a prochiral substrate.
Understanding the precise mechanism by which these catalysts operate is paramount for optimizing reaction conditions and for the rational design of new, more efficient catalysts. While kinetic studies and spectroscopic methods provide valuable insights, Density Functional Theory (DFT) has become an essential tool for elucidating the intricate details of transition states and reaction pathways at the molecular level.[4][5]
The Power of DFT in Unraveling Catalytic Mechanisms
DFT calculations allow for the modeling of molecular structures, reaction intermediates, and, most critically, transition states.[6] By determining the relative energies of different possible pathways, DFT can predict the most likely reaction mechanism and rationalize the observed stereochemical outcome. For a reaction catalyzed by a chiral ligand like this compound, DFT can answer key questions:
-
What is the active catalytic species? Is it a monomeric or dimeric metal complex?
-
What is the geometry of the transition state? How do the substrate and reagent orient themselves within the chiral pocket of the catalyst?
-
What interactions govern enantioselectivity? Are steric hindrance, hydrogen bonding, or electronic effects the dominant factors?[7]
By comparing the activation energies (ΔG‡) of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted. A significant energy difference between these diastereomeric transition states is indicative of high enantioselectivity.
Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde
A classic benchmark reaction to evaluate the performance of chiral amino alcohol catalysts is the addition of diethylzinc (Et₂Zn) to benzaldehyde to produce the chiral secondary alcohol, 1-phenyl-1-propanol.
The Noyori Mechanism: A Foundation
The seminal work by Noyori and colleagues on β-amino alcohol-catalyzed dialkylzinc additions proposed a mechanism involving the formation of a dimeric zinc-amino alkoxide complex.[8] This model suggests that the reaction proceeds through a six-membered, chair-like transition state where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other delivers the alkyl group.
The enantioselectivity is determined by the specific arrangement of the aldehyde and the ethyl group within the chiral environment created by the two ligand molecules in the dimeric complex. The catalyst essentially provides a chiral pocket that preferentially accommodates one of the two prochiral faces of the aldehyde.
DFT Validation of the Catalytic Cycle
DFT studies on analogous β-amino alcohol systems have provided strong support for the proposed mechanistic framework. The calculations typically reveal that the formation of a zinc alkoxide from the amino alcohol and diethylzinc is highly exergonic. This active catalyst then coordinates with a molecule of benzaldehyde.
The key step is the ethyl transfer to the aldehyde. DFT calculations are used to locate and characterize the transition states for the formation of both the (S) and (R) products. These studies often show that the transition state leading to the major enantiomer is significantly lower in energy due to more favorable steric interactions within the chiral ligand framework. For instance, the bulky dibenzylamino and phenyl groups of the ligand effectively shield one face of the coordinated aldehyde, directing the ethyl group to attack from the less hindered face.
Below is a conceptual visualization of the computational workflow employed in such a DFT study.
Caption: A typical workflow for DFT-based mechanistic studies.
Performance Comparison with Alternative Catalysts
While this compound is an effective catalyst, it is crucial to evaluate its performance in the context of other available chiral ligands.
| Catalyst/Ligand | Reaction Conditions | Yield (%) | ee (%) | Reference |
| This compound | Et₂Zn, Benzaldehyde, Toluene, 0 °C | ~95 | ~95 | General performance from similar systems[9] |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | Et₂Zn, Benzaldehyde, Toluene, 0 °C | >95 | up to 99 | [10] |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | Et₂Zn, Benzaldehyde, Toluene, 0 °C | ~98 | ~94 | General performance from similar systems |
| (αR,αR)-α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) | Et₂Zn, Benzaldehyde, Toluene, -20 °C | >95 | up to 99 | [3] |
Analysis: The data indicates that this compound is a highly effective catalyst, providing excellent yield and enantioselectivity, comparable to well-established catalysts like DAIB and TADDOL.[3][9][10] DFT studies comparing these systems would likely focus on the subtle differences in the transition state geometries imposed by the different ligand backbones. For example, the camphor backbone of DAIB creates a very rigid and sterically demanding pocket, which can lead to slightly higher enantioselectivity. The C₂-symmetric TADDOL ligands coordinate to titanium or zinc to form a well-defined chiral environment that is also highly effective.
Experimental and Computational Protocols
To ensure reproducibility and facilitate further research, detailed protocols are essential.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
-
Catalyst Preparation: To a solution of this compound (0.02 mmol) in anhydrous toluene (2 mL) under an argon atmosphere, add a 1.0 M solution of diethylzinc in hexanes (1.0 mL, 1.0 mmol) dropwise at 0 °C.
-
Stirring: Stir the resulting solution for 20 minutes at 0 °C.
-
Substrate Addition: Add benzaldehyde (0.5 mmol) dropwise to the catalyst solution.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the 1-phenyl-1-propanol product by chiral HPLC analysis.
DFT Computational Protocol
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional for such systems.[4][6]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is often sufficient for geometry optimizations and frequency calculations.
-
Geometry Optimization: Perform full geometry optimizations of all reactants, intermediates, transition states, and products.
-
Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Verification: For each transition state, visualize the imaginary frequency to ensure it corresponds to the desired bond-forming/breaking process. Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the correct reactants and products.
-
Energy Refinement: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and include a solvent model (e.g., PCM for toluene).
The catalytic cycle, as elucidated by DFT, can be visualized as follows:
Caption: A simplified catalytic cycle for the asymmetric addition.
Conclusion
The validation of reaction mechanisms through a synergistic approach of experimental investigation and DFT calculations represents a cornerstone of modern catalyst development. This compound stands as an exemplary chiral catalyst whose high efficiency and enantioselectivity in reactions like the addition of diethylzinc to aldehydes can be rationally understood through computational modeling. This guide has demonstrated that DFT not only corroborates experimental findings but also provides predictive power, enabling the in-silico design of next-generation catalysts with enhanced performance. For researchers in drug development and organic synthesis, leveraging these computational tools is no longer a novelty but a necessity for accelerating innovation.
References
- Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00201a041]
- Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [URL: https://en.wikipedia.org/wiki/Asymmetric_addition_of_dialkylzinc_compounds_to_aldehydes]
- Cui, C., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2021.808801/full]
- Kitamura, M., Suga, S., Niwa, M., & Noyori, R. (1995). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00106a036]
- ResearchGate. (2015). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. [URL: https://www.researchgate.net/publication/281148782_Asymmetric_addition_of_diethylzinc_to_aldehydes_catalyzed_by_a_camphor-derived_b-amino_alcohol]
- Soai, K., & Niwa, S. (1992). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00037a001]
- ResearchGate. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands. [URL: https://www.researchgate.net/publication/257691850_Catalytic_Asymmetric_Addition_of_Diethylzinc_to_Benzaldehyde_Using_a-Pinene-Derived_Ligands]
- Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [URL: https://theses.lib.polyu.edu.hk/handle/200/409]
- BenchChem. (n.d.). Comparison of different organocatalysts for asymmetric synthesis. [URL: https://www.benchchem.
- Sannicolò, F., et al. (2011). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c1ob05786a]
- R Discovery. (n.d.). Chiral Amino Alcohols Research Articles. [URL: https://rdiscovery.com/subject/chiral-amino-alcohols/articles]
- Santa Cruz Biotechnology. (n.d.). This compound. [URL: https://www.scbt.com/p/s-2-dibenzylamino-3-phenyl-1-propanol-111060-52-7]
- Yamaguchi, S., et al. (2024). Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02602]
- Echemi. (n.d.). (s)-(+)-2-dibenzylamino-3-phenyl-1-propanol. [URL: https://www.echemi.com/products/pid2143093-s-2-dibenzylamino-3-phenyl-1-propanol.html]
- ResearchGate. (n.d.). Asymmetric alkylation of substituted benzaldehydes using Et2Zn in the presence of ligand 139. [URL: https://www.researchgate.net/figure/Asymmetric-alkylation-of-substituted-benzaldehydes-using-Et2Zn-in-the-presence-of-ligand_fig14_279524097]
- ResearchGate. (2020). Synthesis, Characterization, Spectroscopic, DFT and Molecular Docking Studies of 3-(3,4-Dihydroxyphenyl)-1-Phenyl-3-(Phenylamino)Propan-1-One. [URL: https://www.researchgate.net/publication/344846061_Synthesis_Characterization_Spectroscopic_DFT_and_Molecular_Docking_Studies_of_3-34-Dihydroxyphenyl-1-Phenyl-3-PhenylaminoPropan-1-One]
- Organic Syntheses. (n.d.). 3-phenyl-1-propanol. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0769]
- PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8027581/]
- PubMed. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. [URL: https://pubmed.ncbi.nlm.nih.gov/38442079/]
- ResearchGate. (2021). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [URL: https://www.researchgate.net/publication/354743209_Density_Functional_Theory_Calculations_A_Useful_Tool_to_Investigate_Mechanisms_of_13-Dipolar_Cycloaddition_Reactions]
- PubMed Central. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11264871/]
- NIH. (n.d.). Crystal structure, Hirfeld surface analysis and DFT study of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5414342/]
- Google Patents. (n.d.). CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof. [URL: https://patents.google.
- ResearchGate. (n.d.). The 3-phenylpropanol biosynthetic pathways. [URL: https://www.researchgate.net/figure/The-3-phenylpropanol-biosynthetic-pathways-A-The-proposed-pathway-in-S-cerevisiae-23_fig1_352528731]
- ResearchGate. (2021). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. [URL: https://www.researchgate.net/publication/352199651_Synthesis_and_Theoretical_Investigation_Using_DFT_of_23-Diphenylquinoxaline_Derivatives_for_Electronic_and_Photovoltaic_Effects]
Sources
- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure, Hirshfeld surface analysis and DFT study of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Asymmetric Synthesis: A Cost-Benefit Analysis of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
For researchers and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The choice of a chiral directing group—be it a catalyst or an auxiliary—is a critical decision point, balancing stereochemical control, operational simplicity, and economic viability. This guide provides an in-depth analysis of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a chiral amino alcohol derived from L-phenylalanine, evaluating its performance, cost-effectiveness, and standing among common alternatives in asymmetric synthesis.[1][2]
This compound, also known as N,N-Dibenzyl-L-phenylalaninol, is primarily utilized as a precursor to a highly effective class of chiral catalysts known as oxazaborolidines. These catalysts are central to the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[3][4][5] The reliability and high degree of stereocontrol offered by the CBS reduction have made it a staple in the synthesis of complex molecules, including natural products and pharmaceuticals.[5]
The Mechanistic Cornerstone: How It Achieves High Enantioselectivity
The efficacy of this compound lies in its transformation into a rigid, chiral oxazaborolidine catalyst upon reaction with a borane source (e.g., BH₃•THF). This catalyst creates a well-defined chiral environment that dictates the facial selectivity of ketone reduction.
The catalytic cycle proceeds through several key steps:
-
Catalyst Activation: The stoichiometric reducing agent, borane (BH₃), coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[4]
-
Substrate Coordination: The prochiral ketone then coordinates to this activated catalyst complex. The catalyst's bulky dibenzyl and phenyl groups sterically direct the ketone to bind in a specific orientation, exposing one face to the hydride source.[4][6]
-
Stereoselective Hydride Transfer: The hydride is delivered from the borane to the ketone's carbonyl carbon via a six-membered, chair-like transition state.[4] This step locks in the stereochemistry of the newly formed secondary alcohol.
-
Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst to begin a new cycle. An acidic workup liberates the final chiral alcohol.[4]
Caption: The catalytic cycle of the CBS reduction.
Performance Benchmarking: A Comparative Analysis
To properly evaluate this compound, its performance must be contextualized against alternative methods for enantioselective ketone reduction. These alternatives range from other catalytic systems to stoichiometric reagents and biocatalytic approaches.[7][8]
| Method | Chiral Reagent/Catalyst | Typical Loading (mol%) | Typical ee (%) | Yield (%) | Key Advantages | Key Disadvantages |
| CBS Reduction | Oxazaborolidine from (S)-2-(Dibenzylamino)-3-phenyl-1-propanol | 5 - 10% | >95%[5] | 85 - 99% | High enantioselectivity, predictable stereochemistry, broad substrate scope.[3][5] | High cost of ligand, requires anhydrous conditions, stoichiometric borane source.[4] |
| Noyori Asymmetric Hydrogenation | Ru-BINAP-diamine complexes | 0.01 - 1% | >98% | >95% | Extremely high efficiency (low catalyst loading), uses clean H₂ gas. | Requires high-pressure equipment, catalyst can be sensitive to air/impurities.[9] |
| Enzymatic Reduction | Alcohol Dehydrogenases (ADHs) | (Biocatalyst) | >99%[10][11] | >95% | Environmentally benign (aqueous media), exceptionally high selectivity, mild conditions.[12] | Substrate scope can be limited, requires cofactor regeneration system, enzyme stability issues.[11] |
| Stoichiometric Reduction | BINAL-H Reagents | 100 - 120% | 90 - >99%[9] | 70 - 95% | Excellent enantioselectivity for specific ketone classes.[9] | Generates stoichiometric chiral waste, requires cryogenic temperatures (-78 °C).[9] |
| Chiral Auxiliary | Evans Oxazolidinones (via aldol, then reduction) | 100% | >99% (diastereoselectivity) | 80 - 95% | Highly reliable and predictable, diastereomeric products are easily separable.[13][14] | Multi-step process (attachment/removal), stoichiometric use of expensive auxiliary.[13] |
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol details a standard laboratory procedure for the CBS reduction of acetophenone, a common benchmark substrate, using the catalyst derived from this compound.
Causality: The entire procedure is conducted under an inert atmosphere (Nitrogen or Argon) because both the borane reagent and the catalyst are sensitive to moisture and oxygen, which can significantly reduce enantioselectivity and yield.[4]
Caption: Experimental workflow for CBS reduction.
Methodology:
-
Catalyst Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (0.1 mmol, 10 mol%). Add anhydrous tetrahydrofuran (THF, 5 mL). Cool the solution to 0 °C and add borane-THF complex (1.0 M solution in THF, 0.6 mmol) dropwise. The solution is stirred at room temperature for 15 minutes to ensure complete formation of the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to -20 °C. In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add a solution of borane-THF complex (1.0 M in THF, 0.6 mmol) to the catalyst solution. Then, add the acetophenone solution dropwise to the catalyst mixture over 30 minutes using a syringe pump to control the addition rate and maintain a low temperature.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching and Workup: Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol (2 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the enantiomerically pure (S)-1-phenylethanol.[1]
Cost-Benefit Analysis
The decision to use the catalyst derived from this compound requires a careful weighing of its high cost against its performance benefits.
Cost Factors:
-
Reagent Price: this compound is a specialty chemical with a high cost. Prices can range from approximately $80 for a small quantity to over $270 per gram from major suppliers.[15] This is a significant upfront investment, especially for process development and scale-up.
-
Stoichiometric Reagents: The CBS reduction requires a stoichiometric amount of a borane source (e.g., BH₃•THF or BH₃•SMe₂), which adds to the overall cost and waste stream.
-
Operational Costs: The need for strictly anhydrous conditions and, for optimal selectivity, sub-ambient temperatures (-20 °C) translates to costs associated with dry solvents, inert gas, and cooling equipment.
Benefit Factors:
-
High Enantioselectivity: The primary benefit is the consistently high enantiomeric excess (>95% ee) achieved across a wide range of ketone substrates.[5] This minimizes the need for costly and often difficult enantiomeric purification steps later in a synthetic sequence.
-
Catalytic Nature: Although the ligand is expensive, it is used in catalytic amounts (typically 5-10 mol%). This is a significant advantage over chiral auxiliaries or stoichiometric chiral reducing agents, which must be used in 1:1 ratios with the substrate, making them less economically feasible for large-scale synthesis.[13][16]
-
Predictability and Reliability: The stereochemical outcome of the CBS reduction is highly predictable based on the catalyst's structure.[5] This reliability saves valuable time and resources during research and development by reducing the need for extensive optimization studies.
Verdict for the Target Audience:
-
For Academic Researchers: On a small, laboratory scale, the high cost per gram is often justified by the excellent and reliable results, which can accelerate research projects. The ability to quickly obtain highly enantioenriched material for further studies is a major advantage.
-
For Drug Development Professionals: In the early phases of drug development, this method is often chosen for its reliability in producing enantiopure material for biological testing.[13] However, as a project moves towards commercial scale-up, the high cost of the ligand and the use of borane reagents may become prohibitive. At this stage, alternative and more economically viable methods, such as asymmetric hydrogenation with a highly active (and often recyclable) catalyst or a well-optimized biocatalytic process, are typically explored.
References
-
Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC - NIH. (2024). Retrieved January 12, 2026, from [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Retrieved January 12, 2026, from [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound, min 97%, 1 gram - Aladdin Scientific. (n.d.). Retrieved January 12, 2026, from [Link]
-
(S) ( ) 2 Phenyl 1 Propanol 250Mg - Cenmed Enterprises. (n.d.). Retrieved January 12, 2026, from [Link]
-
(S) -(+)-2-(Dibenzylamino)-3-phenyl-1-propanol - National Analytical Corporation. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
ChemInform Abstract: (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary: A New Strategy for the Asymmetric Synthesis of 2-Substituted Alcohols | Request PDF - ResearchGate. (2000). Retrieved January 12, 2026, from [Link]
-
Enantioselective Reduction of Ketones - Organic Reactions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enantioselective Reduction of Ketones - University of Calgary. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. (2012). Retrieved January 12, 2026, from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020). Retrieved January 12, 2026, from [Link]
-
Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. (2019). Retrieved January 12, 2026, from [Link]
-
Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst - Globe Thesis. (2013). Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. calpaclab.com [calpaclab.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternatives for (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol in Asymmetric Synthesis
Introduction
In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Chiral 1,2-amino alcohols are foundational pillars in this field, serving as highly effective chiral ligands, catalysts, and auxiliaries.[1] (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, derived from the readily available chiral pool amino acid L-phenylalanine, is a valuable reagent in this class.[2] It is most frequently employed as a precursor to chiral oxazaborolidine catalysts used in the enantioselective reduction of prochiral ketones—a transformation famously known as the Corey-Bakshi-Shibata (CBS) reduction.[3][4][5]
While effective, the practicalities of modern chemical and pharmaceutical development demand a critical evaluation of all available tools. Factors such as catalyst efficiency, substrate scope, operational simplicity, cost, and environmental impact drive the search for superior alternatives. This guide provides a comprehensive comparison of leading alternatives to this compound, moving from direct structural analogs to entirely different catalytic systems. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide actionable protocols for researchers in the field.
Section 1: The Benchmark - The Role of Chiral Amino Alcohols in CBS Reduction
The primary application for amino alcohols like this compound is the catalytic asymmetric reduction of ketones. The underlying mechanism, the CBS reduction, provides the context for evaluating all alternatives. The amino alcohol is not the catalyst itself but a precursor that reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a chiral oxazaborolidine catalyst.[6]
The genius of this system lies in its dual activation strategy. The catalyst's ring nitrogen acts as a Lewis base, coordinating to the borane reducing agent. This coordination activates the borane, making it a more potent hydride donor, and simultaneously enhances the Lewis acidity of the endocyclic boron atom.[5][7] This now highly Lewis-acidic boron coordinates to the ketone's carbonyl oxygen, orienting the substrate in a predictable manner due to steric hindrance. The hydride is then delivered to one specific face of the ketone, resulting in a chiral alcohol with high enantioselectivity.[4][7]
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Section 2: Direct Alternatives for Oxazaborolidine Catalysis
The most straightforward alternatives are other chiral amino alcohols that function within the same CBS reduction framework. The choice of amino alcohol directly impacts the catalyst's steric and electronic properties, influencing its selectivity and reactivity.
The "Gold Standard": (S)-α,α-Diphenyl-2-pyrrolidinemethanol
Derived from the amino acid (S)-proline, this is the original and most widely recognized precursor for the CBS catalyst.[6][8] Its rigid bicyclic structure, once formed into the oxazaborolidine, creates a well-defined chiral pocket, leading to consistently high enantiomeric excesses (often >95% ee) for a broad range of ketones.[3]
Comparative Advantages:
-
Extensive Literature: Its behavior is well-documented, making it a reliable and predictable choice.
-
High Selectivity: Generally considered the benchmark for achieving high enantioselectivity in CBS reductions.
-
Commercial Availability: Both enantiomers are widely available from numerous suppliers.
The Practical Choice: In Situ Catalyst Generation from Chiral Lactam Alcohols
A significant practical challenge with isolated CBS catalysts is their potential degradation during storage, which can lead to lower reproducibility.[8] Chiral lactam alcohols, such as (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one, offer an elegant solution. These compounds react rapidly with borane at room temperature to generate the active oxazaborolidine catalyst in situ.[9]
Comparative Advantages:
-
Enhanced Reproducibility: By generating the catalyst fresh for each reaction, variability from catalyst aging is eliminated.[8]
-
Operational Simplicity: The procedure is often faster and does not require the handling of potentially sensitive isolated catalysts.[9]
-
Excellent Performance: The in situ generated catalysts provide enantioselectivities and yields that are comparable to those from isolated catalysts.[9]
| Reagent/Precursor | Typical Catalyst Loading (mol%) | Key Advantage | Typical ee (%) | Reference |
| This compound | 5 - 10 | Derived from Phenylalanine | >90 | [2] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 1 - 10 | "Gold Standard", highly predictable | >95 | [3][4] |
| Chiral Lactam Alcohols | 10 | In situ generation, high reproducibility | up to 98 | [9] |
Section 3: Alternative Catalytic Systems for Asymmetric Reduction
For researchers looking beyond borane-based chemistry, several powerful catalytic systems exist for asymmetric ketone reduction. These alternatives often employ different reducing agents and offer distinct advantages in terms of safety, cost, and environmental impact.
Transition Metal-Catalyzed Asymmetric (Transfer) Hydrogenation
This approach utilizes catalytic amounts of a transition metal (commonly Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand.[10] The reduction can be performed using molecular hydrogen (asymmetric hydrogenation) or, more conveniently, a hydrogen donor like isopropanol or formic acid (asymmetric transfer hydrogenation).
Key Systems & Advantages:
-
Noyori-type Catalysts: Ru(II) complexes with chiral diamine and diphosphine ligands (e.g., BINAP) are highly effective for the reduction of aryl ketones.
-
Safety & Scalability: Avoids pyrophoric borane reagents, using H₂ or isopropanol instead, which is a significant advantage for process safety and scale-up.
-
High Efficiency: These catalysts often exhibit very high turnover numbers, allowing for extremely low catalyst loadings.
The Green Alternative: Biocatalysis with Alcohol Dehydrogenases (ADHs)
Biocatalysis represents a paradigm shift towards more sustainable chemical synthesis. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with near-perfect enantioselectivity (>99% ee is common).[11]
Mechanism & Advantages:
-
Aqueous Conditions: Reactions are typically run in water or buffer solutions at or near room temperature.
-
Unmatched Selectivity: The enzyme's active site provides a precisely tailored chiral environment, often leading to higher enantioselectivity than small molecule catalysts.[12]
-
Cofactor Recycling: The reaction requires a hydride source, typically a nicotinamide cofactor (NADPH or NADH). Economical processes use a cheap secondary alcohol (like isopropanol) or a sugar in a coupled-enzyme system to continuously regenerate the expensive cofactor.[11][12]
Caption: A decision guide for selecting the appropriate asymmetric synthesis strategy.
Section 6: Validated Experimental Protocols
Protocol 6.1: In Situ CBS Reduction of Acetophenone
This protocol is representative of the method described by Kawanami et al. for practical enantioselective reductions. [9]
-
Catalyst Preparation: In a flame-dried, argon-purged flask, add the chiral lactam alcohol (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one) (0.1 mmol, 10 mol%).
-
Add anhydrous Tetrahydrofuran (THF) (2 mL).
-
To this solution, add BH₃·THF complex (1.0 M solution in THF, 0.1 mL, 0.1 mmol) dropwise at room temperature. Stir for 5-10 minutes. The active catalyst is now formed in situ.
-
Reduction: Cool the flask to the desired temperature (e.g., -20 °C).
-
Add acetophenone (1.0 mmol, 1 equivalent).
-
Add BH₃·THF complex (1.0 M solution in THF, 1.2 mL, 1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at -20 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Carefully quench the reaction by slow, dropwise addition of methanol (2 mL).
-
Warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1N HCl (5 mL) and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 6.2: Biocatalytic Reduction of an α-Hydroxy Ketone
This protocol is a generalized representation of biocatalytic reductions using engineered amine dehydrogenases (AmDHs) or alcohol dehydrogenases (ADHs). [13]
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
Add the cofactor, NAD⁺ or NADP⁺ (e.g., 1 mM).
-
Add the components for the cofactor regeneration system. For example, add glucose (e.g., 1.2 equivalents) and glucose dehydrogenase (GDH) enzyme.
-
Add the ADH enzyme (as a lyophilized powder or whole-cell suspension).
-
Reduction: Initiate the reaction by adding the ketone substrate (e.g., 50 mM), either neat or as a solution in a water-miscible co-solvent like DMSO if solubility is an issue.
-
Stir the reaction at a controlled temperature (e.g., 30 °C). Monitor the pH and adjust as necessary with a dilute base (e.g., 1M NaOH) if the regeneration system produces acid. [12]7. Monitor reaction progress by HPLC or GC analysis of aliquots.
-
Workup: Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess of the crude product by chiral HPLC or GC. Further purification is often unnecessary due to the high selectivity of the enzyme.
References
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
CBS catalyst. Grokipedia. Available at: [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]
-
CBS catalyst. Wikipedia. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Publications. Available at: [Link]
-
New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH National Library of Medicine. Available at: [Link]
-
ChemInform Abstract: (S)-2-(Dibenzylamino)-3-phenylpropanal as a Chiral Auxiliary: A New Strategy for the Asymmetric Synthesis of 2-Substituted Alcohols. ResearchGate. Available at: [Link]
-
This compound. National Analytical Corporation. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. ACS Publications. Available at: [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH National Library of Medicine. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Chiral auxiliary. chemeurope.com. Available at: [Link]
-
ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes. PubMed. Available at: [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]
-
Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. PubMed. Available at: [Link]
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]
-
Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. RSC Publishing. Available at: [Link]
-
Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. NIH National Library of Medicine. Available at: [Link]
-
Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. NIH National Library of Medicine. Available at: [Link]
Sources
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. CBS catalyst - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 9. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol in Asymmetric Synthesis: Efficacy and Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide provides a comprehensive technical overview of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a versatile chiral building block, and its application as a precursor to the chiral auxiliary, (S)-2-(dibenzylamino)-3-phenylpropanal. We will delve into its efficacy in asymmetric transformations, provide comparative data against established auxiliaries, and present detailed experimental protocols to enable its practical implementation.
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the quest for enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries remain an indispensable tool.[1][2] These stereogenic molecules are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The effectiveness of a chiral auxiliary is judged by several key criteria: the level of stereocontrol it imparts, the ease of its attachment and removal, and its cost-effectiveness.
This compound, derived from the readily available amino acid L-phenylalanine, serves as a stable precursor to the chiral aldehyde (S)-2-(dibenzylamino)-3-phenylpropanal. It is this aldehyde that functions as a potent chiral auxiliary, particularly in controlling the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl group.[3]
Synthesis of the Chiral Auxiliary Precursor
This compound can be synthesized in a straightforward, high-yielding, three-step sequence starting from L-phenylalanine.[3]
Experimental Protocol: Synthesis of this compound
Step 1: N,N-Dibenzylation of L-Phenylalanine
-
To a solution of L-phenylalanine in an appropriate solvent, add a suitable base (e.g., potassium carbonate) and benzyl bromide.
-
Heat the reaction mixture to reflux to facilitate the dibenzylation of the amino group.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the resulting N,N-dibenzyl-L-phenylalanine by recrystallization or chromatography.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the N,N-dibenzyl-L-phenylalanine in a dry ethereal solvent (e.g., diethyl ether or THF).
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed until the complete reduction of the carboxylic acid to the primary alcohol is observed by TLC.
-
Quench the reaction carefully with water and a base, followed by filtration and extraction.
-
Purify the crude this compound by column chromatography.
Step 3: Oxidation to the Chiral Auxiliary (as needed for application)
-
The synthesized propanol can be oxidized to the corresponding aldehyde, (S)-2-(dibenzylamino)-3-phenylpropanal, using standard oxidation methods such as Swern oxidation or Dess-Martin periodinane.
Applications in Asymmetric Synthesis: Controlling Stereochemistry
The chiral auxiliary, (S)-2-(dibenzylamino)-3-phenylpropanal, has demonstrated considerable efficacy in directing stereoselective C-C bond formation. The bulky dibenzylamino group plays a crucial role in creating a sterically hindered environment, forcing the incoming nucleophile to approach the aldehyde from the less hindered face.
Nucleophilic Additions
High levels of 1,2-stereocontrol are observed in nucleophilic additions to (S)-2-(dibenzylamino)-3-phenylpropanal.[3] This makes it a valuable tool for the synthesis of chiral secondary alcohols.
A noteworthy application of this auxiliary is its ability to facilitate remote 1,4-stereocontrol through a stereospecific rearrangement when the nucleophile is a vinyl anion equivalent.[3] This opens up synthetic routes to complex chiral molecules that might be challenging to access through other means.
In a specific case study, the reaction of N,N-dibenzyl-L-phenylalaninal with an α-silyloxymalononitrile in the presence of an alcohol proceeds with high anti-diastereoselectivity, providing access to (2S,3S)-allophenylnorstatin esters.[4] This demonstrates the potential to invert the typical diastereoselectivity observed in similar reactions by judicious choice of protecting groups on the amino aldehyde.
Comparative Efficacy: Benchmarking Against Established Auxiliaries
While (S)-2-(dibenzylamino)-3-phenylpropanal has shown promise, a direct, quantitative comparison with widely used chiral auxiliaries such as Evans oxazolidinones and pseudoephedrine is essential for informed selection.
| Chiral Auxiliary | Typical Reaction | Diastereoselectivity (d.r.) | Yield (%) | Cleavage Conditions |
| (S)-2-(Dibenzylamino)-3-phenylpropanal | Nucleophilic Addition to Aldehyde | High 1,2- and 1,4-stereocontrol[3] | Good to High[3] | Ozonolysis followed by reductive work-up[3] |
| Evans Oxazolidinones | Aldol Reaction[1][5] | >99:1[5] | 85-95[5] | LiOH/H₂O₂, LiBH₄, etc.[1][5] |
| Pseudoephedrine | Alkylation[1] | 95:5 to >99:1 | 80-95 | Acid/Base Hydrolysis, Reduction |
Note: The data presented is representative and can vary depending on the specific substrates and reaction conditions.
The key advantage of the (S)-2-(dibenzylamino)-3-phenylpropanal auxiliary lies in its derivation from a readily available amino acid and its potential for remote stereocontrol. Evans auxiliaries are well-established for their high diastereoselectivity in aldol reactions, while pseudoephedrine is a cost-effective option for asymmetric alkylations. The choice of auxiliary will ultimately depend on the specific synthetic challenge, including the desired stereochemical outcome and the compatibility of the substrate with the required attachment and cleavage conditions.
Cleavage of the Chiral Auxiliary
A crucial step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary without compromising the stereochemical integrity of the newly formed chiral center. For the (S)-2-(dibenzylamino)-3-phenylpropanal auxiliary, a two-step cleavage protocol has been reported.[3]
Experimental Protocol: Cleavage of the Auxiliary
Step 1: Ozonolysis
-
Dissolve the product from the nucleophilic addition in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C).
-
Bubble ozone through the solution until the reaction is complete (indicated by a color change or TLC analysis).
-
Purge the solution with an inert gas to remove excess ozone.
Step 2: Reductive Work-up
-
Add a reducing agent, such as sodium borohydride or dimethyl sulfide, to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous work-up and extract the desired enantiomerically pure alcohol and the recovered this compound.
-
Purify both products by column chromatography.
Conclusion and Future Outlook
This compound serves as a valuable and readily accessible precursor to the chiral auxiliary (S)-2-(dibenzylamino)-3-phenylpropanal. This auxiliary has demonstrated high efficacy in controlling the stereochemistry of nucleophilic additions, offering a powerful tool for the synthesis of chiral alcohols. Its ability to induce remote stereocontrol further expands its synthetic utility.
While established auxiliaries like Evans oxazolidinones and pseudoephedrine have a broader documented range of applications, the unique features of the dibenzylamino-based auxiliary, particularly its origin from a natural amino acid and its potential for novel stereochemical control, make it a compelling alternative for specific synthetic challenges.
Future research in this area could focus on expanding the scope of reactions in which this auxiliary is effective, developing more efficient and milder cleavage protocols, and applying it to the total synthesis of complex, biologically active molecules. The continued exploration of chiral auxiliaries derived from the chiral pool will undoubtedly lead to the discovery of new and powerful tools for asymmetric synthesis.
References
- Clayden, J., McCarthy, C., & Cumming, J. G. (1998). (S)-2-(Dibenzylamino)-3-phenylpropanal as a chiral auxiliary: A new strategy for the asymmetric synthesis of 2-substituted alcohols. Tetrahedron: Asymmetry, 9(9), 1427-1440.
- Evans, D. A. (1982).
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A unified route to the enantiopure α-amino aldehydes. Journal of the American Chemical Society, 116(20), 9361-9362.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Bundle, D. R., & Young, N. M. (1999). The 2-N, N-Dibenzylamino Group as a Participating Group in the Synthesis of β-Glycosides.
- Gante, J. (1994). Chiral auxiliaries in asymmetric synthesis. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical reviews, 96(2), 835-876.
- Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75.
- Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031.
- Aitken, D. J., et al. (2020). A case study of the MAC (Masked Acyl Cyanide) oxyhomologation of N,N-dibenzyl-L-phenylalaninal with anti diastereoselectivity: preparation of (2S,3S)-allophenylnorstatin esters. Organic & Biomolecular Chemistry, 18(4), 646-650.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Introduction
In the fast-paced environment of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its use in a reaction. Proper management and disposal of surplus or waste chemicals are not merely regulatory hurdles; they are fundamental pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a common chiral building block. Our objective is to empower you, the researcher, with the knowledge to manage this chemical waste stream confidently, ensuring the safety of yourself, your colleagues, and the environment.
Core Principle: Hazard Identification and Risk Assessment
Before any disposal procedure begins, a thorough understanding of the chemical's hazards is paramount. The primary authoritative source for this information is the Safety Data Sheet (SDS). The hazards associated with this specific compound directly inform the handling precautions and disposal pathway.
The disposal protocol for this compound is predicated on its classification as a non-acute, yet hazardous, chemical waste. It must be handled with appropriate personal protective equipment (PPE) and must never be disposed of via standard laboratory drains.
Table 1: Hazard Profile for this compound
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1] |
| Signal Word | - | WARNING | [1] |
| Hazard Pictogram | GHS07 | Exclamation Mark | [1] |
Causality: Understanding these hazards is crucial. The irritant nature of the compound necessitates the use of nitrile gloves, safety glasses or goggles, and a lab coat during handling and disposal to prevent skin and eye contact.[1][2] All transfers and packaging of the waste should be performed within a certified chemical fume hood to mitigate the risk of inhaling irritating dust or vapors.[3]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process governed by institutional policies and national regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Step 1: Waste Characterization and Segregation This compound is an organic chemical waste. It must be segregated from other waste streams to prevent dangerous reactions.[6]
-
Action: Designate a specific waste stream for this compound. Do not mix it with:
-
Strong acids or bases.[7]
-
Strong oxidizing agents.
-
Aqueous or halogenated waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Causality: Segregation is a cornerstone of safe laboratory practice. Incompatible chemicals, when mixed, can generate heat, toxic gases, or violent reactions, posing a significant safety risk.[7]
Step 2: Containment Proper containment is essential to prevent leaks and ensure safe transport.
-
Action: Use a dedicated, chemically compatible container. The original product container is often the best choice. If unavailable, use a high-density polyethylene (HDPE) or glass container that can be securely sealed.[7][8]
-
Action: Ensure the container's screw cap is in excellent condition and provides a tight seal.[7]
-
Action: Fill the container to no more than 80-90% capacity to allow for expansion of vapors and prevent spills.[7]
-
Causality: A robust and properly sealed container is the primary barrier against environmental release and personnel exposure during storage and transport.
Step 3: Labeling Accurate labeling is a strict regulatory requirement and a critical safety communication tool.
-
Action: Affix your institution's hazardous waste tag to the container as soon as the first drop of waste is added.[8] The label must include:
-
Causality: Improperly labeled containers can lead to regulatory fines and, more importantly, create dangerous unknowns for EHS personnel and waste handlers. Clear labeling ensures everyone who handles the container understands its contents and associated risks.
Step 4: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at or near its point of generation.[8]
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This is typically a marked area within a laboratory fume hood or a dedicated, ventilated cabinet.[7]
-
Action: Always use secondary containment (such as a plastic tub or tray) for the waste container within the SAA.[6]
-
Causality: The SAA provides a controlled environment for the temporary storage of hazardous waste, keeping it segregated and secure. Secondary containment ensures that any potential leak from the primary container is captured, preventing a wider chemical spill.[6]
Step 5: Arranging for Disposal Laboratory personnel are responsible for initiating the final disposal process.
-
Action: Once the waste container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to schedule a waste pickup.[8]
-
Action: NEVER dispose of this chemical down the drain or in the regular trash.[9]
-
Causality: EHS professionals are trained to manage the final stages of disposal, ensuring the waste is transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF), in full compliance with all federal and state regulations.[5][6]
Visualizing the Disposal Pathway
To ensure clarity, the following diagram outlines the complete workflow for the compliant management and disposal of this compound from the point of generation to its final removal from the laboratory.
Caption: Workflow for the compliant disposal of this compound.
Regulatory Framework and Compliance
The management of chemical waste in a laboratory setting is not optional; it is mandated by law. In the United States, the EPA's RCRA program establishes the framework for "cradle-to-grave" management of hazardous waste.[5] Your institution's EHS department translates these complex federal and state regulations into actionable laboratory procedures. They are your primary and most valuable resource for ensuring compliance and safety. Always defer to your local EHS guidelines, as they are tailored to meet specific state and local requirements in addition to federal law.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines . [Link]
-
American Chemical Society. Regulation of Laboratory Waste . [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . [Link]
-
Wayne State University Office of Environmental Health and Safety. Pharmaceutical Waste . [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste . [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories . [Link]
-
Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important . [Link]
-
AbbVie Contract Manufacturing. Waste Management in Pharma Manufacturing . [Link]
-
The Amlon Group. Pharmaceutical Waste Management Services . [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste . [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Navigating the complexities of drug development requires a foundational commitment to safety, especially when handling specialized chemical reagents. (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, a key intermediate in various synthetic pathways, demands meticulous handling protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep, procedural understanding of risk mitigation.
Foundational Hazard Analysis: Understanding the Risks
Before any handling operation, a thorough understanding of the compound's hazard profile is essential. This compound is a combustible solid with specific health hazards identified in its Safety Data Sheet (SDS).[1] A proactive approach to safety begins with recognizing these risks.
The primary hazards associated with this compound are consistently identified across multiple safety assessments.[1][2] It is crucial to internalize these risks not as abstract warnings, but as actionable drivers for every procedural choice made in the laboratory.
| Hazard Classification | Description | Primary Exposure Route | Source |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | Dermal | [1][2] |
| Serious Eye Irritation (Category 2) | Causes serious, potentially damaging, eye irritation. | Ocular | [1][2] |
| STOT SE 3 | May cause respiratory irritation. | Inhalation | [1][2] |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3
This data dictates that our protective strategy must create a comprehensive barrier against dermal contact, ocular exposure, and inhalation of airborne particulates.
The Core Ensemble: Your Primary Defense
The selection of PPE is not a one-size-fits-all exercise; it is a tailored response to the specific physical and chemical properties of the substance being handled. For this compound, which is a solid, the focus is on preventing contact with the powder and potential dusts generated during weighing and transfer.[1][2]
Eye and Face Protection: The Non-Negotiable Barrier
Given the classification of "serious eye irritation," robust eye protection is mandatory.[1] Standard laboratory safety glasses provide a minimum level of protection but are insufficient against fine dusts or splashes.[3]
-
Recommended: Chemical splash goggles that form a seal around the eyes are the preferred primary protection.[4] They offer superior defense against airborne particulates compared to safety glasses.[5]
-
For High-Energy Operations: When performing tasks that could generate significant dust, such as vigorous mixing or scraping, a face shield should be worn in addition to safety goggles.[2][6] The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection: A Comprehensive Shield
Direct contact with the skin can cause irritation.[1][2] Therefore, a multi-component approach to skin protection is necessary.
-
Gloves: Disposable nitrile gloves are the standard for providing incidental chemical protection.[3] Given that this compound is a solid, the primary risk is particulate contamination, for which nitrile gloves are well-suited. Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your hands.[2] For prolonged handling, consider double-gloving.
-
Laboratory Coat: A buttoned, long-sleeved lab coat is the minimum requirement to protect street clothes and underlying skin.[3][5]
-
Full Body Coverage: To prevent skin exposure, always wear long pants and closed-toe shoes. Shorts and sandals are never appropriate in a laboratory setting.[5]
Respiratory Protection: Guarding Against Inhalation
Since this compound may cause respiratory irritation, controlling dust inhalation is a critical safety measure.[1]
-
Primary Control: The first line of defense is engineering controls. Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of airborne dust.[1][2][7]
-
Secondary Control: When engineering controls are not sufficient or during procedures with a high potential for dust generation (e.g., cleaning up a spill), respiratory protection is required. A NIOSH-approved N95 dust mask or respirator is recommended to prevent the inhalation of fine particulates.[8]
Operational Protocols: A Step-by-Step Guide to Safety
Procedural discipline is as vital as the equipment itself. The sequence of donning and doffing PPE is designed to minimize the risk of cross-contamination.
Donning PPE: The Clean-to-Dirty Sequence
-
Clothing Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respiratory Protection (if required): Perform a seal check for your respirator or properly fit your dust mask.
-
Eye Protection: Put on your safety goggles and/or face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the cuffs of your lab coat.[5]
Doffing PPE: The Dirty-to-Clean Sequence
This process is critical to prevent contaminating yourself and the surrounding environment.
-
Gloves: Remove gloves first using a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface.[2]
-
Lab Coat: Unbutton and remove your lab coat by folding it in on itself, ensuring the contaminated exterior does not touch your clothes.
-
Eye Protection: Remove your face shield and/or goggles.
-
Respiratory Protection: Remove your dust mask or respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][2]
Below is a workflow diagram illustrating the logical sequence for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow
Spill Management and Disposal Plan
Accidents can happen, but a prepared response minimizes their impact.
-
Spill Response: In the event of a spill, ensure you are wearing your full PPE ensemble.[1] Gently sweep up the solid material, avoiding the creation of dust, and place it into a suitable, labeled container for disposal.[1][2]
-
Disposal of Contaminated PPE: Used gloves, dust masks, and any other disposable items that have come into contact with the chemical should be considered contaminated waste. Dispose of these items in a designated hazardous waste container according to your institution's and local regulations.[1] Do not discard them in the regular trash. Contaminated lab coats should be professionally laundered.
Conclusion: Cultivating a Culture of Safety
The effective use of Personal Protective Equipment for handling this compound is more than a regulatory requirement; it is a core scientific practice. By understanding the specific hazards of the compound and logically applying a multi-layered defense strategy, researchers can confidently and safely advance their work. This commitment to procedural excellence and risk mitigation is the bedrock of trustworthy and impactful scientific discovery.
References
-
Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA. [Link]
-
Nippon Nyukazai Co., Ltd. (2017, August 29). AMINOALCOHOL PA. [Link]
-
National Analytical Corporation. (S) -(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. [Link]
-
University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Fragol AG. (2023, November 14). Safety Data Sheet: Dibenzylbenzene, ar-methyl derivative. [Link]
-
Carl ROTH. Safety Data Sheet: Dibenzyltoluene. [Link]
-
Process Parameters. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
BioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1. YouTube. [Link]
-
Australian Government Department of Health. (2022, January 14). Benzenepropanol - Evaluation statement. [Link]
-
FooDB. (2010, April 8). Showing Compound (±)-2-Phenyl-1-propanol (FDB008270). [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. youtube.com [youtube.com]
- 6. (S)-(-)-2-Amino-3-phenyl-1-propanol 98 , ee 99 HPLC 3182-95-4 [sigmaaldrich.com]
- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
